Arginine butyrate
描述
属性
CAS 编号 |
80407-72-3 |
|---|---|
分子式 |
C34H74N12O14 |
分子量 |
875.0 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid |
InChI |
InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1 |
InChI 键 |
ZVEMACCDKBQNGX-KALODSIISA-N |
SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |
手性 SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |
规范 SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |
同义词 |
arginine butyrate |
产品来源 |
United States |
Foundational & Exploratory
Arginine Butyrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine butyrate is a salt compound composed of the amino acid L-arginine and the short-chain fatty acid butyrate. This molecule is of significant interest in drug development due to its dual-action potential, leveraging the distinct and synergistic mechanisms of its components. Butyrate is a well-established histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that alter gene expression. This activity is central to its effects on cell proliferation, differentiation, and apoptosis. L-arginine serves as the primary substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in vasodilation, immune response, and neurotransmission. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action
The biological activity of this compound is a composite of the individual actions of L-arginine and butyrate. Upon administration, the salt likely dissociates, allowing each component to exert its specific effects.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
The primary mechanism of action of the butyrate component is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that may have been silenced.[1][2] This epigenetic modulation is the basis for many of butyrate's therapeutic effects, including the induction of fetal hemoglobin in sickle cell disease and the reactivation of viral genes in certain cancers.[3] Butyrate is a non-competitive inhibitor of class I and IIa HDACs.[4]
L-Arginine as a Nitric Oxide (NO) Precursor
L-arginine is the endogenous substrate for nitric oxide synthase (NOS), a family of enzymes responsible for the synthesis of nitric oxide.[5][6] There are three main isoforms of NOS:
-
Endothelial NOS (eNOS): Primarily found in endothelial cells, it produces NO that leads to vasodilation and plays a crucial role in cardiovascular homeostasis.
-
Neuronal NOS (nNOS): Found in neuronal tissue, it is involved in neurotransmission.
-
Inducible NOS (iNOS): Expressed in various cells, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO involved in host defense.
The conversion of L-arginine to NO and L-citrulline is a complex five-electron oxidation process.[6][7] The resulting NO is a highly reactive signaling molecule with a short half-life, mediating a wide range of physiological effects.[8]
Anti-Inflammatory Effects via NF-κB Inhibition
Butyrate has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[9][10][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon inflammatory stimuli, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Butyrate can prevent the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent pro-inflammatory cytokine expression.[9][12]
Quantitative Data
The following tables summarize key quantitative data related to the mechanisms of action of the components of this compound. It is important to note that much of the specific quantitative data for HDAC inhibition has been generated using sodium butyrate.
| Parameter | Value | Cell Line/System | Reference |
| HDAC Inhibition | |||
| IC50 (Butyrate) | 0.09 mM | HT-29 nuclear extract | [13] |
| IC50 (Sodium Butyrate) | 0.80 mM (general HDAC) | Not specified | [4] |
| Nitric Oxide Synthase Activity | |||
| Km of L-arginine for eNOS | 2.9 µM | Not specified | [14] |
Table 1: Quantitative data on HDAC inhibition and nitric oxide synthase activity.
| Cell Line | Butyrate Concentration | Duration of Treatment | Observed Effect | Reference |
| Gene Expression | ||||
| BCS-TC2 (colon cancer) | 2 mM | 4 days | 69 up-regulated and 109 down-regulated genes | [15] |
| HeLa | 5 mM | 21 hours | Increased histone acetylation | [16] |
| Cervix tumor spheroids | 0.010 mM and above | 5 to 15 days | Fragmentation and increased cell shedding | [17] |
| CHO-K1 | 2 mM (optimal) | Not specified | 2-4 fold increase in antibody production | [14] |
| Bacterial Growth | ||||
| Various strains | 55 - 250 mM | Not specified | Bacteriostatic action | [2] |
| Streptococcus B | 1.95 - 31.2 mM | Not specified | Growth stimulation | [2] |
Table 2: In vitro effective concentrations of butyrate.
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
This protocol is a general method for determining HDAC activity in nuclear extracts and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., HT-29 human colon carcinoma cells)
-
This compound
-
Assay buffer (25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2; pH 8.0)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., trypsin with Trichostatin A)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Nuclear Extract Preparation: Culture cells to confluency and harvest. Isolate nuclei by hypotonic lysis and dounce homogenization. Extract nuclear proteins using a high-salt buffer.
-
Assay Reaction: In a 96-well black microplate, add 150 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Add 10 µL of nuclear extract to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop and Develop: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence on a fluorometer (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of this compound and determine the IC50 value.[13]
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[18][19][20]
Materials:
-
Cell or tissue homogenates
-
This compound (as a source of L-arginine)
-
Radiolabeled L-arginine (e.g., [³H]L-arginine)
-
Reaction buffer (e.g., 50 mM HEPES, 1 mM DTT, 1 mM MgCl₂, 0.5 mM CaCl₂)
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Cation-exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, and BH4.
-
Assay: In a microcentrifuge tube, combine the sample, reaction mixture, and a mixture of unlabeled L-arginine and radiolabeled L-arginine.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding the stop buffer.
-
Separation: Add a slurry of the cation-exchange resin to the reaction mixture to bind the unreacted [³H]L-arginine.
-
Centrifuge to pellet the resin.
-
Quantification: Transfer the supernatant containing the [³H]L-citrulline to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [³H]L-citrulline produced, which is proportional to the NOS activity.
Signaling Pathways and Experimental Workflows
Butyrate-Mediated HDAC Inhibition and Gene Expression
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of the Epstein-Barr virus thymidine kinase gene with concomitant nucleoside antivirals as a therapeutic strategy for Epstein-Barr virus-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. butyrose.it [butyrose.it]
- 13. gsartor.org [gsartor.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Arginine Butyrate: A Technical Guide to Synthesis, Characterization, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine butyrate, a salt formed from the amino acid L-arginine and the short-chain fatty acid butyric acid, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It further delves into the key signaling pathways through which this compound exerts its biological effects, including its role as a histone deacetylase (HDAC) inhibitor and an inducer of Epstein-Barr virus thymidine kinase (EBV-TK). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this promising compound.
Introduction
This compound is a compound that combines the biological activities of its two constituent parts: L-arginine, a conditionally essential amino acid involved in numerous physiological processes, and butyrate, a short-chain fatty acid produced by gut microbiota with known roles in cellular differentiation and apoptosis.[1][2] The resulting salt has been investigated for its therapeutic potential in various contexts, including cancer therapy and the treatment of certain viral infections.[3][4] This guide outlines the fundamental aspects of its preparation, analytical characterization, and mechanisms of action.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. The process involves the reaction of L-arginine with butyric acid in an appropriate solvent.
Experimental Protocol: Neutralization Synthesis
A common method for the synthesis of this compound involves the direct neutralization of butyric acid with L-arginine.[5]
Materials:
-
L-Arginine
-
Butyric acid
-
Deionized water or other suitable solvent
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve a molar equivalent of L-arginine in a minimal amount of deionized water with continuous stirring.
-
Slowly add a molar equivalent of butyric acid to the arginine solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.
-
Monitor the pH of the reaction mixture continuously. Continue the addition of butyric acid until the pH of the solution reaches 7.4.[5]
-
Once the desired pH is achieved, the reaction is considered complete.
-
The resulting solution of this compound can be used directly for in vitro studies or further processed for purification and isolation of the solid salt.
Purification (General Procedure):
-
Lyophilization: The aqueous solution of this compound can be freeze-dried to obtain a solid powder.
-
Crystallization: Recrystallization from a suitable solvent system can be employed to obtain a more purified crystalline product. The choice of solvent will depend on the solubility characteristics of this compound.
Note: The stoichiometry of the salt can vary, with reports of L-Arginine, butanoate (3:4) being one form.[6] The precise molar ratios of reactants should be adjusted accordingly to synthesize the desired salt form.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₇₄N₁₂O₁₄ | [6] |
| Molecular Weight | 875.0 g/mol | [6] |
| CAS Number | 80407-72-3 | [6] |
Spectroscopic and Chromatographic Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the arginine and butyrate moieties. The chemical shifts of the protons on the arginine backbone and sidechain, as well as the aliphatic protons of butyrate, will confirm the presence of both components.[7][8]
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct peaks corresponding to the carbonyl carbon of butyrate and the various carbon atoms of the arginine molecule.[9]
Table 1: Predicted ¹H NMR Chemical Shifts for Arginine and Butyrate Moieties
| Moiety | Proton | Predicted Chemical Shift (ppm) |
| Arginine | α-CH | ~3.7 |
| β-CH₂ | ~1.9 | |
| γ-CH₂ | ~1.7 | |
| δ-CH₂ | ~3.2 | |
| Guanidino-NH | 7.0 - 8.5 | |
| Butyrate | α-CH₂ | ~2.2 |
| β-CH₂ | ~1.6 | |
| γ-CH₃ | ~0.9 |
Note: Predicted shifts are based on typical values for the individual components and may vary in the salt form and depending on the solvent used.[10]
Table 2: Predicted ¹³C NMR Chemical Shifts for Arginine and Butyrate Moieties
| Moiety | Carbon | Predicted Chemical Shift (ppm) |
| Arginine | C=O | ~175 |
| α-C | ~55 | |
| β-C | ~29 | |
| γ-C | ~25 | |
| δ-C | ~41 | |
| Guanidino-C | ~157 | |
| Butyrate | C=O | ~180 |
| α-C | ~37 | |
| β-C | ~19 | |
| γ-C | ~14 |
Note: Predicted shifts are based on typical values for the individual components and may vary in the salt form and depending on the solvent used.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the ionic nature of this compound. The mass spectrum would be expected to show peaks corresponding to the arginine cation and the butyrate anion, as well as potential clusters or adducts.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing characteristic fragmentation patterns for both arginine and butyrate that can confirm the identity of the compound.[11][12][13]
Table 3: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Ion | Formula | Expected m/z |
| Arginine (protonated) | C₆H₁₅N₄O₂⁺ | 175.1195 |
| Butyrate (deprotonated) | C₄H₇O₂⁻ | 87.0446 |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for both the arginine and butyrate components.
Table 4: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |
| N-H (Amine/Guanidinium) | Stretching | 3400-3100 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylate) | Stretching | 1650-1550 |
| N-H (Amine/Guanidinium) | Bending | 1650-1580 |
| C-N | Stretching | 1250-1020 |
Note: The exact positions of the peaks can be influenced by hydrogen bonding and the ionic nature of the salt.[14][15][16][17]
3.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of synthesized this compound and for quantitative analysis.
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase C18 column or a mixed-mode column suitable for the separation of polar and ionic compounds.[18][19][20]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[21]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bond of arginine and the carboxyl group of butyrate.[19] Mass spectrometry can also be coupled with HPLC (LC-MS) for more specific detection and quantification.
-
Standard Preparation: A standard curve should be generated using known concentrations of purified this compound to allow for accurate quantification.
Core Signaling Pathways of this compound
This compound's biological effects are primarily attributed to the actions of its butyrate component, which is a known modulator of several key cellular signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[22] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[23]
Experimental Protocol: HDAC Inhibition Assay
A common method to assess HDAC inhibitory activity is to use a commercially available HDAC activity assay kit. These kits typically utilize a fluorogenic substrate that, upon deacetylation by HDACs and subsequent processing, produces a fluorescent signal.
-
Isolate nuclear extracts from cells of interest.
-
Incubate the nuclear extracts with the fluorogenic HDAC substrate in the presence and absence of varying concentrations of this compound.
-
After a defined incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
A decrease in fluorescence in the presence of this compound indicates HDAC inhibition. A known HDAC inhibitor, such as Trichostatin A (TSA), should be used as a positive control.[24]
Induction of Epstein-Barr Virus Thymidine Kinase (EBV-TK)
In the context of Epstein-Barr virus (EBV)-associated malignancies, this compound has been shown to induce the expression of the viral thymidine kinase (TK) gene in latently infected cells.[3] EBV-TK can phosphorylate antiviral prodrugs like ganciclovir, converting them into their active cytotoxic form. This activation leads to the selective destruction of EBV-infected tumor cells.[4]
Experimental Protocol: EBV-TK Induction Assay
-
Culture EBV-positive lymphoma cell lines (e.g., P3HR1).
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the EBV-TK gene.
-
Alternatively, perform a Western blot to detect the expression of the EBV-TK protein.
-
To assess the functional consequence, co-treat the cells with this compound and ganciclovir and measure cell viability using an MTT assay or similar method. A synergistic cytotoxic effect would indicate successful induction of EBV-TK activity.[25][26]
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate can also act as a ligand for several G-protein coupled receptors (GPCRs), including GPR41, GPR43, and GPR109a.[27] Activation of these receptors can trigger various downstream signaling cascades. For instance, the activation of GPR41 and GPR43, which are coupled to Gi/o proteins, can lead to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream transcription factors like the cAMP response element-binding protein (CREB).[27]
Experimental Protocol: GPCR Activation Assay
-
Utilize a cell line that endogenously expresses the GPCR of interest (e.g., GPR41, GPR43, or GPR109a) or a cell line transiently or stably transfected with the receptor.
-
Treat the cells with varying concentrations of this compound.
-
Measure the downstream signaling events. For Gi/o-coupled receptors, this can involve measuring intracellular cAMP levels using an ELISA-based assay. A decrease in cAMP levels upon treatment would indicate receptor activation.
-
For Gq-coupled receptors, changes in intracellular calcium levels can be measured using fluorescent calcium indicators.
-
Reporter gene assays, where a reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to the signaling pathway (e.g., a CRE-luciferase reporter for the cAMP/PKA pathway), can also be used to assess receptor activation.[27]
Arginine Dihydrolase Pathway and Butyrate Production
The arginine dihydrolase pathway, encoded by the arc operon in some gut bacteria, catabolizes arginine, leading to the production of ornithine, ammonia, and ATP.[28] This pathway can influence the gut microbial environment by increasing pH through ammonia production.[1][2] Alterations in the gut microbiota composition and pH can, in turn, affect the populations of butyrate-producing bacteria and consequently, the overall production of butyrate.[28][29] While this pathway is not a direct action of exogenously administered this compound, it is a relevant biological pathway to consider in the context of arginine and butyrate metabolism in vivo.
Conclusion
This compound is a compound with significant therapeutic potential, stemming from its ability to modulate fundamental cellular processes. This guide has provided a detailed overview of its synthesis via a neutralization reaction and outlined the key analytical techniques for its characterization. Furthermore, it has elucidated the primary signaling pathways through which this compound exerts its effects, namely HDAC inhibition, induction of EBV-TK, and modulation of GPCR signaling. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and explore the therapeutic applications of this compound. Further research to delineate more detailed synthesis and purification protocols and to obtain a comprehensive set of characterization data for various salt forms will be invaluable to the scientific community.
References
- 1. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE19705233A1 - Preparation of stable, orally administered arginine solutions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. compoundchem.com [compoundchem.com]
- 11. Fragmentation chemistry of [M + Cu]+ peptide ions containing an N-terminal arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 20. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. helixchrom.com [helixchrom.com]
- 22. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Short, Discontinuous Exposure to Butyrate Effectively Sensitizes Latently EBV-Infected Lymphoma Cells to Nucleoside Analogue Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aurigeneservices.com [aurigeneservices.com]
- 27. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Butyrate: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine butyrate, a salt formed from the amino acid L-arginine and the short-chain fatty acid butyric acid, has garnered significant interest in the pharmaceutical and biomedical fields. This is primarily attributed to the biological activities of its constituent parts, particularly the role of butyrate as a histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth overview of the core chemical properties and stability profile of this compound, offering crucial information for its development as a therapeutic agent. The document summarizes key physicochemical data, outlines detailed experimental protocols for its analysis and stability assessment, and visualizes its relevant signaling pathways.
Chemical Properties
This compound is an ionic salt. While various salt forms may exist, the most commonly referenced is the 1:1 salt. It is crucial for researchers to characterize the specific salt form they are working with, as properties can vary.
Physicochemical Properties
A summary of the key physicochemical properties of this compound (1:1 salt) is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid | IUPAC |
| CAS Number | 80407-72-3 | Chemical Abstracts Service |
| Molecular Formula | C10H22N4O4 | Calculated |
| Molecular Weight | 262.31 g/mol | Calculated[1][2] |
| Appearance | White to off-white crystalline powder | General knowledge |
| pKa | Estimated ~4.8 (butyric acid) and ~9.0, ~12.5 (arginine) | Based on individual components[3][4][5][6] |
| Solubility | Likely soluble in water. Butyric acid is miscible with water, and L-arginine has a solubility of 182 mg/mL in water.[7] | Inferred from component properties |
| LogP | 1.42390 | [1] |
Note: PubChem also lists a 3:4 salt of L-Arginine and butanoate (C34H74N12O14, MW: 875.0 g/mol ) under the same CAS number.[8] Researchers should verify the stoichiometry of their specific material.
Stability Profile
The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. The primary degradation pathway is hydrolysis, leading to the dissociation of the salt into L-arginine and butyric acid.[9]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted according to ICH Q1A(R2) guidelines.[10][11]
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Condition | Proposed Experimental Parameters | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the salt |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the salt |
| Oxidative | 3% H2O2 at room temperature for 24 hours | Oxidation of the arginine moiety |
| Thermal | 80°C for 48 hours | Decomposition |
| Photolytic | ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter) | Photodegradation |
Stability in Solution
A pharmacokinetic study of this compound administered in vivo showed a short half-life of butyrate (less than 5 minutes in mice and rabbits, and a biphasic elimination in humans with half-lives of 0.5 and 13.7 minutes), indicating rapid dissociation and metabolism.[12][13] This suggests that in aqueous solutions at physiological pH, this compound likely exists in equilibrium with its constituent ions.
Experimental Protocols
Quantification of this compound (as Butyrate)
Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection.
Objective: To quantify the butyrate component of this compound in a given sample.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometer (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in water to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS with appropriate settings for butyrate detection.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area of butyrate against the concentration of the standards. Determine the concentration of butyrate in the samples from the calibration curve.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound under stress conditions.
Procedure:
-
Prepare a stock solution of this compound in water.
-
Aliquot the stock solution into separate vials for each stress condition (acid, base, oxidative, thermal, photolytic) as outlined in Table 2.
-
For thermal and photolytic studies, a solid sample of this compound should also be tested.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each condition.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by the validated HPLC method to determine the remaining percentage of butyrate and to detect the formation of any degradation products.
Signaling Pathways
The biological effects of this compound are largely attributed to the activity of butyrate as a histone deacetylase (HDAC) inhibitor. This inhibition leads to the modulation of various signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.
Histone Deacetylase (HDAC) Inhibition
Butyrate inhibits HDAC activity, leading to hyperacetylation of histones.[14] This reduces the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure. This altered chromatin state allows for the transcription of various genes.
Caption: Mechanism of HDAC inhibition by butyrate derived from this compound.
NF-κB Signaling Pathway
Butyrate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[15][16][17][18][19] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, which normally sequesters NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB inflammatory pathway by butyrate.
p53 Signaling Pathway
Butyrate can modulate the p53 tumor suppressor pathway.[20][21][22] As an HDAC inhibitor, butyrate can lead to the acetylation of p53, which can enhance its stability and transcriptional activity, promoting the expression of genes involved in cell cycle arrest and apoptosis.
Caption: Modulation of the p53 signaling pathway by butyrate.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and stability of this compound. Key takeaways for researchers and drug development professionals include the importance of characterizing the specific salt form of this compound, its primary degradation pathway via hydrolysis, and its significant biological activity as an HDAC inhibitor that modulates critical cellular signaling pathways. The provided experimental protocols offer a starting point for the analytical and stability testing required for its further development as a potential therapeutic agent. Further research is warranted to obtain more quantitative data on its solubility and stability under various formulation and storage conditions.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 3. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Ch27 pKa and pI values [chem.ucalgary.ca]
- 6. Amino Acids [vanderbilt.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-1592372) | 80407-72-3 [evitachem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Butyrate inhibits interleukin-1-mediated nuclear factor-kappa B activation in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bioinformatic Dissecting of TP53 Regulation Pathway Underlying Butyrate-induced Histone Modification in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Upregulation of Annexin A1 Expression by Butyrate in Human Colon Adenocarcinoma Cells: Role of p53, NF-Y, and p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Butyrate modulates DNA-damage-induced p53 response by induction of p53-independent differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Butyrate: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine butyrate, a compound formed from the amino acid L-arginine and the short-chain fatty acid butyrate, has emerged as a molecule of significant interest in therapeutic research. Its multifaceted biological activities, primarily driven by the butyrate moiety's ability to inhibit histone deacetylases (HDACs), have been investigated in a range of diseases, including hemoglobinopathies, genetic disorders, and cancer. This technical guide provides an in-depth overview of the core biological functions of this compound, detailing its mechanisms of action, effects on cellular signaling pathways, and key experimental findings. The information is presented to support further research and drug development efforts in leveraging the therapeutic potential of this compound.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism through which this compound exerts its biological effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes that are otherwise silenced.[1][2] This epigenetic modification is central to the diverse downstream effects of this compound.
Key Biological Functions and Therapeutic Applications
Induction of Fetal Hemoglobin
This compound has been extensively studied for its ability to induce the expression of the fetal hemoglobin (HbF) gene (γ-globin).[3][4][5] Increased levels of HbF can ameliorate the clinical symptoms of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, by compensating for the defective adult hemoglobin. The induction of γ-globin expression is a direct consequence of HDAC inhibition in erythroid precursor cells.
Clinical Trial Data: this compound in Hemoglobinopathies
| Indication | Dosage | Treatment Duration | Key Outcomes | Reference(s) |
| Sickle Cell Disease | 250-500 mg/kg/day (pulse therapy) | Mean of 29.9 weeks | Mean HbF increased from 7.2% to 21.0% | [3][6][7] |
| Sickle Cell Disease | 166-666 mg/kg/day (weekly infusions) | Mean of 15 weeks | Increased HbF levels in 3 of 6 patients | [7] |
| β-thalassemia & Sickle Cell Disease | 500-2000 mg/kg/day | 10 weeks | No significant hematologic response | [8][9] |
Anticancer Activity
This compound exhibits anticancer properties through several mechanisms, including the induction of cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[10][11][12][13] These effects are largely attributed to the butyrate-mediated HDAC inhibition, which leads to the altered expression of genes involved in cell proliferation and survival.
2.2.1. Epstein-Barr Virus (EBV)-Associated Malignancies
A notable application of this compound is in the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies.[11][14][15][16][17][18][19][20][21] In latently infected cells, EBV does not express its thymidine kinase (TK), rendering antiviral drugs like ganciclovir ineffective. This compound induces the expression of the viral TK gene, thereby sensitizing the cancer cells to ganciclovir, which is then converted into its cytotoxic form.[14][15][16][18][20]
Clinical Trial Data: this compound in EBV-Associated Malignancies
| Indication | Dosage of this compound | Co-administered Drug | Key Outcomes | Reference(s) |
| Refractory EBV+ Lymphoid Malignancies | 500-2000 mg/kg/day | Ganciclovir | 5 complete responses and 5 partial responses in 15 patients | [17][19] |
Wound Healing
Clinical studies have demonstrated the efficacy of this compound in promoting the healing of refractory leg ulcers in patients with sickle cell disease.[13] The precise mechanisms are not fully elucidated but may involve improved blood flow and tissue repair processes.
Clinical Trial Data: this compound in Sickle Cell Ulcers
| Treatment Arm | Initial Mean Ulcer Area (cm²) | Mean Ulcer Area after 12 weeks (cm²) | Complete Healing Rate | Reference(s) |
| This compound + Standard Care | 50.6 | 28.3 | 30% | [13] |
| Standard Care Alone | 25.7 | 23.2 | 8% | [13] |
Modulation of Cellular Signaling Pathways
The biological functions of this compound are underpinned by its ability to modulate a variety of intracellular signaling pathways.
Cell Cycle Regulation and Apoptosis
Butyrate induces cell cycle arrest, primarily at the G1/S and G2/M transitions, by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/CIP1.[1][10][12] This is a direct consequence of HDAC inhibition and subsequent histone hyperacetylation at the p21 promoter.[1] Furthermore, butyrate can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22]
Wnt/β-catenin Signaling Pathway
Butyrate has been shown to hyperactivate the Wnt/β-catenin signaling pathway in some cancer cells, which paradoxically leads to apoptosis.[23] This effect is thought to be mediated through the modulation of histone acetylation and the activity of co-activators like p300.
PI3K/Akt Signaling Pathway
Butyrate can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, through the inhibition of HDAC3.[23] This contributes to its anti-cancer effects.
JAK/STAT Signaling Pathway
The inhibition of HDACs by butyrate can lead to a decrease in the activity of STAT3, a transcription factor involved in cell proliferation, survival, and migration.[23]
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.[22]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound solution (sterile)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 200 µL of cell suspension (approximately 5 x 10⁴ cells/mL) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, replace the medium with 100 µL of fresh medium containing 10 µL of CCK-8 solution.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol outlines the steps for detecting changes in protein expression in cells treated with this compound.[5][24][25]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a framework for investigating changes in histone acetylation at specific gene promoters in response to this compound treatment.[26][27]
Materials:
-
Cells treated with this compound and control cells
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against acetylated histones (e.g., anti-acetyl-H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating the samples.
-
Digest the proteins with proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences using qPCR.
Conclusion
This compound is a promising therapeutic agent with a well-defined primary mechanism of action centered on HDAC inhibition. This activity translates into a diverse range of biological functions, including the induction of fetal hemoglobin, anticancer effects through the modulation of cell cycle and apoptosis, and the promotion of wound healing. The ability of this compound to modulate key signaling pathways such as Wnt, PI3K/Akt, and JAK/STAT further underscores its potential in various disease contexts. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on elucidating the full spectrum of its molecular targets and optimizing its delivery and therapeutic efficacy in clinical settings.
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short, Discontinuous Exposure to Butyrate Effectively Sensitizes Latently EBV-Infected Lymphoma Cells to Nucleoside Analogue Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained Induction of Fetal Hemoglobin by Pulse Butyrate Therapy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Low doses of this compound derivatives improve dystrophic phenotype and restore membrane integrity in DMD models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. DE19705233A1 - Preparation of stable, orally administered arginine solutions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Epstein--Barr virus post-transplant lymphoproliferative disease and virus-specific therapy: pharmacological re-activation of viral target genes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mixture of Arginine, Glutamine, and β-hydroxy-β-methyl Butyrate Enhances the Healing of Ischemic Wounds in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. med.uio.no [med.uio.no]
- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Arginine Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arginine butyrate, a compound formed from the amino acid arginine and the short-chain fatty acid butyrate, is a promising therapeutic agent with a primary mechanism of action centered on the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis. This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's function as an HDAC inhibitor, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction to Histone Deacetylase Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation results in a more condensed chromatin structure, restricting the access of transcription factors to DNA and leading to transcriptional repression. By inhibiting HDACs, compounds like butyrate prevent the removal of these acetyl groups, maintaining a more open chromatin state and facilitating gene expression.[1][2] Butyrate and its derivatives are of significant interest in drug development due to their potential to reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[1][3][4]
This compound: Mechanism of Action
The active component, butyrate, acts as a non-competitive inhibitor of class I and class II histone deacetylases.[5] This inhibition leads to an accumulation of acetylated histones, a hallmark of transcriptionally active chromatin.[1] The resulting changes in gene expression are fundamental to the diverse biological effects of this compound.
One of the key pathways affected is the transcriptional activation of the p21(Waf1/Cip1) gene.[1] Butyrate-mediated HDAC inhibition leads to the hyperacetylation of histones at the p21 promoter, a process often mediated through Sp1/Sp3 binding sites.[1] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in arresting the cell cycle at the G1 phase.[6]
Quantitative Data on HDAC Inhibition and Biological Effects
The following tables summarize key quantitative data related to the HDAC inhibitory activity of butyrate and the clinical and preclinical effects of this compound.
| Compound | Parameter | Value | Cell Line/Model | Reference |
| Sodium Butyrate | IC50 for HDAC inhibition | 0.80 mM | Not specified | [5] |
| This compound | Upregulation of IL-2Rβ | - | Leukemia cells | [7] |
| This compound | Increase in utrophin expression | ~2-fold | mdx mice (Duchenne muscular dystrophy model) | [8] |
| This compound | Decrease in creatine kinase levels | 45-70% | mdx mice | [8] |
| Clinical Trial (this compound) | Indication | Dosage | Key Outcomes | Reference |
| Phase 1/2 | Refractory EBV-associated lymphoid malignancies | 500-2000 mg/kg/day (continuous infusion) | MTD established at 1000 mg/kg/day. 10 of 15 patients showed significant antitumor responses (4 complete responses, 6 partial responses).[9][10][11] | [9][10] |
| Phase 2 | Refractory sickle cell leg ulcers | 500 mg/kg/day, 5 days/week for 12 weeks | 30% of ulcers in the treatment arm healed completely versus 8% in the control arm.[12] | [12] |
Signaling Pathways Modulated by this compound
The inhibition of HDACs by butyrate instigates a cascade of events that modulate various signaling pathways critical for cell fate.
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
This protocol provides a general framework for measuring HDAC activity in nuclear extracts treated with butyrate.
Objective: To quantify the inhibitory effect of this compound on HDAC activity.
Materials:
-
HDAC assay kit (colorimetric or fluorometric)
-
Nuclear extraction buffer
-
Treated and untreated cells
-
Sodium butyrate or this compound
-
Trichostatin A (TSA) as a positive control
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound for a specified time. Include untreated and positive control (TSA) wells.
-
Nuclear Extraction: Harvest cells and perform nuclear extraction according to a standard protocol to isolate nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).
-
HDAC Activity Assay:
-
Add equal amounts of nuclear protein extract to the wells of a microplate.
-
Add the HDAC substrate and assay buffer provided in the kit.
-
Incubate the plate according to the manufacturer's instructions to allow for deacetylation.
-
Add the developer solution to stop the reaction and generate a signal (colorimetric or fluorescent).
-
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the untreated control.
Western Blot for Histone Acetylation
Objective: To visualize the effect of this compound on the acetylation status of specific histone proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated and total histone proteins.
-
Secondary Antibody and Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.
Therapeutic Applications and Future Directions
This compound has shown promise in various therapeutic contexts, particularly in oncology and genetic disorders. Its ability to induce the expression of viral thymidine kinase in Epstein-Barr virus (EBV)-associated malignancies sensitizes cancer cells to antiviral drugs like ganciclovir, offering a targeted therapeutic strategy.[9][10] Furthermore, its role in inducing fetal hemoglobin has been explored for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia.[10] The compound has also demonstrated potential in treating Duchenne muscular dystrophy by increasing the expression of the dystrophin homolog utrophin.[8]
Future research will likely focus on optimizing dosing regimens, exploring combination therapies, and identifying predictive biomarkers to personalize treatment with this compound. A deeper understanding of its effects on the broader epigenome and its interplay with other cellular signaling pathways will be crucial for expanding its therapeutic applications.
Conclusion
This compound is a potent histone deacetylase inhibitor with a well-defined mechanism of action that translates into significant biological effects with therapeutic potential. By promoting histone hyperacetylation and modulating gene expression, it can influence cell fate in a manner that is beneficial for treating a range of diseases, from cancer to genetic disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising compound.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a therapeutic candidate for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Butyrate and the Nitric Oxide Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a dual-function molecular compound designed to synergistically leverage two critical cellular pathways: the nitric oxide (NO) signaling cascade and the epigenetic regulation of gene expression. Comprising the amino acid L-arginine and the short-chain fatty acid butyrate, this compound offers a multi-pronged therapeutic potential. L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which produce the vital signaling molecule nitric oxide.[1] Butyrate functions as a histone deacetylase (HDAC) inhibitor, modifying chromatin structure and influencing the transcription of a wide array of genes, including those integral to the NO pathway.[2]
This technical guide provides an in-depth exploration of the interplay between this compound and the nitric oxide pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support research and development in this area.
Mechanism of Action: A Dual Approach
The therapeutic action of this compound is rooted in its two constituent components, which act in concert to modulate nitric oxide bioavailability and its downstream effects.[3]
-
L-Arginine as a Substrate for Nitric Oxide Synthase (NOS): Nitric oxide is synthesized from L-arginine by a family of NOS enzymes.[4] By providing a direct substrate, the arginine component of the compound can enhance NO production, particularly in states of L-arginine deficiency or when NOS expression is upregulated.[1][4] This is crucial for processes like vasodilation, neurotransmission, and immune response.[1]
-
Butyrate as a Histone Deacetylase (HDAC) Inhibitor: The butyrate moiety inhibits Class I and II HDACs.[2] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate promotes histone hyperacetylation, opening up the chromatin and allowing for the transcription of various genes.[2] This mechanism can influence the expression levels of the NOS isoforms themselves (e.g., endothelial NOS - eNOS, and inducible NOS - iNOS), thereby regulating the cell's capacity for NO production.[5]
The synergistic potential of this compound was demonstrated in studies on Duchenne muscular dystrophy (DMD), where the compound was shown to upregulate utrophin, a dystrophin homologue, and improve the dystrophic phenotype in mdx mice.[3] This effect is attributed to the combined action of enhanced NO signaling and HDAC inhibition.[3]
Signaling Pathways
The interaction between this compound and the NO pathway involves several key steps, from substrate provision to epigenetic modulation and downstream signaling.
Quantitative Data Summary
While direct quantitative data on nitric oxide production following this compound administration is limited in the available literature, studies on its constituent parts and its downstream effects provide valuable insights. The primary quantitative evidence for this compound's efficacy comes from preclinical models of Duchenne muscular dystrophy.
| Parameter | Model System | Treatment | Result | Citation |
| Utrophin Expression | mdx Mice | This compound (continuous IP admin) | Near 2-fold increase in skeletal muscle, heart, and brain | [3] |
| Cultured Human Myotubes | This compound | 2-fold increase | [3] | |
| mdx Mice | This compound (250 mg/kg/day IP, 6 months) | 28% increase in gastrocnemius muscle (Western blot) | [6] | |
| Creatine Kinase (CK) | Adult mdx Mice | This compound (continuous IP admin) | 45% decrease in serum CK level | [3] |
| Newborn mdx Mice | This compound (continuous IP admin) | 70% decrease in serum CK level | [3] | |
| Adult mdx Mice | This compound (intermittent admin) | 50% decrease in serum CK level | [3] | |
| Muscle Function/Health | Adult mdx Mice | This compound (continuous IP admin) | 23% increase in isometric force; 30% decrease in necrotic area | [3] |
| mdx Mice | This compound (oral admin, 6 months) | 20-23% prevention of reduction in ejection fraction/fractional shortening | [7] | |
| Nitric Oxide Release | J774.16 Macrophages (with yeast) | Sodium Butyrate (20 or 40 mM) | Significant increase in NO release vs. control (yeast alone) | [8] |
| iNOS Expression | Wistar Rat (L-Arginine induced pancreatitis) | Sodium Butyrate (800 mg/kg/day) | Significant decrease in iNOS protein expression | [9] |
| Juvenile Diabetic Rats | Sodium Butyrate (500 mg/kg/day) | Significant decrease in eNOS and iNOS expression in the kidney | [5] |
Experimental Protocols
Accurate quantification of the effects of this compound requires robust and validated experimental methodologies. Below are detailed protocols for key assays relevant to this field of study.
Protocol 1: Measurement of Nitric Oxide Production via Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids or cell culture supernatants.
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo compound that absorbs light strongly at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. (Store protected from light).
-
-
Sodium Nitrite (NaNO₂) Standard (1 mM stock solution).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Sample (e.g., cell culture supernatant).
Procedure:
-
Standard Curve Preparation:
-
Prepare a fresh series of sodium nitrite standards by diluting the 1 mM stock solution in the same medium as the samples (e.g., cell culture medium). Typical concentrations range from 1 to 100 µM.
-
Add 50 µL of each standard concentration to individual wells of the 96-well plate in duplicate. Include a blank control (50 µL of medium).
-
-
Sample Preparation:
-
Centrifuge cell culture samples to pellet any cells or debris.
-
Add 50 µL of the sample supernatant to separate wells in duplicate.
-
-
Griess Reaction:
-
Freshly mix equal volumes of Griess Reagent Component A and Component B.
-
Add 50 µL of the mixed Griess reagent to each well containing standards and samples.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all standard and sample readings.
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of Nitric Oxide Synthase (NOS) Activity
NOS activity is often determined by monitoring the conversion of radiolabeled L-arginine to L-citrulline. Commercial colorimetric kits are also available that measure NO production indirectly.
Principle (Colorimetric Kit Method): This assay measures NOS activity by quantifying the nitric oxide produced. The NO generated by NOS is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase. The total nitrite is then measured using the Griess reaction. The activity of NOS is proportional to the total nitrite generated.
Materials:
-
Commercial NOS Activity Assay Kit (containing assay buffer, NOS substrate (L-arginine), cofactors like NADPH, nitrate reductase, and Griess reagents).
-
Tissue or cell lysates.
-
96-well microplate.
-
Microplate reader.
-
Homogenizer and centrifuge.
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in the provided assay buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine its protein concentration (e.g., via Bradford or BCA assay).
-
-
Reaction Setup:
-
Prepare a Nitrite Standard curve as described in the Griess assay protocol.
-
For each sample, prepare two reactions: one for total activity and a background control.
-
Add sample lysate (containing a specific amount of protein, e.g., 100-200 µg) to the respective wells. Adjust the volume with assay buffer.
-
-
NOS Reaction:
-
Prepare a Reaction Mix containing the NOS substrate (L-arginine) and necessary cofactors as per the kit's instructions.
-
Add the Reaction Mix to the sample wells (but not the background control wells).
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for NO production.
-
-
Nitrate Reduction & Griess Reaction:
-
Add nitrate reductase to all wells (standards and samples) to convert any nitrate to nitrite. Incubate as recommended.
-
Add the Griess reagents to all wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure absorbance at 540 nm.
-
Subtract the background control absorbance from the sample absorbance.
-
Calculate the amount of nitrite produced using the standard curve.
-
NOS activity is typically expressed as pmol of NO produced per minute per mg of protein.
-
Conclusion and Future Directions
This compound presents a compelling pharmacological profile by simultaneously providing a substrate for nitric oxide synthesis and epigenetically modulating gene expression. Preclinical data, particularly in the context of Duchenne muscular dystrophy, demonstrates its potential to yield significant therapeutic benefits through this synergistic action.[3][10] The butyrate component's ability to influence NOS gene expression—either decreasing iNOS in inflammatory contexts or potentially enhancing eNOS activity—adds a layer of regulatory complexity that warrants further investigation.[5][9]
For drug development professionals, the dual mechanism of this compound suggests its applicability in a range of pathologies characterized by endothelial dysfunction, impaired NO bioavailability, and inflammatory gene expression. Future research should focus on elucidating the precise context-dependent effects of butyrate on different NOS isoforms and obtaining direct quantitative measurements of NO production and NOS activity in response to this compound in various cell and animal models. Such data will be critical for optimizing dosing strategies and identifying the most promising therapeutic applications for this innovative compound.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a therapeutic candidate for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sodium butyrate, a HDAC inhibitor ameliorates eNOS, iNOS and TGF-β1-induced fibrogenesis, apoptosis and DNA damage in the kidney of juvenile diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Molecular Effects of this compound and Prednisone on Muscle and Heart in the mdx Mouse Model of Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 7. This compound per os protects mdx mice against cardiomyopathy, kyphosis and changes in axonal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Butyrate Ameliorates L-Arginine-Induced Pancreatitis and Associated Fibrosis in Wistar Rat: Role of Inflammation and Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Arginine Butyrate in Gut Microbiota Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between dietary components, the gut microbiota, and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Among the key microbial metabolites, the short-chain fatty acid (SCFA) butyrate stands out for its pleiotropic beneficial effects on the host, particularly in maintaining gut homeostasis. Arginine, a conditionally essential amino acid, not only serves as a building block for proteins but also participates in critical metabolic pathways within the gut microbiome, influencing microbial community structure and function. This technical guide provides an in-depth exploration of the interactions between arginine and butyrate at the level of the gut microbiota, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of targeting the arginine-butyrate-microbiota axis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the interactions between arginine, butyrate, and the gut microbiota.
Table 1: Effects of Arginine Metabolism by Gut Microbiota on Community Composition and Metabolite Production
| Experimental Model | Intervention | Key Findings | Reference |
| In vitro human gut community | Engineered E. coli Nissle 1917 with inducible arginine dihydrolase (arc) operon | arc operon activity stabilized environmental pH, which in turn altered the abundance of butyrate-producing bacteria and enhanced butyrate production in a physiologically relevant pH range.[1][2] | |
| Murine model (germ-free mice) | Colonization with engineered E. coli Nissle 1917 (WT vs. Δarc) and a high arginine diet (5% total arginine) | The arc operon conferred a colonization disadvantage in vivo. However, its activity modulated the abundance of butyrate producers in the mammalian gut.[1][2] | |
| In vitro culture of asaccharolytic anaerobic Gram-positive rods | Supplementation with arginine | Eubacterium minutum and Filifactor alocis utilized arginine to produce substantial amounts of butyrate and ammonia.[3] |
Table 2: Effects of Butyrate on Gut Health Parameters
| Experimental Model/Population | Intervention | Quantitative Outcomes | Reference |
| Patients with Inflammatory Bowel Disease (IBD) | Sodium-butyrate supplementation for 2 months | Significantly altered gut microbiota, promoting the growth of beneficial SCFA-producing bacteria.[4] | |
| Randomized, double-blind, placebo-controlled clinical study (n=596) | ButyraGen® (a direct butyrate generator) over 6 weeks | 18% greater improvement in belly pain vs. placebo (p < 0.01). In women, 20.3% greater belly pain improvement (p < 0.01) and 14.9% reduction in gas and bloating.[5] | |
| Caco-2 cell monolayers | Butyrate treatment | Concentration-dependent reversible decrease in permeability.[6] Enhanced transepithelial electrical resistance (TER) and decreased inulin permeability.[7][8] | |
| High-fat diet-fed ApoE-/- mice | Butyrate administration (200 and 400 mg/kg) | Improved gut microbial diversity, with an increase in the Firmicutes to Bacteroidetes ratio.[9] | |
| Weanling piglets with LPS-induced colitis | Butyrate supplementation | Increased relative abundance of Firmicutes by 15.6% (p < 0.05) and decreased Bacteroidetes and Proteobacteria.[10] |
Table 3: Clinical Trials of Arginine Butyrate
| Clinical Trial Phase | Patient Population | Intervention | Key Outcomes | Reference |
| Phase 1/2 | Patients with Epstein-Barr virus-associated lymphoid malignancies (n=15) | This compound (dose escalation from 500 to 2000 mg/kg/day) in combination with ganciclovir | MTD for this compound established at 1000 mg/kg/day. 10 of 15 patients showed significant antitumor responses (4 complete responses, 6 partial responses).[11][12] | |
| Phase 2 Randomized Trial | Patients with refractory sickle cell ulcers | This compound IV (500-750 mg/kg) 3-5 times a week for 12 weeks | Designed to determine if this compound accelerates healing compared to standard local therapy.[13] | |
| - | Patients with beta-hemoglobinopathies (n=10) | Intravenous this compound (up to 2000 mg/kg/day) for 10 weeks | Did not produce a significant hematologic response.[14] |
Experimental Protocols
In Vitro Human Gut Community Assembly
-
Objective: To investigate the effect of the arginine dihydrolase (arc) operon on the assembly of a defined human gut community.
-
Methodology:
-
Bacterial Strains: A synthetic community of human gut bacteria, including butyrate producers, is assembled. An engineered strain of Escherichia coli Nissle 1917 (EcN) with an inducible arc operon is included.
-
Culture Conditions: The synthetic community is cultured in microtiter plates under anaerobic conditions at 37°C. The growth medium is supplemented with varying concentrations of arginine.
-
Induction of arc Operon: The expression of the arc operon in the engineered EcN is induced at a specific time point.
-
Data Collection:
-
Absolute Abundance: Cell density is measured at 600 nm (OD600) to determine the absolute abundance of each species.
-
Community Composition: Multiplexed 16S rRNA sequencing is used to determine the relative abundance of each species.
-
Metabolite Analysis: Supernatants are collected for the quantification of short-chain fatty acids (SCFAs), including butyrate, and other metabolites using techniques like HPLC or GC-MS.
-
pH Measurement: The pH of the culture medium is monitored over time.[1]
-
-
Murine Model of Gut Colonization
-
Objective: To assess the in vivo effects of the arc operon on gut community dynamics.
-
Methodology:
-
Animal Model: Germ-free mice are used to enable controlled colonization with the synthetic microbial community.
-
Diet: Mice are fed a specialized diet, such as a high arginine diet (e.g., 5% total arginine), starting before colonization.
-
Colonization: Mice are colonized with the synthetic human gut community containing either the wild-type engineered EcN or a strain with the arc operon deleted (Δarc).
-
Sample Collection: Fecal samples are collected at regular intervals (e.g., every 2-3 days).
-
Analysis:
-
Community Composition: 16S rRNA sequencing of fecal DNA is performed to determine the relative abundance of bacterial species.
-
pH Measurement: Fecal pH is measured.
-
-
Ethical Considerations: All animal experiments are conducted following protocols approved by an Institutional Animal Care and Use Committee.[1]
-
Caco-2 Cell Monolayer Model for Intestinal Barrier Function
-
Objective: To evaluate the effect of butyrate on intestinal epithelial barrier integrity.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a differentiated and polarized monolayer, which serves as an in vitro model of the intestinal barrier.
-
Butyrate Treatment: The Caco-2 monolayers are treated with physiologically relevant concentrations of butyrate.
-
Barrier Function Assessment:
-
Transepithelial Electrical Resistance (TER): TER is measured using a voltmeter to assess the integrity of the tight junctions. An increase in TER indicates enhanced barrier function.
-
Permeability Assay: A fluorescently labeled, non-absorbable molecule (e.g., inulin-FITC) is added to the apical side of the monolayer. The amount of the molecule that crosses to the basolateral side is quantified to measure paracellular permeability. A decrease in permeability signifies improved barrier function.
-
-
Molecular Analysis:
-
Tight Junction Protein Assembly: A calcium switch assay can be used to study the dynamics of tight junction formation. Cells are incubated in a low-calcium medium to disrupt junctions and then switched to a normal calcium medium to allow for reassembly in the presence or absence of butyrate.
-
Protein Expression and Localization: Western blotting and immunofluorescence microscopy are used to analyze the expression and localization of tight junction proteins (e.g., occludin, claudins, ZO-1).
-
Signaling Pathway Analysis: The activation of specific signaling molecules, such as AMP-activated protein kinase (AMPK), is assessed by Western blotting for phosphorylated forms of the protein.[7][8]
-
-
Signaling Pathways and Experimental Workflows
Arginine Dihydrolase (arc) Pathway
The arc operon encodes a metabolic pathway that enables certain gut bacteria to catabolize arginine, leading to the production of ornithine, ammonia, and ATP. This pathway can significantly influence the gut environment by increasing pH and nitrogen availability.
Caption: The Arginine Dihydrolase (arc) Pathway in Gut Bacteria.
Bacterial Butyrate Production Pathways
Gut microbiota synthesize butyrate through several metabolic pathways, utilizing various substrates. The four main pathways start from pyruvate, 4-aminobutyrate, glutarate, and lysine. Arginine can be catabolized to produce 4-aminobutyrate, thereby linking arginine metabolism to butyrate synthesis.
Caption: Major Bacterial Pathways for Butyrate Production.
Butyrate's Effects on Intestinal Epithelial Cells
Butyrate exerts its effects on intestinal epithelial cells through multiple mechanisms, including serving as an energy source, inhibiting histone deacetylases (HDACs), and activating G-protein coupled receptors (GPCRs). These actions lead to enhanced barrier function, reduced inflammation, and modulation of cell proliferation and differentiation.
References
- 1. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of arginine and other amino acids by butyrate-producing asaccharolytic anaerobic Gram-positive rods in periodontal pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate and Polyphenols for Gut Health · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 5. nutriscienceusa.com [nutriscienceusa.com]
- 6. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]
- 10. Frontiers | Butyrate Mitigates Weanling Piglets From Lipopolysaccharide-Induced Colitis by Regulating Microbiota and Energy Metabolism of the Gut–Liver Axis [frontiersin.org]
- 11. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Butyrate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate, a salt formed from the amino acid arginine and the short-chain fatty acid butyrate, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is largely dictated by the rapid metabolism of the butyrate moiety. Studies in both humans and animals have demonstrated that butyrate is quickly cleared from the bloodstream.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of butyrate following administration of this compound or other butyrate salts.
Table 1: Pharmacokinetics of Butyrate in Humans
| Parameter | Value | Administration Route | Study Population | Source |
| Half-life (t½) | Biphasic: 0.5 min (initial), 13.7 min (terminal) | Intravenous | Healthy Male Volunteers | [1][2] |
| Clearance (CL) | 93.6 ± 31.9 mL/kg/min | Continuous Intravenous Infusion | Patients with Hemoglobinopathy | |
| Volume of Central Compartment (Vc) | 0.21 ± 0.26 L/kg | Continuous Intravenous Infusion | Patients with Hemoglobinopathy | |
| Volume of Distribution at Steady State (Vss) | 0.31 ± 0.37 L/kg | Continuous Intravenous Infusion | Patients with Hemoglobinopathy |
Table 2: Pharmacokinetics of Butyrate in Animals
| Species | Half-life (t½) | Administration Route | Source |
| Mice | < 5 minutes | Injection | [1][2] |
| Rabbits | < 5 minutes | Injection | [1][2] |
Metabolism of this compound
Upon administration, this compound dissociates into arginine and butyrate. The metabolic fate of each component follows distinct pathways.
Butyrate Metabolism: Butyrate is a primary energy source for colonocytes, where it is readily oxidized.[3] Any butyrate that escapes first-pass metabolism in the colon enters the portal circulation and is largely metabolized by the liver. A key mechanism of action for butyrate is its ability to inhibit histone deacetylases (HDACs).
Arginine Metabolism: Arginine is a semi-essential amino acid involved in numerous metabolic pathways, including the urea cycle and the synthesis of nitric oxide and creatine. In some contexts, arginine can be metabolized to produce butyrate by certain gut bacteria.[4]
Signaling Pathways
The therapeutic effects of this compound are, in large part, attributed to the action of butyrate as a histone deacetylase (HDAC) inhibitor. This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of this compound pharmacokinetics and metabolism.
Quantification of Butyrate in Biological Samples
Method: Gas-Liquid Chromatography (GLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Workflow:
Detailed Steps:
-
Sample Preparation:
-
Extraction:
-
Derivatization (Optional):
-
In some protocols, the extracted fatty acids are derivatized to improve their chromatographic properties and detection sensitivity.
-
-
Gas Chromatography Analysis:
-
Detection and Quantification:
Clinical Trial Design for Pharmacokinetic Studies
Study Design: Phase I/II, open-label, dose-escalation, or randomized controlled trials are common designs.[9][10][11]
Logical Flow of a Clinical Trial:
Key Methodological Considerations:
-
Patient Population: Clearly defined inclusion and exclusion criteria are established based on the disease under investigation (e.g., hemoglobinopathies, Epstein-Barr virus-associated malignancies).[9][10]
-
Dosing Regimen: this compound is often administered as a continuous intravenous infusion. Dose-escalation schemes may be used in early-phase trials to determine the maximum tolerated dose (MTD).[9]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before, during, and after drug administration to characterize the concentration-time profile of butyrate.
-
Pharmacodynamic Assessments: Biomarkers relevant to the disease and the drug's mechanism of action are monitored. For example, in studies on hemoglobinopathies, fetal hemoglobin levels are assessed.
-
Safety Monitoring: Patients are closely monitored for any adverse events throughout the trial.[9]
Conclusion
This compound exhibits a pharmacokinetic profile characterized by the rapid elimination of its butyrate component. Its primary mechanism of action is through the inhibition of histone deacetylases, leading to downstream effects on gene expression. This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound, which is essential for the design of future preclinical and clinical investigations. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of drug development.
References
- 1. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of arginine and other amino acids by butyrate-producing asaccharolytic anaerobic Gram-positive rods in periodontal pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Arginine Butyrate: A Technical Guide to the Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the toxicology and safety of arginine butyrate and its components. Comprehensive proprietary toxicology data for this compound may exist but was not found in the public domain during the compilation of this guide. Inferences are drawn from studies on L-arginine and other butyrate salts where direct data on this compound is unavailable.
Executive Summary
This compound is a salt composed of the amino acid L-arginine and the short-chain fatty acid butyrate. It has been investigated for various therapeutic applications, including hemoglobinopathies and certain cancers. This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicology data for this compound. The primary mechanism of action for the butyrate moiety is the inhibition of histone deacetylases (HDACs). Pharmacokinetic studies reveal that butyrate is rapidly eliminated from the body. Clinical trials have established a safety profile with minimal toxicity at standard therapeutic doses, although dose-limiting effects have been observed at higher concentrations. Detailed data on genotoxicity, carcinogenicity, and reproductive toxicity for this compound are limited in publicly accessible literature; therefore, data from studies on L-arginine and a surrogate butyrate compound are presented to provide a broader toxicological context.
Non-Clinical Toxicology
Comprehensive non-clinical toxicology studies specifically for this compound are not widely available in the public literature. However, one study notes that acute and chronic toxicology tests were performed.[1] To construct a potential safety profile, this section summarizes available data on its components, L-arginine and a surrogate butyrate compound, butyric acid-rich triglyceride oil.
Acute Toxicity
No specific LD50 value for this compound was identified. For its components:
-
L-Arginine: The oral LD50 in rats is greater than 5,110 mg/kg body weight.[2] No mortality or signs of toxicity were observed at this dose.
Repeated-Dose Toxicity
-
L-Arginine: In a 13-week oral toxicity study in Sprague-Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 3,300 mg/kg/day for males and 3,900 mg/kg/day for females.[3] No treatment-related changes were observed in clinical signs, body weight, organ weight, or histopathology.[3]
-
Butyric Acid-Rich Triglyceride Oil (as a surrogate for butyrate): In a 90-day repeat-dose oral toxicity study in rats, the NOAEL was determined to be 4,650 mg/kg/day, which was the highest dose tested.[4] No treatment-related adverse effects were reported.[4]
Genotoxicity
Specific genotoxicity studies for this compound are not available in the reviewed literature. However, for a surrogate butyrate compound:
-
Butyric Acid-Rich Triglyceride Oil: This compound was not mutagenic in a microbial reverse mutation assay (Ames Test) and was not considered to be clastogenic or aneugenic in a human lymphocyte micronucleus assay.[4]
Carcinogenicity
No carcinogenicity studies for this compound were identified in the public domain. A Safety Data Sheet for this compound indicates "no data available" for carcinogenicity.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for this compound are not publicly available.
-
Butyric Acid-Rich Triglyceride Oil (as a surrogate for butyrate): In an extended one-generation reproductive toxicology study in rats, the NOAEL was considered to be 4,650 mg/kg/day (the highest dose tested).[4] There were no biologically important changes in maternal body weights or on any of the parameters analyzed in the F1 generation.[4]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of butyrate administered as this compound is characterized by rapid elimination.
-
Half-Life: In mice and rabbits, the half-life of butyrate is less than 5 minutes.[1] In humans, the elimination is biphasic, with an initial rapid phase (half-life of approximately 0.5 minutes) followed by a slower phase (half-life of approximately 13.7 minutes).[1][5]
-
Distribution: Following administration of radiolabelled butyrate salts in mice, radioactivity is rapidly detected in the blood and is maintained for relatively long periods in various organs, primarily the liver.[1][5]
Clinical Safety Profile
This compound has been evaluated in several clinical trials, primarily for hemoglobinopathies and Epstein-Barr virus-associated malignancies.
-
Adverse Events: At standard doses, drug toxicity is reported as minimal.[6] However, at higher doses, adverse effects have been noted. Reversible somnolence or stupor occurred at doses greater than 1,000 mg/kg/day.[7] In one instance, a grand mal seizure was reported in a patient who inadvertently received a very high dose of 2,000 mg/kg over six hours.[6] In a study on patients with X-linked Adrenoleukodystrophy, all blood chemical and hematologic values remained within the normal range throughout a 4-month infusion period.[8]
-
Dose-Limiting Toxicity: In a Phase 1/2 trial, dose-limiting toxicities occurred at the 1,500 to 2,000 mg/kg/day dose levels. The maximum tolerated dose for this compound in combination with ganciclovir was established as 1,000 mg/kg/day.[7]
Data Tables
Table 1: Pharmacokinetic Parameters of Butyrate (from this compound Administration)
| Species | Half-Life | Notes |
| Mice | < 5 minutes | - |
| Rabbits | ~ 4.5 minutes | - |
| Humans | Biphasic: 0.5 min (initial), 13.7 min (second) | Intravenous administration |
Table 2: Summary of Non-Clinical Toxicology Data for Arginine and Butyrate Surrogate
| Substance | Study Type | Species | Route | Key Finding |
| L-Arginine | Acute Oral Toxicity | Rat | Oral | LD50 > 5,110 mg/kg |
| L-Arginine | 13-Week Repeated Dose | Rat | Oral | NOAEL: 3,300 mg/kg/day (male), 3,900 mg/kg/day (female) |
| Butyric Acid-Rich Triglyceride Oil | 90-Day Repeated Dose | Rat | Oral | NOAEL: 4,650 mg/kg/day |
| Butyric Acid-Rich Triglyceride Oil | Genotoxicity (Ames) | - | In vitro | Negative |
| Butyric Acid-Rich Triglyceride Oil | Genotoxicity (Micronucleus) | - | In vitro | Negative |
| Butyric Acid-Rich Triglyceride Oil | Reproductive Toxicity | Rat | Oral | NOAEL: 4,650 mg/kg/day |
Table 3: Adverse Events in Human Clinical Trials with this compound
| Dose | Adverse Event | Severity | Frequency |
| Standard Doses (e.g., 500 mg/kg/day) | Minimal Toxicity | Mild | Not specified |
| > 1,000 mg/kg/day | Somnolence, Stupor | Dose-limiting, Reversible | 3 of 15 patients in one study |
| 2,000 mg/kg (rapid infusion over 6h) | Grand Mal Seizure | Severe | 1 patient (accidental overdose) |
Experimental Protocols
Protocol: 13-Week Oral Toxicity Study of L-Arginine in Rats
-
Test System: Male and female Sprague-Dawley rats.
-
Administration: L-arginine was incorporated into a standard diet at doses of 1.25%, 2.5%, and 5.0% (w/w). A control group received a standard diet. Diets were administered ad libitum.
-
Duration: 13 continuous weeks, followed by a 5-week recovery period.
-
Parameters Monitored:
-
Clinical signs
-
Body weights
-
Diet consumption
-
Ophthalmology
-
Gross pathology
-
Organ weight
-
Histopathology
-
Plasma glucose and hematology (at week 5 and end of administration)
-
-
Outcome: The NOAEL was determined based on the absence of treatment-related adverse effects.[3]
Protocol: Phase II Randomized Trial of this compound in Sickle Cell Ulcers
-
Study Design: Randomized, multicenter study.
-
Participants: Patients with refractory sickle cell leg ulcers.
-
Treatment Arms:
-
Arm I (Control): Standard local care dressing only.
-
Arm II (Treatment): Standard local care plus this compound.
-
-
Dosing Regimen: this compound administered as an IV infusion at an initial dose of 500 mg/kg over 6-9 hours, 5 days per week for 12 weeks. The dose could be increased to 750 mg/kg.
-
Primary Endpoint: Ulcer healing rate, calculated by computerized planimetry of weekly ulcer tracings.
-
Follow-up: Patients with significant healing could continue therapy for additional 8-week cycles. Patients in the control arm could cross over to the treatment arm if ulcers did not show sufficient healing after 12 weeks.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of Action: Butyrate inhibits HDAC, leading to histone hyperacetylation and transcriptional activation.
Caption: Workflow for a randomized controlled trial of this compound for sickle cell ulcers.
References
- 1. researchgate.net [researchgate.net]
- 2. thgeyer.com [thgeyer.com]
- 3. Thirteen-week oral toxicity study of L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Assessment of Butyric Acid-Rich Triglyceride Oil: A Novel Palatable Formulation of Butyrate for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Butyrate Ameliorates L-Arginine-Induced Pancreatitis and Associated Fibrosis in Wistar Rat: Role of Inflammation and Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical effect of intravenous this compound in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Arginine Butyrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a compound that combines the amino acid L-arginine and the short-chain fatty acid butyrate. This combination is of significant interest in preclinical research due to the distinct and potentially synergistic therapeutic effects of its components. L-arginine is a substrate for nitric oxide synthase (NOS), playing a crucial role in vasodilation and cell signaling. Butyrate is a well-known histone deacetylase (HDAC) inhibitor, which can modulate gene expression and has demonstrated anti-inflammatory and anti-proliferative effects.
These application notes provide a comprehensive overview of the dosages, administration protocols, and key experimental findings for this compound in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Data Presentation: this compound Dosage and Effects in Animal Models
The following tables summarize the quantitative data on this compound and related compounds' administration in different animal models.
Table 1: this compound in Duchenne Muscular Dystrophy (DMD) Mouse Model (mdx)
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Outcomes |
| mdx mice | This compound | 50-100 mg/kg/day | Intraperitoneal (i.p.) | 6 weeks (continuous) | 45% decrease in serum creatine kinase (CK), 14% increase in tidal volume, 30% decrease in necrotic area in limb muscles, 23% increase in isometric force.[1][2] |
| mdx mice | This compound | 100-800 mg/kg/day | Intraperitoneal (i.p.) | 6 weeks (intermittent) | Improved grip strength (at 600 and 800 mg/kg/day), improved inverted grid test performance, 50% reduction in serum CK levels (at 200-1000 mg/kg).[1] |
| mdx mice | This compound Derivatives (ester or amide) | 50-100 mg/kg/day | Not specified | Not specified | Rescue of nerve excitability abnormalities, ~60% improvement in force, 3.5-fold improvement in fatigue resistance, ~90% reduction in heart necrosis, >50% decrease in serum CK.[3] |
| mdx mice | This compound | 800 mg/kg/day | Oral | Not specified | Beneficial effects on cardiomyopathy and vertebral column deformation.[2] |
Table 2: Butyrate in L-arginine-Induced Pancreatitis Rat Model
| Animal Model | Inducing Agent | Treatment | Dosage | Administration Route | Duration | Key Outcomes |
| Wistar rats | L-arginine (250 mg/100 g, i.p., twice at 2h interval on days 1, 4, 7, 10) | Sodium Butyrate | 800 mg/kg/day | Not specified | 10 days | Decreased oxidative and nitrosative stress, reduced DNA damage, histological improvements, and decreased fibrosis.[4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in the mdx Mouse Model of Duchenne Muscular Dystrophy
1.1. Animal Model:
-
Species: Mus musculus
-
Strain: C57BL/10ScSn-Dmdmdx/J (mdx)
-
Age: 4-6 weeks at the start of the experiment.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2. This compound Preparation and Administration:
-
Preparation: Dissolve this compound powder in sterile saline (0.9% NaCl) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL). Ensure the pH is adjusted to neutral (pH 7.0-7.4) if necessary. A patent for an intravenous formulation suggests that for continuous-chronic injections, a 26% solution (1M arginine/1M butyrate, pH 7) can be prepared, and for intermittent injections, a 12.5% solution (0.76M arginine/1M butyrate, pH 5.5) can be used.[5]
-
Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: 50-800 mg/kg/day.[1]
-
Frequency: Daily for continuous administration or as per the intermittent schedule (e.g., 5 days a week).
-
Control Group: Administer an equivalent volume of sterile saline.
-
1.3. Functional Assessment:
-
1.3.1. Grip Strength Test: [3][6]
-
Apparatus: A grip strength meter with a horizontal metal bar or grid.
-
Procedure:
-
Allow the mouse to grasp the bar/grid with its forelimbs.
-
Gently pull the mouse backward by its tail in a horizontal plane.
-
The meter records the peak force exerted before the mouse loses its grip.
-
Perform five consecutive measurements with a short rest period in between.
-
Record the average of the top three readings.
-
Normalize the grip strength to the body weight of the mouse.
-
-
-
1.3.2. Inverted Grid Test: [1]
-
Apparatus: A wire grid (e.g., 40 cm x 40 cm with 1 cm squares) that can be inverted.
-
Procedure:
-
Place the mouse in the center of the grid.
-
Gently invert the grid and start a timer.
-
Record the latency for the mouse to fall.
-
A maximum time (e.g., 60 seconds) is typically set. Healthy mice will often remain on the grid for the maximum duration.[7][8]
-
Perform three trials with a rest period in between and record the average latency.
-
-
1.4. Biochemical and Histological Analysis:
-
Blood Collection: Collect blood via cardiac puncture or tail vein for serum creatine kinase (CK) analysis.
-
Tissue Collection: Euthanize the mice and collect skeletal muscles (e.g., gastrocnemius, tibialis anterior, diaphragm) and the heart.
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess muscle morphology and identify necrotic areas. Masson's trichrome staining can be used to quantify fibrosis.
Protocol 2: Induction of Pancreatitis with L-arginine and Treatment with Sodium Butyrate in Rats
2.1. Animal Model:
-
Species: Rattus norvegicus
-
Strain: Wistar
-
Weight: 200-250 g.
-
Housing: Standard housing conditions.
2.2. Induction of Pancreatitis: [4]
-
Inducing Agent: L-arginine hydrochloride.
-
Preparation: Prepare a 20% L-arginine solution in sterile saline and adjust the pH to 7.0.[9]
-
Administration:
-
Administer two intraperitoneal (i.p.) injections of 20% L-arginine at a dose of 250 mg/100 g body weight, with a 2-hour interval between injections.[4]
-
Repeat this induction protocol on days 1, 4, 7, and 10 to induce chronic pancreatitis and fibrosis.
-
2.3. Sodium Butyrate Treatment:
-
Preparation: Dissolve sodium butyrate in sterile saline or drinking water.
-
Administration:
-
Route: Oral gavage or in drinking water.
-
Dosage: 800 mg/kg/day.[4]
-
Frequency: Daily for the 10-day duration of the experiment.
-
Control Group: Administer an equivalent volume of saline or plain drinking water.
-
2.4. Outcome Assessment:
-
Biochemical Analysis: Collect blood to measure serum amylase and lipase levels as markers of pancreatic injury.
-
Histological Analysis: Euthanize the rats and collect the pancreas. Fix in formalin, embed in paraffin, and stain with H&E to assess edema, inflammation, and necrosis. Masson's trichrome or Sirius red staining can be used to evaluate the extent of fibrosis.
-
Oxidative Stress Markers: Pancreatic tissue can be homogenized to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).
Signaling Pathways and Mechanisms of Action
HDAC Inhibition by Butyrate
Butyrate is a well-established inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes the acetylation of histones, leading to a more open chromatin structure and altering the transcription of various genes. This is a key mechanism underlying many of its therapeutic effects, including the up-regulation of utrophin in DMD models.[10]
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Butyrate's Modulation of the WNT/ERK Signaling Pathway
Butyrate has also been shown to modulate the WNT/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and tissue repair. In the context of gut health, butyrate can activate this pathway in macrophages, leading to the repair of the intestinal mucus barrier.
Caption: Butyrate promotes M2 macrophage polarization, leading to WNT secretion and subsequent ERK activation in epithelial cells.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of this compound in an animal model of disease.
Caption: A typical experimental workflow for evaluating this compound in animal models.
References
- 1. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. treat-nmd.org [treat-nmd.org]
- 4. Butyrate ameliorates caerulein‐induced acute pancreatitis and associated intestinal injury by tissue‐specific mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL302967A - An intravenous feed formulation that includes this compound - Google Patents [patents.google.com]
- 6. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring the Strength of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-arginine-induced experimental acute pancreatitis | Pancreapedia [pancreapedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Arginine Butyrate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a salt composed of the amino acid L-arginine and the short-chain fatty acid butyrate. It is investigated for its therapeutic potential in various disease models due to the distinct biological activities of its components. Butyrate is a known histone deacetylase (HDAC) inhibitor that can modulate gene expression, while arginine is a precursor for nitric oxide, a critical signaling molecule. The choice of administration route in preclinical mouse models is a critical determinant of the compound's pharmacokinetic profile, bioavailability, and ultimately, its efficacy. This document provides detailed application notes and protocols for the oral, intraperitoneal, and intravenous administration of this compound in mice, based on currently available scientific literature.
Data Presentation: Comparative Pharmacokinetics
The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following tables summarize quantitative data from studies investigating the pharmacokinetics of butyrate administration in mice. It is important to note that direct comparative studies for this compound across all routes are limited; therefore, data from studies using sodium butyrate are also included to provide a broader understanding of butyrate's behavior in vivo.
Table 1: Pharmacokinetic Parameters of Butyrate Following Administration in Mice
| Administration Route | Compound | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) | Reference |
| Oral | Tributyrin (prodrug) | 5.2 g/kg | ~0.9 mM | 45 min | > 120 min (above 0.1 mM) | [1] |
| Oral | Tributyrin (prodrug) | 3.1 g/kg | ~0.5 mM | 45 min | > 90 min (above 0.1 mM) | [1] |
| Oral | Sodium Butyrate | 5 g/kg | ~9 mM | 15 min | > 90 min (above 1 mM) | [1] |
| Intraperitoneal (IP) | This compound | Not Specified | Peak reached within 5 min | < 5 min | < 5 min | [2] |
| Intravenous (IV) | Sodium Butyrate | 1.25 g/kg | 10.5-17.7 mM | Immediate | 20-30 min (above 1 mM) | [1] |
Note: Data for this compound specifically is limited. Tributyrin is a prodrug that is hydrolyzed to butyrate. The rapid elimination of butyrate is a notable factor for all administration routes[2][3].
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing in mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., water, phosphate-buffered saline (PBS))
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice)[4]
-
Syringes (1 mL or appropriate for the dosing volume)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the calculated amount of this compound in the chosen sterile vehicle. Ensure complete dissolution. The concentration should be calculated to deliver the desired dose in a volume that does not exceed 1% of the mouse's body weight (e.g., a 20g mouse can receive up to 0.2 mL)[5].
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume[5].
-
Properly restrain the mouse to immobilize the head and neck without compromising the airway[5].
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation[4][5]. A permanent marker can be used to mark the correct insertion depth on the needle.
-
Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus[5]. The animal should be allowed to swallow the tube. Do not force the needle if resistance is met [5][6].
-
Slowly administer the this compound solution[5].
-
Withdraw the needle gently in the same direction it was inserted[6].
-
Monitor the animal for any signs of distress after the procedure[4].
-
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common parenteral route that allows for rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound in sterile saline to the desired concentration. Ensure the solution is sterile.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the correct injection volume.
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection
IV injection provides immediate and complete bioavailability. The tail vein is the most common site for IV injection in mice.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., sterile saline)
-
Sterile syringes (e.g., insulin syringes) with fine-gauge needles (e.g., 27-30 gauge)
-
A mouse restrainer that allows for tail access
-
A heat source (e.g., heat lamp) to dilate the tail veins
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in the appropriate vehicle. The final solution must be clear and free of particulates.
-
-
Animal Preparation and Injection:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.
-
Swab the tail with an alcohol wipe.
-
Position the needle parallel to the vein and insert it bevel-up into the distal portion of the vein.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations
Signaling Pathways
Butyrate, as a histone deacetylase (HDAC) inhibitor, influences multiple signaling pathways.
Caption: Butyrate's mechanism of action.
The arginine component can influence nitric oxide production, although this pathway is not depicted here. Additionally, the arginine dihydrolase pathway in gut microbiota can impact local butyrate production[7][8].
Experimental Workflow
A typical in vivo study in mice involving this compound administration follows a standardized workflow.
Caption: In vivo study workflow.
Conclusion
The selection of an appropriate administration route for this compound in mice is a critical experimental design consideration. Oral administration is convenient but subject to first-pass metabolism, while intraperitoneal and intravenous routes offer more direct systemic exposure but are more invasive. The protocols and data presented here provide a foundation for researchers to design and execute well-controlled in vivo studies to evaluate the therapeutic potential of this compound. It is recommended to conduct pilot pharmacokinetic studies to determine the optimal dosing regimen for a specific disease model and research question.
References
- 1. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Arginine Butyrate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginine butyrate is a compound that combines the amino acid L-arginine and the short-chain fatty acid butyrate. It is investigated for its potential therapeutic effects, including its role as a histone deacetylase (HDAC) inhibitor.[1][2] Accurate quantification of this compound and its constituent parts in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the analysis of arginine and butyrate, as representative components of this compound, in biological samples using common analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The quantification of this compound can be approached by measuring the intact molecule or its components, arginine and butyrate, separately. LC-MS/MS offers high sensitivity and specificity for the simultaneous determination of arginine and its metabolites.[3][4][5] HPLC methods, often requiring derivatization, are also available for the analysis of amino acids.[6][7][8][9][10] ELISA kits provide a high-throughput alternative for the specific quantification of L-arginine.[11][12][13][14][15]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of arginine and butyrate in biological samples.
Table 1: LC-MS/MS Method for L-Arginine Quantification
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity (r²) | > 0.99 | Plasma, Cellular Extracts | [5] |
| Intra-day Precision (%RSD) | < 13.5% | Cellular Extracts | [5] |
| Inter-day Precision (%RSD) | < 13.5% | Cellular Extracts | [5] |
| Accuracy | 91.3 - 114.7% | Cellular Extracts | [5] |
| Sample Volume | 50 µL | Plasma | [16][4] |
Table 2: HPLC Method for Sodium Butyrate Quantification
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity Range | 119.56–1195.6 µg/mL | Tablets (as a proxy) | [17] |
| Precision (%RSD) | 0.30% | Tablets (as a proxy) | [17] |
| Recovery | 97.0 - 103.0% | Tablets (as a proxy) | [17] |
| Detection Wavelength | 210 nm | Not specified | [17] |
Table 3: L-Arginine ELISA Kit Performance
| Parameter | Typical Value | Biological Matrix | Reference |
| Linear Range | 5.12 - 200 µM | Plasma, Serum, Cell Culture Supernatants | [11] |
| Sample Volume | 20 µL | Plasma, Serum, Cell Culture Supernatants | [11] |
| Correlation with LC-MS | r = 0.9713 | Human Plasma | [11] |
| Species Reactivity | Species-independent | Not applicable | [11] |
Experimental Workflows and Protocols
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for preparing biological samples for analysis.
Caption: General workflow for biological sample preparation.
Protocol 1: Quantification of L-Arginine in Plasma by LC-MS/MS
This protocol is based on common methods for analyzing arginine in plasma.[16][4]
1. Materials and Reagents
-
LC-MS/MS system
-
Analytical column (e.g., silica-based or HILIC)
-
L-Arginine standard
-
Stable isotope-labeled internal standard (e.g., 13C6-Arginine)
-
LC-MS grade acetonitrile, water, and formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes and pipettes
2. Standard and Sample Preparation
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of L-arginine into a surrogate matrix (e.g., water or stripped plasma).
-
Sample Preparation:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.[16][4]
-
Add the internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma.[16][4][18]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in the mobile phase.[16][4]
-
3. LC-MS/MS Analysis
-
Chromatography: Use an appropriate column and mobile phase to achieve separation of arginine from other endogenous components. A typical mobile phase might consist of an aqueous solution with formic acid and an organic solvent like acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for arginine is m/z 175 to m/z 70.[16][4]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-arginine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Butyrate in Biological Samples by HPLC-UV
This protocol is adapted from methods for analyzing sodium butyrate.[17][19]
1. Materials and Reagents
-
HPLC system with a UV/PDA detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[17]
-
Sodium butyrate standard
-
HPLC grade acetonitrile and water
-
Phosphate buffer
-
Microcentrifuge tubes and pipettes
2. Standard and Sample Preparation
-
Standard Curve Preparation: Prepare a series of calibration standards of sodium butyrate in the mobile phase.
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation as described in Protocol 1.
-
The resulting supernatant can be directly injected or further purified if necessary.
-
3. HPLC Analysis
-
Chromatography:
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the butyrate standard against its concentration.
-
Quantify butyrate in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Quantification of L-Arginine by ELISA
This protocol is a general guide based on commercially available competitive ELISA kits.[11][12]
1. Materials
-
L-Arginine ELISA kit (containing pre-coated microplate, standards, detection antibody, substrate, and stop solution)
-
Microplate reader
-
Pipettes and wash bottles
2. Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Add standards and samples (e.g., 20 µL of plasma) to the appropriate wells of the pre-coated microplate.[11]
-
Add the detection antibody to each well.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells multiple times to remove unbound reagents.
-
Add the substrate solution and incubate for color development. The optical density is inversely proportional to the amount of L-arginine.[11]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of L-arginine in the samples from the standard curve.
Signaling Pathways Involving this compound Components
This compound's biological effects are largely attributed to its components, arginine and butyrate. Butyrate is a known HDAC inhibitor, influencing multiple signaling pathways.[2] Arginine is a precursor for nitric oxide (NO) synthesis.
Butyrate as an HDAC Inhibitor
Butyrate's inhibition of histone deacetylases (HDACs) leads to hyperacetylation of histones, which alters gene expression related to cell growth, differentiation, and apoptosis.[1][2]
Caption: Butyrate's mechanism as an HDAC inhibitor.
Influence of Butyrate on Key Signaling Pathways
Butyrate has been shown to modulate several oncogenic signaling pathways, often through its HDAC inhibitory activity.[2]
References
- 1. Facebook [cancer.gov]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of arginine and its methylated derivatives in healthy children by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ijirt.org [ijirt.org]
- 10. HPLC analysis of ADMA and other methylated L-arginine analogs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine ELISA kit I High Sensitivity I Plasma, Serum, Supernatant I Cited in 3 papers [immusmol.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Human ARG ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 14. Arg(Arginine) ELISA Kit [elkbiotech.com]
- 15. Human ARG ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 16. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aurigeneservices.com [aurigeneservices.com]
- 18. researchgate.net [researchgate.net]
- 19. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
Arginine Butyrate for Inducing Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a compound that combines the short-chain fatty acid butyrate with the amino acid arginine. It is a potent inducer of gene expression, primarily through its action as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure.[1] This "open" chromatin state allows for increased access of transcription factors to DNA, thereby facilitating the expression of specific genes.[2][3]
One of the most well-studied applications of this compound is the induction of fetal hemoglobin (γ-globin) expression.[4] This has significant therapeutic potential for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia, where increased fetal hemoglobin can compensate for defective adult hemoglobin.[2] Additionally, this compound has been investigated for its ability to induce the expression of other genes, such as utrophin in the context of Duchenne muscular dystrophy, and to sensitize cancer cells to other therapies.[5][6]
These application notes provide an overview of the mechanisms of action of this compound, quantitative data from key studies, and detailed protocols for its use in in vitro research settings to induce gene expression.
Mechanism of Action: HDAC Inhibition and Gene Activation
The primary mechanism by which this compound induces gene expression is through the inhibition of histone deacetylases (HDACs). In their normal state, HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) that is generally transcriptionally silent. By inhibiting HDACs, this compound allows histone acetyltransferases (HATs) to acetylate the histone tails. This acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between the histones and the negatively charged DNA backbone. The resulting relaxed chromatin structure (euchromatin) is more accessible to the transcriptional machinery, leading to gene activation.[2][3][7]
Caption: Signaling pathway of this compound-induced gene expression via HDAC inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on gene and protein expression.
Table 1: In Vitro Induction of Fetal Hemoglobin (γ-globin) mRNA
| Cell Type | Treatment | Concentration | Results |
| Primary human adult erythroid cells | Butyric Acid | 0.5 mmol/L | Significant increase in γ-globin mRNA levels; twofold inhibition of β-globin mRNA levels; threefold to fivefold increase in γ/(γ + β) mRNA ratio.[4] |
| K562 human erythroleukemic cells | Hydroxyurea, 5-azacytidine, butyric acid | Not specified | Increased γ/(γ + β) mRNA ratios.[8] |
Table 2: Clinical Studies of this compound in β-Hemoglobinopathies
| Condition | Number of Patients | Dosing Regimen | Key Outcomes |
| Sickle Cell Anemia & β-Thalassemia | 6 | Continuous IV infusion (starting at 500 mg/kg/day) for 2-3 weeks | 6-45% increase in fetal-globin synthesis; ~twofold increase in F reticulocytes; twofold to sixfold increase in γ-globin mRNA.[4] |
| Sickle Cell Disease | 11 (pulse regimen) | 250-500 mg/kg/day for 4 days, followed by 10-24 drug-free days | Mean Hb F levels increased from 7.2% to 21.0%.[9] |
| Severe β-Thalassemia or Sickle Cell Disease | 10 | Initial dose of 500 mg/kg/day, final dose of 2000 mg/kg/day, 6 days/week for ~10 weeks | Increase in γ-globin mRNA and reticulocytes with fetal hemoglobin, but no significant increase in total hemoglobin.[7][10] |
Table 3: In Vitro Upregulation of Other Proteins
| Cell Type | Treatment | Concentration | Target Protein | Outcome |
| Leukemia and lymphoma cells | This compound | 0.06 mM | IL-2 Receptor β (p75) | Upregulation of IL-2Rβ.[6] |
| DMD patient-derived myotubes | This compound derivatives | 0.002 to 2 mM | Utrophin, β-dystroglycan, embryonic myosin | ~2-fold increase in all three proteins.[11] |
Experimental Protocols
The following are example protocols for in vitro studies using this compound to induce gene expression. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: In Vitro Treatment of Cell Lines with this compound
This protocol describes the general procedure for treating adherent or suspension cell cultures with this compound to induce target gene expression.
Caption: General workflow for in vitro cell treatment with this compound.
Materials:
-
Cell line of interest (e.g., K562 for fetal hemoglobin studies, C2C12 for utrophin studies)
-
Complete cell culture medium
-
This compound powder
-
Sterile PBS or cell culture medium for dissolving this compound
-
Sterile filters (0.22 µm)
-
Culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells according to standard protocols.
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) by dissolving the powder in sterile PBS or serum-free culture medium.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line and target gene (e.g., concentrations ranging from 0.05 mM to 5 mM).[6][12][13]
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same volume of the vehicle used to dissolve the this compound (e.g., PBS).
-
Untreated Control: Cells cultured in medium alone.
-
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time will vary depending on the cell type and the kinetics of target gene expression.
-
-
Harvesting:
-
After the incubation period, harvest the cells for downstream analysis.
-
For RNA analysis (qPCR), wash the cells with cold PBS and lyse them directly in the plate using a suitable lysis buffer.
-
For protein analysis (Western blot), wash the cells with cold PBS, scrape them into lysis buffer, and process for protein extraction.
-
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps for quantifying the mRNA levels of a target gene after treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix[14]
-
Forward and reverse primers for the target gene (e.g., γ-globin) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity (e.g., using a spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.[14]
-
Set up reactions in triplicate for each sample and each gene.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Run:
-
Perform the qPCR reaction using a standard cycling protocol (an example is provided below, but it should be optimized for your instrument and primers).[15]
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 45 seconds
-
-
Melting curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[16]
-
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol describes how to assess the protein levels of a target gene product following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the target protein (e.g., anti-utrophin) and a loading control (e.g., anti-β-actin, anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.
-
Conclusion
This compound is a valuable tool for researchers studying gene regulation and developing novel therapeutics. Its ability to induce gene expression through HDAC inhibition has been demonstrated in various contexts, most notably for increasing fetal hemoglobin levels. The protocols provided here offer a framework for utilizing this compound in in vitro settings to explore its effects on specific genes of interest. Careful optimization of experimental conditions, including drug concentration and treatment duration, is crucial for achieving robust and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative PCR analysis of HbF inducers in primary human adult erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 15. scienceopen.com [scienceopen.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
Application Notes and Protocols: Arginine Butyrate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a chemical compound composed of the amino acid L-arginine and the short-chain fatty acid butyrate.[1] It is investigated in cancer research primarily for the biological activities of its butyrate component. Butyrate is a well-known histone deacetylase (HDAC) inhibitor, which can modulate gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] These application notes provide an overview of the mechanisms of this compound, its effects on cancer cell lines, and detailed protocols for its use in in-vitro studies.
Mechanism of Action
The primary anticancer mechanism of this compound is attributed to butyrate's role as an HDAC inhibitor.[1][2]
-
HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones. This results in a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[1][4]
-
Gene Expression Regulation: The altered gene expression includes the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1 and p27/Kip1, and downregulation of cyclins such as cyclin A and cyclin B.[5][6] This leads to cell cycle arrest, primarily at the G0/G1 or G2/M phases.[5][6]
-
Induction of Apoptosis: Butyrate promotes apoptosis by modulating the expression of apoptosis-related genes, such as those in the Bcl-2 family, and by activating caspase cascades.[5][7] It can disrupt the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[5]
-
Modulation of Signaling Pathways: Butyrate has been shown to influence several key signaling pathways involved in cell survival and proliferation, including the PI3K-Akt and ERK1/2 pathways.[5][8]
Caption: Mechanism of this compound as an HDAC inhibitor.
Quantitative Data Summary
The efficacy of butyrate is dose-dependent and varies significantly among different cancer cell lines.[5][9]
Table 1: IC50 Values of Butyrate in Human Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) | Reference |
| HCT116 | 1.14 | 0.83 | 0.86 | [8] |
| HT-29 | N/D | 2.42 | 2.15 | [8] |
| Caco-2 | N/D | N/D | 2.15 | [8] |
| HCT116/BR¹ | 24.3 | - | - | [10] |
| HT29/BR¹ | 30.8 | - | - | [10] |
| SW480/BR¹ | 13.9 | - | - | [10] |
N/D: Not Detectable ¹Butyrate-Resistant cell lines
Table 2: Effects of Butyrate on Apoptosis and Protein Expression in Colon Cancer Cell Lines (24h treatment)
| Cell Line | Butyrate (mM) | Apoptosis Induction (Fold Change vs. Control) | Nuclear p21 Protein Level (% of Total) | Reference |
| HCT116 | 1 | 0.7 | 39% | [8] |
| HCT116 | 2 | 1.5 | 59% | [8] |
| HCT116 | 4 | 1.9 | 66% | [8] |
| HT-29 | 4 | ~0.5 | 62% | [8] |
| Caco-2 | 4 | ~0.5 | 30% | [8] |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: General experimental workflow for cell line studies.
Cell Viability / Proliferation Assay (CCK-8 or MTT)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 or 570 nm for MTT) using a microplate reader.[11][12]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat cells with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins (e.g., p21, cyclin B, cleaved caspase-3) following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[15] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15][16]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[15] Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Facebook [cancer.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]
- 4. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Molecular Events Account for Butyrate-Induced Apoptosis in Two Human Colon Cancer Cell Lines [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Butyrate Induces Growth Inhibition and Apoptosis in Human Prostate Cancer DU145 Cells by Up-Regulation of the Expression of Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
Application Notes and Protocols for Arginine Butyrate in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of arginine butyrate and its constituent components, arginine and butyrate, in various preclinical models of neurological disorders. The information compiled herein, including quantitative data summaries, detailed experimental protocols, and mechanistic diagrams, is intended to guide researchers in designing and conducting further investigations into this promising therapeutic agent.
Introduction
This compound is a chemical compound that combines the amino acid L-arginine and the short-chain fatty acid butyrate. This combination is of significant interest in the field of neurology due to the distinct and potentially synergistic neuroprotective mechanisms of its components. Butyrate is a well-known histone deacetylase (HDAC) inhibitor, which can modulate gene expression to promote neuronal survival and function.[1][2] L-arginine serves as a precursor to nitric oxide (NO), a critical signaling molecule in the nervous system, and has been shown to influence neuroinflammation and amyloid-beta pathology.[3][4][5] Emerging evidence suggests that targeting the gut microbiome, a major source of endogenous butyrate, may also play a crucial role in the progression of some neurological diseases.[6][7]
This document summarizes key findings from preclinical studies and provides standardized protocols for evaluating the efficacy of this compound in models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS), Huntington's Disease, Parkinson's Disease, and Spinal Muscular Atrophy (SMA).
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the effects of arginine, butyrate, and their derivatives in various neurological disorder models.
Table 1: Effects of Butyrate and its Derivatives in Neurological Disorder Models
| Neurological Disorder Model | Compound | Animal Model | Dosage & Administration | Duration | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | Butyrate | G93A transgenic mice | In drinking water | From 35-42 days old | Delayed symptom onset (150 days vs. 110 days in controls), prolonged lifespan by an average of 38 days, restored gut microbiome, and improved gut integrity.[6][7][8] |
| Huntington's Disease | Sodium Butyrate | R6/2 transgenic mice | Dose-dependent | Not specified | Significantly extended survival, improved body weight and motor performance, and delayed neuropathological sequelae.[9][10] |
| Parkinson's Disease | Butyrate | MPTP-induced mice | Not specified | Not specified | Improved motor performance, restored dopamine and its metabolite levels in the striatum, and rescued the loss of TH+ neurons.[11][12] |
| Spinal Muscular Atrophy (SMA) | Sodium 4-phenylbutyrate (4PBA) | SMNΔ7 SMA mice | Not specified | From PND04 | Significantly improved lifespan and delayed disease end stage.[13] |
| Spinal Muscular Atrophy (SMA) | Glyceryl tributyrate (BA3G) | SMNΔ7 SMA mice | Not specified | From PND04 | Significantly improved lifespan and delayed disease end stage.[13] |
| Spinal and Bulbar Muscular Atrophy (SBMA) | Sodium Butyrate | Transgenic mouse model | Oral administration | Not specified | Ameliorated neurological phenotypes and increased histone acetylation in neural tissues.[14] |
Table 2: Effects of L-Arginine in Neurological Disorder Models
| Neurological Disorder Model | Compound | Animal Model | Dosage & Administration | Duration | Key Findings |
| Alzheimer's Disease | L-Arginine | AppNL-G-F knock-in mice | Oral administration | Not specified | Suppressed Aβ plaque deposition, reduced insoluble Aβ42 levels, improved behavioral abnormalities, and reduced expression of neuroinflammation-associated cytokine genes.[15][16] |
| Alzheimer's Disease | L-Arginine | Drosophila model (expressing Aβ42) | Oral administration | Not specified | Dose-dependently reduced Aβ42 accumulation and rescued Aβ42-mediated toxicity.[15] |
| Huntington's Disease | L-Arginine | HD transgenic mice | 5% L-arginine diet | From 12 weeks of age | Accelerated onset of body weight loss and motor impairments.[17] |
| Huntington's Disease | L-Arginine | HD transgenic mice | 0% L-arginine diet | From 12 weeks of age | No loss of body weight and no changes in cerebral blood flow relative to controls, but motor deficits persisted.[17] |
Mechanistic Insights
This compound's therapeutic potential stems from its ability to influence multiple pathological pathways implicated in neurodegeneration.
Histone Deacetylase (HDAC) Inhibition by Butyrate
Butyrate is a potent inhibitor of histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.[2][18] This mechanism is believed to underlie many of the beneficial effects of butyrate observed in models of Huntington's Disease, SMA, and other neurodegenerative conditions.[9][13][19]
Modulation of Gut Microbiota and Gut-Brain Axis
Recent studies highlight the critical role of the gut-brain axis in neurological health.[7][8] Butyrate is a primary metabolite produced by the fermentation of dietary fibers by gut bacteria.[7] In models of ALS, oral administration of butyrate was shown to restore microbial homeostasis, improve gut integrity, and prolong lifespan, suggesting that targeting the gut environment could be a viable therapeutic strategy.[6][7]
L-Arginine and Nitric Oxide Pathway
L-arginine is the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a pleiotropic signaling molecule in the central nervous system.[4] NO plays a complex role in neurodegeneration. In some contexts, it can be neuroprotective, while in others, it can contribute to oxidative stress. Studies in Alzheimer's models suggest that arginine can suppress the aggregation of amyloid-beta peptides and reduce neuroinflammation.[3][15][20] However, in a Huntington's disease model, a high arginine diet was found to accelerate disease progression, highlighting the need for careful dose-finding studies.[17]
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies based on the reviewed literature. Researchers should adapt these protocols to their specific experimental needs and animal models.
In Vivo Efficacy Study in a Transgenic Mouse Model of Neurodegeneration
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of a specific neurological disorder (e.g., ALS, HD, AD).
Materials:
-
Transgenic mice and wild-type littermate controls
-
This compound (or sodium butyrate and L-arginine)
-
Vehicle control (e.g., sterile saline)
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection needles)
-
Behavioral testing apparatus (e.g., rotarod, open field, grip strength meter)
-
Tissue collection and processing reagents
-
Analytical equipment (e.g., Western blot, qPCR, ELISA)
Workflow:
Procedure:
-
Animal Husbandry and Grouping: House animals under standard conditions. At a predetermined age (e.g., pre-symptomatic), randomly assign mice to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Drug Preparation and Administration: Prepare fresh solutions of this compound daily. Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection, or in drinking water) at a consistent time each day. Dosing can be based on previous studies, for example, starting with doses around 250 mg/kg/day for this compound.[21]
-
Monitoring and Behavioral Analysis: Monitor animal health and body weight regularly. Conduct a battery of behavioral tests at specified intervals to assess motor function, coordination, cognitive function, and disease progression.
-
Endpoint and Tissue Collection: At the study endpoint, euthanize the animals and collect relevant tissues such as the brain, spinal cord, and muscle.
-
Biochemical and Histological Analysis: Process tissues for various analyses, including:
-
Western Blotting: To quantify protein levels of key markers (e.g., SMN, huntingtin, amyloid-beta, neuroinflammatory markers, histone acetylation).
-
Immunohistochemistry: To assess neuropathology (e.g., neuronal loss, protein aggregates, gliosis).
-
qPCR: To measure the expression of relevant genes.
-
ELISA: To quantify cytokine levels.
-
In Vitro Mechanistic Study in a Neuronal Cell Line
Objective: To investigate the molecular mechanisms of this compound in a relevant neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, NSC-34)
-
Cell culture reagents (media, serum, antibiotics)
-
This compound
-
Reagents for inducing cellular stress (e.g., oligomeric amyloid-beta, glutamate, hydrogen peroxide)
-
Reagents for molecular biology assays (e.g., cell viability assays, western blotting, immunocytochemistry)
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells under standard conditions. Treat cells with varying concentrations of this compound for a specified duration.
-
Induction of Cellular Stress (Optional): To model neurodegenerative conditions, expose cells to a stressor relevant to the disease being studied.
-
Cell Viability and Cytotoxicity Assays: Assess the protective effects of this compound against cellular stress using assays such as MTT or LDH release.
-
Mechanistic Analysis:
-
Western Blotting: Analyze changes in signaling pathways (e.g., Akt, GSK3β), protein aggregation, and histone acetylation.
-
Immunocytochemistry: Visualize changes in protein localization and cellular morphology.
-
Gene Expression Analysis: Use qPCR or microarray to identify genes whose expression is modulated by this compound.
-
Conclusion
This compound and its components have demonstrated significant therapeutic potential in a range of preclinical models of neurological disorders. The multifaceted mechanisms of action, including HDAC inhibition, modulation of the gut-brain axis, and influence on the nitric oxide pathway, make it a compelling candidate for further investigation. The protocols and data presented here provide a foundation for researchers to explore the efficacy and mechanisms of this compound, with the ultimate goal of translating these promising preclinical findings into novel therapies for debilitating neurological diseases.
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target intestinal microbiota to alleviate disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate restores intestinal environment and prolongs life span in a mouse model of amyotrophic lateral sclerosis - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 8. Rebalancing gut microbiome lengthens survival in mouse model of ALS | UIC today [today.uic.edu]
- 9. Histone deacetylase inhibition by sodium butyrate chemotherapy ameliorates the neurodegenerative phenotype in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibition by Sodium Butyrate Chemotherapy Ameliorates the Neurodegenerative Phenotype in Huntington's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate improves abnormal sleep architecture in a Parkinson’s disease mouse model via BDNF/TrkB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effects of Butyrate-based Compounds on a Mouse Model for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium butyrate ameliorates phenotypic expression in a transgenic mouse model of spinal and bulbar muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral administration of arginine suppresses Aβ pathology in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Dietary arginine alters time of symptom onset in Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Arginine supplementation curbs Alzheimer’s disease pathology in animal models | EurekAlert! [eurekalert.org]
- 21. Functional and Molecular Effects of this compound and Prednisone on Muscle and Heart in the mdx Mouse Model of Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
Arginine Butyrate as a Therapeutic Agent: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a compound that combines the amino acid L-arginine and the short-chain fatty acid butyrate. This molecule has garnered significant interest in preclinical research due to its dual mechanism of action, which involves the inhibition of histone deacetylases (HDACs) and the activation of the nitric oxide (NO) pathway.[1] These activities give this compound the potential to address a range of pathologies, including genetic disorders like Duchenne muscular dystrophy (DMD) and certain types of cancer. This document provides detailed application notes, experimental protocols, and a summary of quantitative data from key preclinical studies to guide researchers in the evaluation of this compound as a therapeutic agent.
Mechanism of Action
This compound's therapeutic effects stem from the combined actions of its two components:
-
Butyrate: A well-known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and can result in the transcriptional activation of certain genes.[2] This mechanism is crucial for its effects in upregulating the expression of proteins like utrophin in DMD models.
-
Arginine: A substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). The NO pathway is implicated in various physiological processes, including vasodilation and cell signaling. In the context of DMD, activation of the NO pathway is thought to contribute to the overall therapeutic benefit.[1]
The synergistic action of these two components makes this compound a promising candidate for further preclinical and clinical investigation.[1]
Therapeutic Applications in Preclinical Studies
Duchenne Muscular Dystrophy (DMD)
Preclinical studies in the mdx mouse model of DMD have demonstrated the potential of this compound to ameliorate the dystrophic phenotype. Treatment has been shown to increase the expression of utrophin, a dystrophin homolog, which can compensate for the lack of dystrophin at the sarcolemma.[1]
Epstein-Barr Virus (EBV)-Associated Lymphoid Malignancies
In the context of oncology, this compound has been investigated for its ability to induce the expression of the Epstein-Barr virus thymidine kinase (EBV-TK) gene in latently infected lymphoma cells.[3][4] This induction sensitizes the cancer cells to antiviral drugs like ganciclovir, creating a targeted therapeutic approach.[4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in mdx Mouse Model of Duchenne Muscular Dystrophy
| Parameter | Treatment Group | Outcome | Reference |
| Utrophin Expression | This compound (Continuous IP) | ~2-fold increase in skeletal muscle, heart, and brain | [1] |
| This compound (Intermittent) | ~2-fold increase (EC50 = 284 mg/ml) | [1] | |
| Creatine Kinase Level | This compound (Continuous IP, adult mice) | 45% decrease | [1] |
| This compound (Continuous IP, newborn mice) | 70% decrease | [1] | |
| This compound (Intermittent) | 50% decrease | [1] | |
| Tidal Volume | This compound (Continuous IP) | 14% increase | [1] |
| Necrotic Area in Limb | This compound (Continuous IP) | 30% decrease | [1] |
| Isometric Force | This compound (Continuous IP) | 23% increase | [1] |
| Grip Strength | This compound (Intermittent) | Near to wild-type values | [1] |
| Inverted Grid Test | This compound (Intermittent) | Performance near to wild-type values | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Treatment | Outcome | Reference |
| Human Myotubes | This compound | ~2-fold increase in utrophin expression | [1] |
| EBV-immortalized B cells | This compound | Induction of EBV-TK activity | [3] |
| Patient-derived B-cell lymphoma tumor cells | This compound | Induction of EBV-TK activity, rendering cells susceptible to ganciclovir | [3] |
| Leukemia cells | This compound (0.06mM) | Upregulation of IL-2Rβ subunit |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in mdx Mice
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of Duchenne muscular dystrophy.
Materials:
-
mdx mice
-
This compound solution (sterile, for injection)
-
Saline solution (sterile, 0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization: House mdx mice in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment and control groups (e.g., Saline control, this compound treatment).
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline to the desired concentration. Ensure the solution is well-dissolved and sterile-filtered.
-
Administration Protocols:
-
Continuous Administration: Administer this compound via continuous intraperitoneal infusion using osmotic pumps for a defined period (e.g., 6 weeks).[1]
-
Intermittent Administration: Administer this compound via intraperitoneal injections at a specific dose and frequency (e.g., daily for 5 days, followed by a rest period). A study reported an EC50 of 284 mg/ml for utrophin enhancement with intermittent administration.[1]
-
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight regularly.
-
Outcome Measures: At the end of the treatment period, perform functional assessments such as grip strength tests and inverted grid tests.[1]
-
Tissue Collection: Euthanize the animals and collect tissues of interest (e.g., skeletal muscle, heart, brain) for molecular and histological analysis. Skin biopsies can also be used to monitor treatment efficacy.[1]
Protocol 2: In Vitro Utrophin Expression Assay in Human Myotubes
Objective: To assess the effect of this compound on utrophin protein expression in cultured human myotubes.
Materials:
-
Human myoblast cell line
-
Differentiation medium
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against utrophin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
Immunofluorescence reagents (optional)
Procedure:
-
Cell Culture and Differentiation: Culture human myoblasts in growth medium until they reach confluency. Induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Treatment: Treat the differentiated myotubes with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.
-
Protein Extraction: Lyse the myotubes using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for utrophin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the utrophin bands and normalize to a loading control (e.g., GAPDH or β-actin). Compare the utrophin levels in the treated groups to the untreated control. A study has shown a 2-fold increase in utrophin expression in cultured human myotubes.[1]
Protocol 3: EBV-TK Induction and Ganciclovir Synergy Assay
Objective: To determine the ability of this compound to induce Epstein-Barr virus thymidine kinase (EBV-TK) expression and sensitize EBV-positive lymphoma cells to ganciclovir.
Materials:
-
EBV-positive lymphoma cell line (e.g., from a patient)
-
RPMI-1640 medium supplemented with FBS
-
This compound
-
Ganciclovir
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
RT-PCR reagents for EBV-TK mRNA quantification
-
Western blotting reagents for EBV-TK protein detection
Procedure:
-
Cell Culture: Culture the EBV-positive lymphoma cells in appropriate medium.
-
Treatment: Treat the cells with:
-
This compound alone
-
Ganciclovir alone
-
A combination of this compound and ganciclovir
-
Untreated control
-
-
EBV-TK Expression Analysis (RT-PCR):
-
After a defined treatment period (e.g., 24 hours), harvest the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for the EBV-TK gene.
-
Normalize the expression to a housekeeping gene.
-
-
Cell Viability Assay:
-
Plate the cells in a 96-well plate and treat as described in step 2 for a longer duration (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxic effects of the treatments.
-
-
Data Analysis:
-
Compare the EBV-TK mRNA levels in the this compound-treated cells to the control to confirm induction.
-
Analyze the cell viability data to determine if the combination of this compound and ganciclovir results in a synergistic reduction in cell viability compared to either agent alone.
-
Signaling Pathways
This compound's therapeutic effects are mediated through the modulation of distinct signaling pathways.
Conclusion
This compound represents a promising therapeutic agent with a unique dual mechanism of action. The preclinical data, particularly in the fields of Duchenne muscular dystrophy and EBV-associated cancers, are encouraging. The protocols and data presented in this document are intended to provide a solid foundation for researchers to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound. Careful consideration of dosing, administration route, and appropriate outcome measures will be critical for the successful translation of this compound from the laboratory to the clinic.
References
- 1. This compound: a therapeutic candidate for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Molecular Effects of this compound and Prednisone on Muscle and Heart in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced susceptibility to ganciclovir in an Epstein-Barr-virus-associated lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Butyrate Delivery Systems: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine butyrate is a salt combining the amino acid L-arginine and the short-chain fatty acid butyrate. This compound holds significant therapeutic potential for a range of diseases, including cancer, cystic fibrosis, and sickle cell disease. Its mechanisms of action are multifaceted, primarily involving the synergistic effects of its two components. Butyrate is a well-known histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[1][2] Arginine serves as a precursor for nitric oxide (NO), a signaling molecule with diverse physiological roles, including vasodilation and modulation of the tumor microenvironment.[3]
Despite its promise, the clinical application of this compound is hampered by its rapid in vivo clearance, requiring frequent high-dose administrations that can lead to side effects.[4] To overcome these limitations, advanced drug delivery systems, such as liposomes and polymeric nanoparticles, are being explored to enhance the pharmacokinetic profile, improve targeted delivery, and increase the therapeutic efficacy of this compound.
These application notes provide detailed protocols for the formulation, characterization, and evaluation of this compound-loaded liposomes and polymeric nanoparticles.
Data Presentation: Physicochemical Characterization of this compound Delivery Systems
The following tables summarize representative quantitative data for liposomal and polymeric nanoparticle formulations of arginine and butyrate. These values can serve as a benchmark for the development and optimization of this compound co-delivery systems.
Table 1: Representative Physicochemical Properties of Liposomal Formulations
| Formulation ID | Drug(s) | Lipid Composition | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-Arg-1 | L-Arginine | EPC:NaO (10:2 molar ratio) | Sonication | 150 ± 25 | 0.21 ± 0.05 | +25 ± 5 | ~15 |
| Lipo-But-1 | Sodium Butyrate | DPPC:Cholesterol (7:3 molar ratio) | Thin-film hydration | 120 ± 20 | 0.18 ± 0.04 | -15 ± 4 | ~20 |
| Lipo-Arg-Dox-1 | L-Arginine, Doxorubicin | DSPE-PEG, HSPC, Cholesterol | Thin-film hydration | 110 ± 15 | 0.15 ± 0.03 | +10 ± 3 | ~12 (Arginine) |
Note: Data is compiled and adapted from multiple sources for illustrative purposes.[5][6] EPC: Egg Yolk Phosphatidylcholine; NaO: Sodium Oleate; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; HSPC: Hydrogenated Soy Phosphatidylcholine.
Table 2: Representative Physicochemical Properties of Polymeric Nanoparticle Formulations
| Formulation ID | Drug(s) | Polymer | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PNP-But-1 | Sodium Butyrate | Sodium Alginate/Chitosan | Complex Coacervation | 250 ± 50 | 0.35 ± 0.08 | +30 ± 6 | 95.12 |
| PNP-Arg-1 | L-Arginine | Zein | - | 208.8 ± 10.2 | 0.057 ± 0.01 | +35 ± 5 | Not Reported |
| PNP-But-2 | Sodium Butyrate | Magnetic Nanoparticles | - | 79.89 ± 5.3 | Not Reported | -36.87 ± 2.5 | Not Reported |
Note: Data is compiled and adapted from multiple sources for illustrative purposes.[2][7]
Experimental Protocols
Formulation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for encapsulating the hydrophilic drug this compound into liposomes.[8][9][10]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPC and cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (for DPPC, >41°C).
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (e.g., 10 mg/mL). The volume of the aqueous solution will depend on the desired final lipid concentration.
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by rotating the flask in a water bath set above the lipid transition temperature for 1-2 hours.
-
To reduce the size and lamellarity of the vesicles, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid transition temperature.
-
Store the final liposomal formulation at 4°C.
Formulation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol outlines a general method for encapsulating this compound into biodegradable polymeric nanoparticles.[11][12][13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
This compound
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve PLGA and this compound in acetone. The concentrations will need to be optimized based on the desired drug loading and particle size.
-
Prepare an aqueous solution of PVA.
-
With continuous stirring, add the organic phase (PLGA and this compound in acetone) dropwise to the aqueous PVA solution.
-
The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase, causing the PLGA to precipitate.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the acetone. A rotary evaporator can be used to expedite this process.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.
Physicochemical Characterization of Nanoparticles
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are crucial for predicting the in vivo fate of the nanoparticles. They can be measured using Dynamic Light Scattering (DLS).[8][14][15]
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
b. Encapsulation Efficiency (EE) and Drug Loading (DL): EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
Procedure (Indirect Method):
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation or ultracentrifugation.[16][17]
-
Carefully collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC or a colorimetric assay).
-
Calculate the EE and DL using the following formulas:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
DL (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
In Vitro Drug Release Study
This protocol assesses the release profile of this compound from the delivery system over time.[16]
Materials:
-
This compound-loaded nanoparticles
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Shaking incubator
Procedure:
-
Disperse a known amount of the this compound-loaded nanoparticles in a small volume of the release medium.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker or flask.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][18][19]
Materials:
-
Cancer cell line (e.g., HCT116 colorectal cancer cells)
-
Complete cell culture medium
-
96-well plates
-
This compound (free drug and nanoparticle formulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and the this compound-loaded nanoparticle formulation in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the drug formulations. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
This protocol provides a general framework for evaluating the antitumor efficacy of this compound delivery systems in vivo.[20][21] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., HCT116)
-
This compound-loaded nanoparticles
-
Control formulations (e.g., empty nanoparticles, free drug, saline)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, free this compound, empty nanoparticles, this compound-loaded nanoparticles). A typical group size is 5-10 mice.
-
Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule (e.g., every other day for two weeks).
-
Monitor the tumor size by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Plot the average tumor volume versus time for each treatment group to evaluate antitumor efficacy.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-mediated sodium butyrate delivery for repairing hypoxic-ischemic brain injury in premature infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. medium.com [medium.com]
- 5. Preparation of a PEGylated liposome that co-encapsulates l-arginine and doxorubicin to achieve a synergistic anticancer effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The development of poly-L-arginine-coated liposomes for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation Process Optimization, Characterization and Antimicrobial Properties of Sodium Butyrate Microcapsules [xdspkj.ijournals.cn]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. benchchem.com [benchchem.com]
- 17. Arginine, glycine, aspartic acid peptide-modified paclitaxel and curcumin co-loaded liposome for the treatment of lung cancer: in vitro/vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Procedure to Evaluate the In Vivo Performance of Cancer Nanomedicines [jove.com]
- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
arginine butyrate solubility and formulation issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with arginine butyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a salt composed of the amino acid L-arginine and the short-chain fatty acid butyric acid. It is investigated for a variety of therapeutic applications, including as an inducer of fetal hemoglobin in hemoglobinopathies, in the treatment of refractory sickle cell leg ulcers, and in combination therapies for certain cancers.[1][2] Butyrate itself is known to be a primary energy source for colonocytes and has anti-inflammatory properties.[3]
Q2: What is the aqueous solubility of this compound?
Q3: What are the main formulation challenges associated with this compound?
A3: The primary formulation challenges for this compound include:
-
Aqueous Instability: The frequent use of lyophilization for parenteral formulations suggests that this compound may have limited stability in aqueous solutions over extended periods.[9][10]
-
Hygroscopicity: While specific data for this compound is unavailable, similar salts are known to be hygroscopic, which can affect the stability and handling of the solid form.
-
Unpleasant Taste and Odor: Butyric acid has a notoriously unpleasant odor, and arginine can have a bitter taste.[11][12] This is a significant hurdle for the development of palatable oral formulations.
Q4: Can this compound be formulated for oral delivery?
A4: Yes, but the primary challenge is masking the unpleasant taste and odor. Strategies to overcome this include the use of flavor enhancers, sweeteners, and encapsulation technologies such as forming inclusion complexes with cyclodextrins.[11][13][14][15]
Q5: What are common excipients used in this compound formulations?
A5: For parenteral formulations, common excipients would include pH adjusting agents (e.g., sodium hydroxide, hydrochloric acid) to maintain a physiologically acceptable pH.[5] For oral formulations, taste-masking agents like sweeteners, flavors, and cyclodextrins are crucial.[13][14][15] The compatibility of this compound with other excipients should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Formulations
-
Question: I've prepared an aqueous solution of this compound, but it has become cloudy or has formed a precipitate over time. What could be the cause?
-
Answer:
-
pH Shift: The solubility of this compound is likely pH-dependent. A shift in the pH of your solution due to atmospheric CO₂ absorption (if unbuffered) or interaction with container components could lead to precipitation. Aqueous solutions of arginine are strongly alkaline.[16]
-
Exceeding Solubility Limit: While this compound is water-soluble, you may have exceeded its solubility limit at the given temperature and pH.
-
Degradation: The cloudiness could be due to the formation of less soluble degradation products. Arginine can degrade under certain conditions, and butyrate can be metabolized by bacteria.[3][17]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. Adjust to a neutral or slightly acidic pH if necessary, as this may improve stability.
-
Filter: Use a 0.22 µm filter to see if the precipitate can be removed. If the solution becomes clear, it suggests insolubility rather than degradation.
-
Temperature Control: Ensure your solution is stored at the recommended temperature. Solubility often decreases at lower temperatures.
-
Consider Buffers: For long-term storage of solutions, consider using a pharmaceutically acceptable buffer to maintain a stable pH.
-
Fresh Preparations: Due to potential instability, it is recommended to use freshly prepared aqueous solutions of butyrate salts.
-
-
Issue 2: Unpleasant Odor in the Laboratory or Formulation
-
Question: The smell of butyric acid from my this compound sample is very strong. How can I manage this during experiments and in my formulation?
-
Answer:
-
Cause: The strong odor is inherent to the butyrate moiety.
-
Mitigation Strategies:
-
Ventilation: Always handle this compound in a well-ventilated area or a fume hood.
-
Encapsulation: For formulation development, consider using cyclodextrins (e.g., β-cyclodextrin or its derivatives) to form inclusion complexes. The hydrophobic butyrate can be encapsulated within the cyclodextrin cavity, effectively masking the odor.[11][18]
-
Sealed Containers: Store this compound in tightly sealed containers to minimize the release of volatile butyric acid.
-
-
Issue 3: Instability of this compound in Solution
-
Question: I am concerned about the stability of my this compound solution for long-term experiments. What are the potential degradation pathways and how can I minimize them?
-
Answer:
-
Potential Degradation Pathways:
-
Hydrolysis: The ester-like linkage in the salt could be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures, leading to the formation of arginine and butyric acid.
-
Oxidation: Arginine can be susceptible to oxidation.[16]
-
Microbial Degradation: Butyrate can be a substrate for microbial growth, which could be a concern for non-sterile formulations.[3][17]
-
-
Stabilization Strategies:
-
Lyophilization: For long-term storage, consider lyophilizing the this compound. This removes water and can significantly improve stability.[9][10]
-
pH Control: Maintain the pH of the solution in a range where stability is optimal (typically near neutral pH).
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down degradation kinetics.
-
Inert Atmosphere: For oxygen-sensitive formulations, consider purging the container with an inert gas like nitrogen.
-
Antimicrobial Preservatives: For multi-dose formulations, the addition of a suitable preservative may be necessary.
-
-
Quantitative Data
Table 1: Solubility of this compound and its Components
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| L-Arginine | Water | 25 | ~182 mg/mL | [7][8] |
| Sodium Butyrate | Water | Not Specified | Soluble (0.1 g/mL) | |
| Sodium Butyrate | PBS (pH 7.2) | Not Specified | ~10 mg/mL | [12] |
| Sodium Butyrate | Ethanol | Not Specified | ~5 mg/mL | [12] |
| This compound | Aqueous Solution | Not Specified | Up to 5.5 g/L (in parenteral formulations) | [5][6] |
| This compound | Water | User-determined | [User to determine] | |
| This compound | Ethanol | User-determined | [User to determine] | |
| This compound | Propylene Glycol | User-determined | [User to determine] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 3).
-
Calculate the solubility in mg/mL, accounting for the dilution factor.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.
-
Thermal Degradation: Store the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 3: Quantification of this compound by HPLC
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution may be necessary to separate arginine and butyrate from potential impurities. A starting point could be a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Arginine has low UV absorbance; detection is typically done at low wavelengths (e.g., 200-215 nm). Butyrate does not have a chromophore, so direct UV detection is not feasible. Derivatization or other detection methods like refractive index (RI) or mass spectrometry (MS) may be required for butyrate. Alternatively, if the salt is stable, quantification can be based on the arginine peak.
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of arginine against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
- 1. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Buy this compound (EVT-1592372) | 80407-72-3 [evitachem.com]
- 6. IL302967A - An intravenous feed formulation that includes this compound - Google Patents [patents.google.com]
- 7. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pci.com [pci.com]
- 10. pda.org [pda.org]
- 11. otm.illinois.edu [otm.illinois.edu]
- 12. KR101283668B1 - arginine beverage with masked bitter taste - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. KR20050071889A - Taste masking of oral ibuprofen and arginine solution - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of arginine and other amino acids by butyrate-producing asaccharolytic anaerobic Gram-positive rods in periodontal pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US5942217A - Uncomplexed cyclodextrin compositions for odor control - Google Patents [patents.google.com]
Arginine Butyrate Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of arginine butyrate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. Arginine itself is susceptible to degradation under alkaline conditions and at elevated temperatures.[1] Butyric acid is relatively stable, but as a salt, the overall stability of this compound is intrinsically linked to the stability of the arginine component.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for the this compound salt are not extensively documented in publicly available literature, based on the known chemistry of its components, the following are likely:
-
Hydrolysis of Arginine: The guanidinium group of arginine can undergo hydrolysis, although this is generally a slow process under typical laboratory conditions.[1]
-
Oxidation of Arginine: Arginine is susceptible to oxidation, especially in the presence of oxidizing agents like peroxides. This can lead to the formation of guanidine, urea, and other related compounds.[1]
-
Racemization of Arginine: If a specific stereoisomer of arginine is used (e.g., L-arginine), it can racemize to its D-enantiomer. This process is accelerated by elevated temperatures and alkaline pH.[1]
-
Salt Dissociation: In solution, this compound will exist in equilibrium with its constituent ions, L-arginine and butyrate. The stability of each ion will then be subject to the solution conditions.
Q3: What are the expected degradation products of this compound?
A3: Based on the potential degradation pathways, expected degradation products could include:
-
Free arginine and free butyric acid
-
Products from arginine degradation such as guanidine, urea, citrulline, and ornithine.[1][2][3]
Q4: How should I prepare and store this compound aqueous solutions to maximize stability?
A4: To maximize stability, consider the following:
-
pH Control: Buffer the solution to a neutral or slightly acidic pH. Aqueous solutions of arginine are naturally alkaline (pH 10.5-12.0 for a 5% solution), which can promote its degradation.[1]
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen temperatures (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protection from Light and Oxygen: Store solutions in amber vials to protect from light and consider deoxygenating the solvent to minimize oxidative degradation.
-
Use High-Purity Water: Prepare solutions using purified, sterile water (e.g., HPLC-grade or Milli-Q) to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution upon preparation. | - Low water quality.- Solubility limit exceeded.- Interaction with buffer components. | - Use high-purity, sterile water.- Ensure you are within the solubility limits. Gentle heating and sonication can aid dissolution.- Perform a small-scale compatibility test with your chosen buffer before preparing a large batch. |
| Loss of potency or unexpected experimental results. | - Degradation of this compound due to improper storage (e.g., high temperature, alkaline pH).- Racemization of the arginine moiety.- Oxidation from exposure to air or contaminants. | - Prepare fresh solutions before use.- Store stock solutions in appropriate conditions (buffered, refrigerated/frozen, protected from light).- If stereospecificity is critical, assess the enantiomeric purity using a chiral HPLC method.- Prepare solutions in deoxygenated water if oxidative degradation is suspected. |
| Changes in pH of the solution over time. | - Degradation of arginine, which can alter the solution's pH. | - Use a suitable buffer system to maintain a stable pH.- Monitor the pH of the solution during storage and before use. |
Quantitative Data Summary
Due to limited publicly available stability data specifically for this compound, the following tables provide a general guide based on the known stability of arginine.
Table 1: General Stability of Arginine in Aqueous Solution under Different Conditions
| Condition | Stability | Primary Degradation Pathway | Reference |
| Acidic pH (e.g., 0.1 N HCl) | Stable for at least 24 hours | - | [4] |
| Neutral pH | Generally stable for short-term storage at room temperature | Slow hydrolysis | [1] |
| Alkaline pH (e.g., 0.1 N NaOH) | Stable for at least 24 hours, but degradation is accelerated at higher pH and temperature | Racemization, Hydrolysis | [1][4] |
| Oxidative (e.g., 3% H₂O₂) | Degrades | Oxidation | [4] |
| Thermal (e.g., 80°C) | Degrades | Multiple pathways | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
Objective: To quantify the amount of intact this compound and monitor the formation of degradation products over time under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and other required solvents
-
Acids, bases, and oxidizing agents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: A typical mobile phase for analyzing arginine on a HILIC column consists of a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate). An isocratic mobile phase with a high percentage of acetonitrile (e.g., 70%) is often used.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent at a known concentration.
-
Sample Preparation for Stability Studies: Prepare solutions of this compound in the desired buffer and subject them to forced degradation conditions (see Protocol 2).
-
Chromatographic Conditions:
-
Column: HILIC column
-
Mobile Phase: Acetonitrile and aqueous buffer (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 200-210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solution and the stressed samples into the HPLC system.
-
Data Evaluation:
-
Identify the peak corresponding to intact this compound based on the retention time of the reference standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to validate the specificity of the stability-indicating analytical method.
Methodology:
Expose this compound solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[1]
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[1]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the solution at 80°C for 48 hours.[1]
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for this compound stability testing.
Caption: Simplified signaling pathway of butyrate's effect on histone deacetylase.
References
Technical Support Center: Optimizing Arginine Butyrate Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of arginine butyrate in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound, and its more commonly studied component, butyrate, primarily functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[4] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2][5] Additionally, arginine can be metabolized via the arginine dihydrolase pathway, which can modulate the environmental pH of the cell culture medium.[6]
Q2: What is a typical starting concentration range for this compound?
The optimal concentration of this compound is highly cell-type dependent. However, a general starting range for butyrate is between 0.5 mM and 5 mM.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For some applications, much lower concentrations may be effective; for instance, 0.06 mM this compound has been shown to upregulate the IL-2Rβ subunit in leukemia cells without direct growth inhibition.[7]
Q3: How does this compound affect cell viability and proliferation?
The effect of this compound on cell viability and proliferation is dose-dependent.[1] At lower concentrations (e.g., < 0.5 mM), it may decrease cell proliferation without inducing cell death.[8] At higher concentrations (typically > 0.5 mM), it can induce apoptosis and cause cell death in a time and concentration-dependent manner.[8][9] For example, in human cervix tumor cells, concentrations above 0.50 mM caused cell death after 5 to 15 days of exposure.[8]
Q4: Can this compound be used to enhance recombinant protein production?
Yes, butyrate has been shown to increase the production of recombinant proteins, such as antibodies, in CHO-K1 cells.[9] In one study, a 2-4 fold increase in antibody production was observed with an optimal butyrate concentration of 2 mM.[9] However, this increase in productivity can be accompanied by an induction of apoptosis.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Mortality/Toxicity | Butyrate concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 0.1 - 2 mM).[8][10] |
| Extended exposure time. | Reduce the incubation time. The effects of butyrate are time-dependent.[8] | |
| No Observable Effect (e.g., no differentiation or cell cycle arrest) | Butyrate concentration is too low. | Increase the concentration of this compound. Some cell lines may be more resistant to butyrate's effects. |
| Insufficient incubation time. | Extend the treatment duration. Effects like differentiation may take 48 hours or longer to become apparent.[5] | |
| Cell line is resistant to butyrate. | Consider using a different agent or combination therapy. Some cell lines may lack the specific cellular machinery required to respond to butyrate. | |
| Inconsistent Results | Instability of butyrate in the medium. | Prepare fresh media with this compound for each experiment. |
| Variability in cell density at the start of the experiment. | Ensure a consistent cell seeding density for all experiments. | |
| Unexpected Changes in Culture pH | Arginine metabolism through the arginine dihydrolase pathway.[6] | Monitor the pH of your culture medium regularly. If significant changes are observed, consider using a buffered medium or adjusting the initial pH. |
Quantitative Data Summary
Table 1: Effective Concentrations of Butyrate in Various Cell Lines
| Cell Line | Application | Effective Butyrate Concentration | Reference |
| Leukemia and Lymphoma Cells | Upregulation of IL-2Rβ | 0.06 mM (this compound) | [7] |
| Caco-2 and HT-29 (Colon Cancer) | Induction of Differentiation | 1 mM | [5] |
| Caco-2 and RSB (Colon Cancer) | Induction of Apoptosis | 2, 5, and 10 mM | [11] |
| CHO-K1 | Recombinant Antibody Production | 2 mM (Optimal) | [9] |
| Human Cervix Tumor Cells | Decreased Proliferation | 0.005 - 0.50 mM | [8] |
| Human Cervix Tumor Cells | Cell Death | > 0.50 mM | [8] |
Table 2: IC50 Values for Butyrate in Colon Cancer Cell Lines
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) | Reference |
| HCT116 | 1.14 | 0.83 | 0.86 | [10] |
| HT-29 | N/D | 2.42 | 2.15 | [10] |
| Caco-2 | N/D | N/D | 2.15 | [10] |
| N/D: Not Determined |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A typical range to test would be from 0.1 mM to 10 mM.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Butyrate-Induced Cell Differentiation
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Once the cells reach the desired confluency, treat them with the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Assessment of Differentiation Markers:
-
Morphological Changes: Observe the cells under a microscope for any changes in morphology indicative of differentiation.
-
Biochemical Markers: For colon cancer cells, you can measure the activity of alkaline phosphatase (ALP), a common differentiation marker.[5]
-
Gene/Protein Expression: Analyze the expression of differentiation-specific genes or proteins using techniques like qRT-PCR or Western blotting.
-
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Workflow for this compound Optimization.
References
- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Different Molecular Events Account for Butyrate-Induced Apoptosis in Two Human Colon Cancer Cell Lines [agris.fao.org]
Technical Support Center: Arginine Butyrate Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of arginine butyrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound's off-target effects stem from its two components. The butyrate component is a well-known histone deacetylase (HDAC) inhibitor, leading to broad changes in gene expression.[1][2][3] The arginine component can influence nitric oxide signaling and amino acid metabolism.[4][5] In vivo, it can also alter the composition and metabolic output of the gut microbiota.[6][7]
Q2: Can this compound affect cell proliferation and the cell cycle?
A2: Yes, the butyrate component can inhibit cell growth and induce cell cycle arrest, typically at the G0/G1 and G2/M phases, in various cell types, including human gingival fibroblasts.[8] This is a critical consideration when studying cellular growth and proliferation.
Q3: Are there any known effects of this compound on gene expression beyond HDAC inhibition?
A3: While HDAC inhibition is the primary mechanism for altered gene expression, it's important to note that butyrate can paradoxically lead to the down-regulation of some genes.[9] This is thought to occur through mechanisms that may involve histone deacetylation at specific gene promoters, affecting RNA polymerase II activity.[9]
Q4: Can this compound influence inflammatory pathways?
A4: Yes, butyrate can modulate inflammatory responses. For instance, it has been shown to promote the polarization of M2 macrophages and enhance IL-4-induced STAT6 signaling.[10] This can be a significant confounding factor in immunology studies.
Q5: What are the potential toxicities or adverse effects observed with this compound?
A5: In clinical settings with high doses, adverse effects have been noted, including central nervous system effects like somnolence, lethargy, and stupor.[11] Nausea, vomiting, and headache are also common.[11] At the cellular level, butyrate can induce the production of reactive oxygen species (ROS).[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in the expression of genes unrelated to the primary research focus. | Widespread gene expression changes due to butyrate's HDAC inhibitor activity.[1][2][3] | - Perform a global gene expression analysis (e.g., RNA-seq) to identify the scope of off-target gene regulation.- Use a structurally distinct HDAC inhibitor as a control to determine if the observed effects are class-specific.- Validate key off-target gene expression changes with RT-qPCR. |
| Inconsistent results in cell proliferation or viability assays. | Butyrate-induced cell cycle arrest or ROS production.[8] | - Perform cell cycle analysis using flow cytometry to check for cell cycle arrest.- Measure intracellular ROS levels.- Titrate the this compound concentration to find a dose that minimizes effects on cell proliferation while still achieving the desired on-target effect. |
| Alterations in inflammatory signaling pathways in immunology experiments. | Butyrate-mediated modulation of macrophage polarization or cytokine signaling.[10] | - Analyze the polarization state of macrophages (M1 vs. M2) in your experimental system.- Measure the levels of key cytokines and signaling proteins (e.g., STAT6 phosphorylation) to assess off-target pathway activation. |
| Unexplained metabolic shifts in cellular or in vivo models. | Interference with arginine or butyrate metabolic pathways. | - Measure nitric oxide levels to assess the impact on arginine metabolism.- Analyze the metabolic profile of cells or tissues (e.g., using metabolomics) to identify unexpected changes.- In in vivo studies, consider the impact on gut microbiota and their metabolic output.[6][7] |
| High inter-individual variability in animal studies. | Differences in gut microbiota composition leading to variable metabolism of this compound.[6][7] | - Standardize the diet and housing conditions of the animals.- Consider co-housing or fecal microbiota transplantation to normalize the gut microbiome.- Analyze the gut microbiome composition to identify potential correlations with experimental outcomes. |
Quantitative Data Summary
Table 1: Effects of this compound and Butyrate on Cellular Processes
| Parameter | Compound | Concentration | Cell Type/System | Observed Effect | Reference |
| Cell Cycle Arrest | Butyrate | 4-16 mM | Human Gingival Fibroblasts | Induction of G0/G1 and G2/M arrest | [8] |
| ROS Production | Butyrate | > 2 mM | Human Gingival Fibroblasts | Increased ROS production | [8] |
| IL-2Rβ Upregulation | This compound | 0.06 mM | Leukemia Cells | Upregulation of the p75 subunit of the IL-2R | [12] |
| Bacteriostatic Action | This compound | 55-250 mM | Various Bacterial Strains | Inhibition of bacterial growth | [13] |
| Stimulation of Growth | This compound | 1.95-31.2 mM | Streptococcus B | Stimulation of bacterial growth | [13] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Gene Expression via RT-qPCR
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at the experimental concentration and a vehicle control for the desired duration.
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for your target gene and a panel of potential off-target genes identified from the literature (e.g., cell cycle regulators like CDKN1A (p21), or inflammatory markers). Normalize expression to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated samples compared to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and control samples.
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Facebook [cancer.gov]
- 2. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate induces reactive oxygen species production and affects cell cycle progression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arginine Butyrate Experimental Variability
Welcome to the technical support center for arginine butyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and troubleshoot experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound formed by the combination of the amino acid L-arginine and the short-chain fatty acid butyrate.[1][2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones.[1][3] This alteration in chromatin structure can enhance the expression of genes associated with tumor cell growth arrest and apoptosis.[1] Additionally, this compound can induce the expression of the Epstein-Barr virus (EBV) thymidine kinase gene, making EBV-infected cancer cells susceptible to antiviral drugs like ganciclovir.[1][4]
Q2: What are the common applications of this compound in research?
This compound has been investigated in various research and clinical settings, including:
-
Cancer Therapy: Particularly in Epstein-Barr virus-associated lymphoid malignancies.[4][5]
-
Hemoglobinopathies: To induce fetal hemoglobin in conditions like sickle cell anemia and β-thalassemia.[4][6]
-
Duchenne Muscular Dystrophy: By increasing utrophin expression.[7]
-
X-linked Adrenoleukodystrophy: To reduce very-long-chain fatty acids.[8][9]
-
Wound Healing: In the context of sickle cell leg ulcers.[10]
Q3: How should this compound be prepared and stored?
This compound salt can be prepared by the mole-to-mole interaction of butyric acid and arginine until the solution reaches a neutral pH (around 7.4).[11] For experimental use, it is often formulated as an aqueous solution for injection or cell culture.[12][13] It can also be obtained in lyophilized form for reconstitution before use.[13] While specific storage conditions may vary by supplier, it is generally stable under recommended storage conditions.[14] For long-term stability, especially in solution, it is advisable to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[15]
Q4: What is the stability and pharmacokinetic profile of this compound?
Butyrate, the active component, has a very short half-life in vivo. In mice and rabbits, the half-life is less than 5 minutes.[11][16] In humans, the elimination curve is biphasic, with an initial rapid half-life of about 0.5 minutes followed by a slower phase of 13.7 minutes.[11][16] This rapid elimination is a critical factor to consider when designing in vivo experiments, often necessitating continuous infusion or frequent administration to maintain therapeutic concentrations.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent results in cell-based assays | Cell Health and Seeding: Inconsistent cell numbers, passage number affecting cell response, or mycoplasma contamination.[17][18][19] | - Standardize Cell Seeding: Use a consistent cell seeding density and ensure even cell distribution in plates to avoid edge effects.[18] - Monitor Passage Number: High passage numbers can alter cellular responses. Establish a passage number limit for your experiments.[19] - Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cellular physiology.[19] |
| Reagent Preparation and Handling: Improper dissolution, degradation of this compound stock, or variability in final concentration. | - Fresh Preparation: Prepare fresh working solutions from a concentrated stock for each experiment to ensure consistency.[15] - Proper Storage: Aliquot and store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.[15] - pH Neutralization: Ensure the final pH of the culture medium is not significantly altered by the addition of this compound solution, which should be near physiological pH (7.4).[11] | |
| Lower than expected biological activity in vitro | Suboptimal Concentration or Exposure Time: The concentration of this compound may be too low, or the incubation time may be insufficient to induce a biological response. | - Dose-Response and Time-Course: Perform a dose-response study to determine the optimal concentration and a time-course experiment to identify the optimal exposure duration for your specific cell line and endpoint. |
| Rapid Metabolism by Cells: Cells may rapidly metabolize butyrate, reducing its effective concentration over time. | - Media Changes: Consider replenishing the media with fresh this compound during long-term experiments to maintain a consistent concentration. | |
| High variability in in vivo animal studies | Rapid Pharmacokinetics: The very short half-life of butyrate leads to fluctuating plasma concentrations.[11][16] | - Optimize Dosing Regimen: For intermittent administration, consider more frequent dosing. For sustained exposure, continuous infusion via osmotic pumps may be necessary.[5][7] |
| Inter-animal Variability: Differences in metabolism, gut microbiota, and overall health can contribute to variable responses.[20] | - Standardize Conditions: Ensure consistent diet, housing, and handling of animals.[20] - Sufficient Sample Size: Use an adequate number of animals per group to account for biological variability. | |
| Toxicity observed in cell culture or animal models | High Concentration: this compound, like other HDAC inhibitors, can induce toxicity at high concentrations.[21] | - Determine EC50 and MTD: In vitro, determine the half-maximal effective concentration (EC50). In vivo, establish the maximum tolerated dose (MTD) for your specific model.[5][7] |
| Off-target Effects: As an HDAC inhibitor, this compound can have broad effects on gene expression, potentially leading to unintended toxicity.[1][22] | - Monitor for Common Toxicities: Be aware of common side effects associated with HDAC inhibitors, such as gastrointestinal issues, fatigue, and hematological changes.[21] In clinical trials with this compound, reversible somnolence and stupor were observed at higher doses.[4][5] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol (General)
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a concentrated stock solution of this compound in a sterile, buffered solution (e.g., PBS at pH 7.4).[11] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Following incubation, perform the desired assay to measure the biological endpoint (e.g., cell viability assay, gene expression analysis by qPCR, protein expression by Western blot, or histone acetylation assay).
In Vivo Animal Study Protocol (General)
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
This compound Formulation: Prepare a sterile solution of this compound for injection, typically in a saline or other isotonic solution.[12]
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection or continuous intravenous infusion).[5][7] The dosing regimen should be based on prior studies or a pilot dose-finding study to determine the MTD. For example, continuous infusion has been used in clinical trials.[5]
-
Monitoring: Monitor animals regularly for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.[5]
-
Sample Collection: At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis. Plasma butyrate levels can be measured by liquid chromatography and mass spectrometry (LCMS).[5]
-
Data Analysis: Analyze the collected data to assess the efficacy and toxicity of the this compound treatment.
Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in Clinical Trials
| Indication | Dosage | Administration Route | Reference |
| EBV-associated lymphoid malignancies | 500-2000 mg/kg/day (MTD established at 1000 mg/kg/day with ganciclovir) | Continuous intravenous infusion | [5] |
| Sickle cell leg ulcers | Not specified, administered 5 days/week | Not specified | [10] |
| X-linked Adrenoleukodystrophy | Intravenous infusion over 4 months | Intravenous infusion | [8] |
| Beta-hemoglobinopathies | Initial: 500 mg/kg/day; Final: 2000 mg/kg/day | Intravenous infusion | [6] |
Table 2: Pharmacokinetic Parameters of Butyrate
| Species | Half-life | Reference |
| Mice and Rabbits | < 5 minutes | [11][16] |
| Humans | Phase 1: ~0.5 minutes; Phase 2: ~13.7 minutes | [11][16] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myformulai.com [myformulai.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a therapeutic candidate for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical effect of intravenous this compound in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IL302967A - An intravenous feed formulation that includes this compound - Google Patents [patents.google.com]
- 13. CA3197633A1 - Parenteral nutrition formulation comprising this compound - Google Patents [patents.google.com]
- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 20. benchchem.com [benchchem.com]
- 21. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Technical Support Center: Minimizing Arginine Butyrate Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of arginine butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with this compound administration in vivo?
A1: The most frequently reported toxicities associated with this compound administration are hyperammonemia and gastrointestinal disturbances. In a clinical trial, reversible somnolence or stupor was observed at doses greater than 1000 mg/kg/day[1]. One patient experienced a grand mal seizure after receiving a high dose of 2000 mg/kg over six hours[2].
Q2: How does this compound induce hyperammonemia?
A2: Arginine is a key component of the urea cycle, the primary metabolic pathway for detoxifying ammonia in the liver. The administration of a large bolus of arginine can overwhelm the capacity of the urea cycle, leading to a transient accumulation of ammonia in the blood (hyperammonemia).
Q3: What are the typical gastrointestinal side effects of this compound?
A3: Gastrointestinal side effects can include nausea, vomiting, and diarrhea. These effects are often dose-dependent.
Q4: Is this compound toxicity dose-dependent?
A4: Yes, the toxicity of this compound is generally dose-dependent. Higher doses are associated with a greater risk and severity of adverse effects, particularly hyperammonemia and central nervous system effects like somnolence[1]. A study in mdx mice showed that this compound was well-tolerated at certain doses over a 6-month period[3].
Q5: What is the pharmacokinetic profile of this compound and how does it relate to toxicity?
A5: this compound has a very short half-life in both animals and humans. In mice and rabbits, the half-life is less than 5 minutes, while in humans, it exhibits a biphasic elimination with half-lives of 0.5 minutes and 13.7 minutes[4][5]. This rapid clearance can be a limiting factor for therapeutic efficacy but may also mean that acute toxic effects are transient. However, continuous infusion is often required to maintain therapeutic levels, which can increase the risk of time-dependent toxicities.
Troubleshooting Guides
Troubleshooting Hyperammonemia
Problem: Elevated plasma ammonia levels detected during or after this compound administration.
Possible Cause:
-
Dose too high: The administered dose of this compound may be exceeding the metabolic capacity of the urea cycle.
-
Rapid infusion rate: A rapid intravenous infusion can lead to a sudden surge in arginine levels, overwhelming the urea cycle.
-
Underlying metabolic predisposition: The animal model or patient may have a subclinical impairment of urea cycle function.
Solution:
-
Reduce the Dose: Lower the dose of this compound in subsequent administrations.
-
Decrease Infusion Rate: Administer the dose over a longer period to allow for more gradual metabolic processing.
-
Monitor Ammonia Levels Frequently: Implement a strict monitoring protocol for plasma ammonia before, during, and after administration to establish a safe dosing regimen for your specific model.
-
Provide Caloric Support: Ensure adequate caloric intake, as a catabolic state can increase endogenous ammonia production[6].
-
Consider Co-administration of Nitrogen Scavengers: In clinical settings, agents like sodium benzoate and sodium phenylacetate are used to provide an alternative pathway for nitrogen excretion[6]. The applicability of this in a research setting would need to be evaluated based on the experimental design.
Troubleshooting Gastrointestinal Distress
Problem: Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, poor appetite, abdominal cramping) following this compound administration.
Possible Cause:
-
High local concentration: Oral administration can lead to high concentrations of arginine and butyrate in the gastrointestinal tract, potentially causing irritation.
-
Osmotic effects: High concentrations of the salt form of the drug can have osmotic effects in the gut.
Solution:
-
Administer with Food: For oral administration, providing this compound with a meal can help to dilute the compound and reduce direct irritation of the gastric mucosa.
-
Divide the Dose: Split the total daily dose into smaller, more frequent administrations.
-
Change the Route of Administration: If gastrointestinal toxicity is severe with oral administration, consider alternative routes such as intravenous or intraperitoneal injection, if appropriate for the study. Be aware that this may alter the pharmacokinetic and toxicity profiles.
-
Formulation Adjustment: Investigate different formulations of this compound that may have improved gastrointestinal tolerability.
Data Presentation
Table 1: Dose-Response Toxicity of this compound in Preclinical and Clinical Studies
| Species | Dose | Route of Administration | Observed Toxicities | Reference |
| Human | > 1000 mg/kg/day | Continuous IV Infusion | Reversible somnolence or stupor. | [1] |
| Human | 2000 mg/kg (inadvertent single dose) | IV Infusion | Grand mal seizure. | [2] |
| Human | 500 mg/kg/day - 2000 mg/kg/day | Continuous IV Infusion | Dose-escalation study; Maximum Tolerated Dose (MTD) established at 1000 mg/kg/day in combination with ganciclovir. | [1] |
| Mouse (mdx) | 50-800 mg/kg/day | Oral | Well-tolerated over 6 months at tested doses. | [3][7] |
Table 2: Adverse Events in a Phase I/II Clinical Trial of this compound in Combination with Ganciclovir[1]
| Adverse Event | Number of Patients (N=15) | Severity | Notes |
| Somnolence or Stupor | 3 | Reversible | Occurred at doses > 1000 mg/kg/day. |
| Complications from Tumor Lysis | 3 | Not specified | Associated with rapid anti-tumor response. |
Experimental Protocols
Protocol for Monitoring Plasma Ammonia Levels
Objective: To accurately measure plasma ammonia concentrations in research subjects receiving this compound to detect and manage hyperammonemia.
Materials:
-
Pre-chilled EDTA or lithium heparin collection tubes.
-
Ice bath.
-
Refrigerated centrifuge.
-
Ammonia assay kit (enzymatic or colorimetric).
-
Spectrophotometer or plate reader.
Procedure:
-
Baseline Sampling: Collect a baseline blood sample immediately before the first administration of this compound.
-
Sample Collection during and post-administration:
-
Collect blood samples at predetermined time points during and after this compound infusion/administration. Suggested time points include: mid-infusion, end of infusion, and 1, 2, 4, and 24 hours post-administration.
-
Collect blood via a free-flowing venipuncture to avoid hemolysis, which can falsely elevate ammonia levels. Avoid using a tourniquet if possible[8].
-
-
Sample Handling:
-
Immediately place the collection tube on ice[8].
-
Process the sample within 15-30 minutes of collection.
-
Centrifuge the blood at 2000-3000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Ammonia Measurement:
-
Analyze the plasma for ammonia concentration immediately using a validated ammonia assay kit, following the manufacturer's instructions.
-
If immediate analysis is not possible, plasma can be stored at -20°C for up to 24 hours, though immediate analysis is strongly preferred[8].
-
-
Data Analysis:
-
Plot plasma ammonia concentration versus time to determine the peak ammonia level and the time to return to baseline.
-
Establish a threshold for intervention based on the animal model and experimental goals. A significant elevation above baseline should trigger the troubleshooting measures outlined above.
-
Protocol for Managing this compound-Induced Hyperammonemia in a Research Setting
Objective: To provide a systematic approach to managing hyperammonemia in research animals receiving this compound.
Procedure:
-
Establish Monitoring Parameters: Define the frequency of plasma ammonia monitoring based on the administration protocol (see monitoring protocol above).
-
Define Intervention Thresholds: Establish clear thresholds for action. For example, a 2-fold increase in ammonia above baseline may warrant increased monitoring, while a 3- to 4-fold increase may necessitate intervention[6].
-
Intervention Steps:
-
Stop this compound Administration: If hyperammonemia is detected, immediately cease administration of the compound.
-
Provide Caloric Support: Administer a dextrose solution (e.g., 10% glucose) intravenously or intraperitoneally to prevent a catabolic state, which can exacerbate hyperammonemia by increasing endogenous protein breakdown[6].
-
Fluid Administration: Ensure adequate hydration to promote renal clearance of nitrogenous waste products.
-
Monitor Vital Signs: Closely monitor the animal for clinical signs of neurotoxicity, such as lethargy, ataxia, or seizures.
-
-
Follow-up:
-
Continue to monitor plasma ammonia levels every 2-4 hours until they return to baseline.
-
Once ammonia levels have normalized, consider re-initiating this compound at a lower dose and/or a slower infusion rate, with intensified monitoring.
-
Mandatory Visualizations
Signaling Pathways
Caption: The Urea Cycle and the role of Arginine.
Caption: Butyrate-mediated Histone Deacetylase (HDAC) Inhibition.
Caption: The L-Arginine-Nitric Oxide Signaling Pathway.
References
- 1. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Molecular Effects of this compound and Prednisone on Muscle and Heart in the mdx Mouse Model of Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperammonemia Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. labmed.org.uk [labmed.org.uk]
Arginine Butyrate Dose-Response Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of arginine butyrate in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: We are observing significant nausea and vomiting in our animal subjects following this compound administration. What could be the cause and how can we mitigate this?
A: Nausea and vomiting are common side effects associated with this compound treatment.[1][2] The likely cause is a direct effect of the compound on the gastrointestinal tract or central nervous system.
-
Recommendation: Administering a conventional antiemetic therapy prior to this compound infusion can help control these symptoms.[1] If symptoms persist, consider a dose reduction.
Q2: Our subjects are exhibiting central nervous system (CNS) toxicities such as lethargy, confusion, and somnolence. What is the likely dose threshold for these effects?
A: CNS-related adverse events are typically dose-limiting and are more frequently observed at higher concentrations of this compound.
-
Details: In clinical trials, dose-limiting toxicities, including severe lethargy, stupor, and confusion, occurred at doses of 1500 to 2000 mg/kg/day.[1] Doses of 1000 mg/kg/day were generally better tolerated with regard to CNS effects.[1][3][4]
-
Actionable Advice: If CNS toxicities are observed, it is recommended to reduce the dose of this compound to 1000 mg/kg/day or lower.[1]
Q3: We have noted a significant drop in potassium levels (hypokalemia) in our subjects. Is this a known side effect?
A: Yes, hypokalemia is a reported adverse event associated with this compound administration.[1] In some cases, it can be severe and may require interruption of the treatment.[1]
-
Monitoring: It is crucial to monitor serum potassium levels regularly throughout the treatment period.
-
Management: If hypokalemia develops, potassium supplementation may be necessary. In severe cases, a temporary discontinuation of this compound treatment might be required.[1]
Q4: We are not observing the expected therapeutic effect at our current dosage. What are the typical effective dose ranges?
A: The effective dose of this compound can vary significantly depending on the animal model and the therapeutic indication.
-
For Duchenne Muscular Dystrophy (mdx mice): Low doses of this compound derivatives have shown beneficial effects. For instance, doses as low as 50-100 mg/kg/day have resulted in improved muscle function and membrane integrity.[5][6]
-
For Sickle Cell Leg Ulcers (Human): A dose of 500 mg/kg/day administered intravenously has been shown to significantly reduce ulcer surface area.[7]
-
For EBV-Associated Malignancies (Human): The maximum tolerated dose in combination with ganciclovir was established as 1000 mg/kg/day.[3][4] Antitumor responses were observed at this dose.[3]
-
General Anti-inflammatory Effects (Mice): In models of colitis, oral supplementation of sodium butyrate at 100 mg/kg of body weight daily was effective, whereas doses of 20 mg/kg/day or lower showed no significant effect.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A: this compound is a compound composed of the amino acid arginine and the short-chain fatty acid butyrate.[9] Its mechanism is twofold:
-
Butyrate component: Butyrate is a histone deacetylase (HDAC) inhibitor.[9][10] By inhibiting HDACs, it leads to the hyperacetylation of histones, which can alter gene expression, potentially leading to tumor cell growth arrest and apoptosis.[9]
-
EBV-specific action: In the context of Epstein-Barr virus (EBV)-associated malignancies, butyrate can induce the expression of the viral enzyme thymidine kinase (TK).[3][9] This sensitizes the latently infected cells to antiviral drugs like ganciclovir.[1][3]
Q2: What are the known signaling pathways affected by butyrate?
A: Butyrate is known to modulate multiple signaling pathways, including:
-
Inhibition of HDACs: This is a primary mechanism that can lead to downstream effects on other pathways.[10]
-
Wnt Signaling Pathway: Butyrate can influence this pathway, which is often associated with cancer.[10]
-
PI3K/Akt Pathway: Butyrate has been shown to inhibit this pathway, which can, in turn, inhibit cancer cell migration.[10]
-
NF-κB and STAT3 Pathways: Butyrate can reduce inflammation by decreasing the activities of these pathways.[10]
-
Macrophage Polarization: Butyrate can promote the polarization of M2 macrophages, which are typically associated with anti-inflammatory responses and tissue repair, through pathways involving STAT6 and WNT/ERK signaling.[11][12]
Q3: What is the pharmacokinetic profile of butyrate?
A: Butyrate is rapidly eliminated from the bloodstream. In humans, the elimination curve shows two half-lives: an initial rapid phase of about 0.5 minutes, followed by a slower phase of approximately 13.7 minutes.[13] In mice and rabbits, the half-life is even shorter, at less than 5 minutes.[13] This rapid clearance is a critical factor to consider in experimental design.
Data Presentation
Table 1: this compound Dose-Response in Human Clinical Trials
| Indication | Dose Range (mg/kg/day) | Route of Administration | Observed Effects/Toxicities |
| Refractory Sickle Cell Ulcers | 500 - 750 | Intravenous | Progressive healing of ulcers.[14] |
| EBV-Associated Lymphoid Malignancies | 500 - 2000 | Intravenous (continuous infusion) | MTD established at 1000 mg/kg/day with ganciclovir. Dose-limiting toxicities (lethargy, confusion) at ≥1500 mg/kg/day. Antitumor responses observed.[1][3][4] |
| Beta-Hemoglobinopathies | 500 - 2000 | Intravenous | Minimal drug toxicity at standard doses. No significant hematologic response observed.[15] |
Table 2: this compound Dose-Response in Preclinical Models
| Model | Dose Range (mg/kg/day) | Route of Administration | Observed Effects |
| Duchenne Muscular Dystrophy (mdx mice) | 50 - 800 | Not specified | Improved muscle function and fatigue resistance, reduced heart necrosis. Complete rescue at 50-80 mg/kg/d for some parameters.[5] |
| Colitis (mice) | 20 - 100 (as sodium butyrate) | Oral | 100 mg/kg effective against inflammation. ≤20 mg/kg had no significant effect.[8] |
Experimental Protocols
Protocol: Intravenous Administration of this compound in a Murine Model
This protocol is a generalized representation based on methodologies described in the cited literature.
-
Preparation of this compound Solution:
-
This compound salt is obtained by the mole-to-mole interaction of butyric acid and arginine until the solution reaches a pH of 7.4.[13]
-
The final solution should be sterile and suitable for intravenous injection.
-
-
Animal Subjects:
-
Use appropriate mouse models for the disease under investigation (e.g., mdx mice for muscular dystrophy).
-
House animals in a controlled environment with access to food and water ad libitum.
-
-
Dose-Response Study Design:
-
Divide animals into multiple groups, including a control group receiving a saline vehicle and several experimental groups receiving different doses of this compound (e.g., 50, 100, 200, 500 mg/kg/day).
-
The treatment duration will depend on the specific aims of the study, but a period of several weeks is common.
-
-
Administration:
-
Monitoring and Outcome Measures:
-
Toxicity: Monitor animals daily for signs of toxicity, such as weight loss, lethargy, or gastrointestinal distress.
-
Efficacy: Measure relevant outcomes based on the disease model. For example:
-
In muscular dystrophy models, assess grip strength, fatigue resistance, and serum creatine kinase levels.[6]
-
In cancer models, monitor tumor size and progression.
-
In inflammatory models, measure inflammatory markers and histological changes.
-
-
Pharmacokinetics: Collect plasma samples at various time points post-infusion (e.g., before treatment and at 4, 6, 12, and 18 hours after) to measure butyrate and arginine levels.[1]
-
-
Data Analysis:
-
Analyze the collected data to determine the dose-response relationship for both efficacy and toxicity.
-
Statistical analysis should be performed to identify significant differences between treatment groups and the control group.
-
Mandatory Visualization
References
- 1. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bumc.bu.edu [bumc.bu.edu]
- 3. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies. | Read by QxMD [read.qxmd.com]
- 4. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low doses of this compound derivatives improve dystrophic phenotype and restore membrane integrity in DMD models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review | MDPI [mdpi.com]
- 9. Facebook [cancer.gov]
- 10. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gut microbiota-derived butyrate regulates gut mucus barrier repair by activating the macrophage/WNT/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Arginine Butyrate Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with arginine butyrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a salt composed of the amino acid L-arginine and the short-chain fatty acid butyrate. Its primary therapeutic and research interest lies in the activity of butyrate, which functions as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This altered chromatin state can lead to the reactivation of silenced tumor suppressor genes and other genes involved in the regulation of cell cycle arrest, differentiation, and apoptosis.[1][2] Additionally, this compound can induce the expression of the Epstein-Barr virus thymidine kinase (EBV-TK) gene, which has therapeutic applications in combination with antiviral drugs like ganciclovir.[3]
Q2: What are the common reasons for observing reduced or no effect of this compound in my cell line?
Several factors can contribute to a lack of the expected biological response to this compound treatment:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors.[4] The expression levels of specific HDAC isoforms and the status of key signaling pathways can influence the cellular response.
-
Compound Instability: Butyrate solutions, particularly in cell culture media, can be susceptible to degradation. It is recommended to prepare fresh stock solutions and minimize the time between media preparation and application to cells.[5]
-
Rapid Metabolism: Cells can metabolize butyrate, which has a short half-life.[6] This can reduce the effective intracellular concentration of the inhibitor over time.
-
Pre-existing or Acquired Resistance: The cell line may have intrinsic resistance mechanisms or may have developed resistance during prolonged culture or previous treatments.
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
Resistance to HDAC inhibitors, including this compound, is a multifaceted issue. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, thereby reducing its intracellular concentration and efficacy.[7]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC inhibition by upregulating pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9] These pathways promote cell growth and inhibit apoptosis, counteracting the effects of this compound.
-
Alterations in Apoptotic Pathways: Resistance can arise from an imbalance in pro- and anti-apoptotic proteins. This can include the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins.[10]
-
Evasion of Apoptosis via NF-κB: The transcription factor NF-κB is a key regulator of cell survival and can be activated in response to various stressors, including chemotherapy.[11] Constitutive or induced activation of NF-κB can promote the expression of anti-apoptotic genes, leading to resistance.[12][13]
-
Target Alteration: Although less common, changes in the expression or structure of HDAC enzymes themselves can contribute to resistance.
Q4: How can I determine if my cells are resistant due to increased drug efflux?
Increased activity of ABC transporters is a common mechanism of drug resistance. You can investigate this by:
-
Using ABC Transporter Inhibitors: Co-treatment of your cells with this compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp) can help determine if efflux is contributing to resistance. A restored sensitivity to this compound in the presence of the inhibitor would suggest the involvement of that specific transporter.
-
Fluorescent Substrate Efflux Assays: These assays utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp). Resistant cells with high efflux activity will show lower intracellular fluorescence compared to sensitive parental cells. This can be quantified using flow cytometry or a fluorescence plate reader.
Troubleshooting Guides
Problem 1: No Observable Effect or Lower than Expected Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of this compound for your specific cell line. Test a wide range of concentrations (e.g., from low micromolar to millimolar).[4] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. Minimize the time between adding the compound to the media and treating the cells.[5] |
| Cell Line Insensitivity | Verify the expression of Class I and II HDACs in your cell line via Western blot or qPCR. If target expression is low, consider using a different, more sensitive cell line as a positive control. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect (e.g., apoptosis, cell cycle arrest). |
Problem 2: Developing Acquired Resistance to this compound
| Potential Cause | Troubleshooting & Investigation |
| Increased Drug Efflux | Perform a fluorescent substrate efflux assay using a substrate for common ABC transporters (e.g., rhodamine 123 for P-gp). Compare the efflux activity in your resistant cells to the parental, sensitive cells. Confirm the involvement of specific transporters using inhibitors. |
| Activation of Pro-Survival Pathways | Use Western blotting to probe for the activation of key signaling pathways. Check for increased phosphorylation of Akt (a marker of PI3K/Akt pathway activation) and ERK1/2 (a marker of MAPK pathway activation) in resistant cells compared to parental cells.[14] |
| Altered Apoptosis Regulation | Analyze the expression levels of key apoptosis-related proteins by Western blot. Compare the levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) in resistant and parental cells. Also, examine the cleavage of caspases (e.g., caspase-3, caspase-9) as a marker of apoptosis induction. |
| NF-κB-Mediated Survival | Investigate the activation of the NF-κB pathway. Use Western blotting to check for the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65). Consider using an NF-κB inhibitor in combination with this compound to see if it restores sensitivity.[15] |
Data Presentation
Table 1: IC50 Values of Butyrate in Various Human Colon Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (mM) |
| HCT116 | 24h | 1.14 |
| 48h | 0.83 | |
| 72h | 0.86 | |
| HT-29 | 48h | 2.42 |
| 72h | 2.15 | |
| Caco-2 | 72h | 2.15 |
Data adapted from a study on sodium butyrate.[4] IC50 values for this compound should be determined empirically for each cell line.
Table 2: Example of Fold Increase in IC50 in Drug-Resistant Cell Lines
| Drug | Cell Line | Fold Increase in IC50 |
| Bleomycin | Various | 7-49 |
| HDAC Inhibitors (General) | Various | 2-10 (typical) |
Note: The fold increase in IC50 is highly dependent on the drug, cell line, and the method used to induce resistance.[16] A 3- to 10-fold increase is generally considered indicative of resistance.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is advisable to use a wide range of concentrations initially to determine the approximate effective range.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the this compound, if any).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Generating this compound-Resistant Cell Lines
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line as described in Protocol 1.
-
Initial Low-Dose Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. This process may take several weeks to months.
-
Verification of Resistance: Periodically, perform an IC50 assay on the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value (typically >3-5 fold) confirms the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of development.
Protocol 3: Western Blot Analysis of Pro-Survival and Apoptotic Pathways
-
Cell Lysis: Treat both parental (sensitive) and resistant cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. For example:
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt
-
MAPK Pathway: p-ERK1/2, total ERK1/2
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax
-
Loading Control: β-actin, GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the protein expression levels between sensitive and resistant cells.
Visualizations
Caption: A logical workflow for developing and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. Facebook [cancer.gov]
- 2. Buy this compound (EVT-1592372) | 80407-72-3 [evitachem.com]
- 3. This compound | C34H74N12O14 | CID 23622962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of butyric acid administered in vivo as sodium and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy [frontiersin.org]
- 12. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Arginine Butyrate and Its Degradation Products
Welcome to the Technical Support Center for the analytical methods of arginine butyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analysis of this compound and its potential degradation products. The information herein is compiled from established analytical practices for related compounds and general principles of pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating analytical method and why is it important for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. Its importance lies in ensuring the safety, efficacy, and quality of the drug product throughout its shelf life. Forced degradation studies are essential to develop and validate such methods.[1][2]
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its structure (an amino acid salt of a short-chain fatty acid), potential degradation pathways under forced conditions may include:
-
Hydrolysis: Cleavage of the salt to form arginine and butyric acid. Under more strenuous conditions, the amide bond in the guanidinium group of arginine could hydrolyze to form citrulline and ammonia.[3]
-
Oxidation: Degradation of the arginine moiety, potentially at the amino or guanidinium groups.
-
Thermal Degradation: Decomposition at elevated temperatures.[4]
-
Photodegradation: Degradation upon exposure to light, as guided by ICH Q1B.[2][4]
Q3: What are the typical analytical techniques used for the analysis of this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile substances like arginine and butyrate.[5][6] Due to their polar nature, specific HPLC modes are often employed:
-
Reversed-Phase (RP-HPLC): Often requires ion-pairing agents to retain and separate polar compounds like arginine.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective alternative for separating highly polar compounds without ion-pairing reagents.[7]
-
Mixed-Mode Chromatography: Utilizes columns with both reversed-phase and ion-exchange characteristics for enhanced separation.[8]
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9]
Q4: How can I prepare a sample of this compound for HPLC analysis?
Sample preparation is crucial for accurate and reproducible results. A general procedure would involve:
-
Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable solvent. The mobile phase is often the preferred diluent to avoid peak distortion.
-
Dilution: Dilute the stock solution to a concentration within the linear range of the analytical method.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - Use a high-purity silica column. - Adjust the mobile phase pH to suppress the ionization of silanols (for arginine). - Add a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).[11] |
| Column Overload | - Reduce the injection volume or the sample concentration.[10] |
| Sample Solvent Effects | - Dissolve the sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.[10] |
Issue 2: Retention Time Drift
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | - Prepare fresh mobile phase daily. - Ensure adequate mixing if using an online gradient mixer.[10] |
| Column Temperature Fluctuations | - Use a column oven to maintain a constant temperature. |
| Poor Column Equilibration | - Increase the column equilibration time before starting the analytical run, especially when changing mobile phases. |
| Leaks in the System | - Check for loose fittings and signs of salt deposits around connections.[12] |
Issue 3: Ghost Peaks or Carryover
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | - Use high-purity solvents and freshly prepared mobile phase. - Flush the entire system, including the injector, with a strong solvent.[13] |
| Late Eluting Compounds from Previous Injections | - Increase the run time of the method to ensure all components are eluted. - Incorporate a high-organic wash step at the end of each run. |
| Sample Carryover in the Injector | - Optimize the needle wash procedure in the autosampler method. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound (General Approach)
This protocol is a generalized starting point and requires optimization for specific formulations.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized. For arginine, a higher aqueous content is typical.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as butyrate has a low UV absorbance, a lower wavelength is necessary).[5]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Method Validation Parameters (based on ICH Q2(R1) Guidelines): [14]
-
Specificity: Demonstrated by analyzing stressed samples and ensuring no interference at the retention time of the main peak.
-
Linearity: A minimum of five concentrations covering the expected range (e.g., 50-150% of the target concentration).
-
Accuracy: Performed by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).[14]
-
Precision: Assessed at the repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[7]
-
Protocol 2: Forced Degradation Study of this compound
The goal is to achieve 5-20% degradation of the drug substance.[4]
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. Neutralize the sample before injection.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration. Neutralize the sample before injection.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Quantitative Data Summary
The following table provides a template for summarizing the results of a forced degradation study. Actual data would be generated during experimental work.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Products (Retention Time) |
| Control (Unstressed) | 100.0 | < 0.1 | - |
| 0.1 M HCl, 60°C, 8h | 92.5 | 7.5 | RT 1: 3.2 min, RT 2: 4.5 min |
| 0.1 M NaOH, 60°C, 4h | 88.1 | 11.9 | RT 1: 3.2 min, RT 3: 5.1 min |
| 3% H₂O₂, RT, 24h | 95.3 | 4.7 | RT 4: 6.8 min |
| Dry Heat, 80°C, 48h | 98.7 | 1.3 | RT 5: 7.2 min |
| Photostability | 99.2 | 0.8 | RT 6: 8.0 min |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Forced degradation pathways for this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Structural insight into arginine degradation by arginine deiminase, an antibacterial and parasite drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijirt.org [ijirt.org]
- 7. jocpr.com [jocpr.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. wjarr.com [wjarr.com]
Validation & Comparative
Arginine Butyrate vs. Sodium Butyrate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells has made it a compound of significant interest in oncology research. To overcome the rapid metabolism and poor pharmacokinetic profile of butyric acid, it is often formulated as a salt. This guide provides an in vitro comparison of two such formulations: arginine butyrate and sodium butyrate. While sodium butyrate has been extensively studied, in vitro data for this compound is less abundant, limiting a direct, comprehensive comparison across multiple cell lines and assays. This document summarizes the available experimental data to offer an objective overview for research and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of sodium butyrate and the limited available data for this compound.
Table 1: In Vitro Effects of Sodium Butyrate on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |
| HCT-116 | Colon Carcinoma | Cell Viability (MTT/CCK-8) | IC50: 1.14 mM (24h), 0.83 mM (48h), 0.86 mM (72h)[1] | Dose-dependent inhibition of cell proliferation.[1] |
| HT-29 | Colon Carcinoma | Cell Viability | IC50: 2.42 mM (48h), 2.15 mM (72h)[1] | Inhibition of cell proliferation. |
| Caco-2 | Colon Carcinoma | Cell Viability | IC50: 2.15 mM (72h)[1] | Inhibition of cell proliferation. |
| Various | Colon Carcinoma | Apoptosis | Dose-dependent | Induction of apoptosis.[2][3][4] |
| MCF-7 | Breast Cancer | Cell Proliferation | IC50: 1.26 mM | Inhibition of cell proliferation. |
| HeLa | Cervical Cancer | Histone Acetylation | 5 mM | Increased histone acetylation. |
| Leukemia/Lymphoma | Leukemia/Lymphoma | HDAC Inhibition | Not specified | Inhibition of histone deacetylase.[5] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Key Findings |
| Leukemia/Lymphoma | Leukemia/Lymphoma | IL-2Rβ Expression | 0.06 mM | Upregulation of the p75 subunit of the IL-2 receptor (IL-2Rβ).[5] |
| Leukemia/Lymphoma | Leukemia/Lymphoma | HDAC Inhibition | 0.06 mM | Inhibition of histone deacetylase (HDAC).[5] |
Note: Direct comparative studies providing IC50 values for cell viability and apoptosis for this compound across a range of cancer cell lines are limited in the currently available literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either sodium butyrate or this compound. A control group receives medium without any butyrate compound.
-
Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are cultured in appropriate vessels and treated with different concentrations of sodium butyrate or this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Data Interpretation: The flow cytometry data allows for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Histone Deacetylase (HDAC) Inhibition Assay
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with or without butyrate compounds.
-
HDAC Activity Measurement: The HDAC activity in the nuclear extracts is measured using a colorimetric or fluorometric HDAC assay kit. These assays typically use a substrate that, when deacetylated by HDACs, can be cleaved by a developer to produce a chromophore or fluorophore.
-
Assay Procedure: The nuclear extract is incubated with the HDAC substrate. The developer is then added, and the mixture is incubated to allow for color or fluorescence development.
-
Quantification: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The HDAC activity is calculated based on the signal intensity and can be expressed as a percentage of the activity in the untreated control. The IC50 for HDAC inhibition can be determined from dose-response curves.
Visualizations
Discussion and Comparison
Both this compound and sodium butyrate serve as delivery vehicles for the active compound, butyrate. The primary mechanism of action for butyrate's anticancer effects is the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates the transcription of genes involved in cell cycle arrest (e.g., p21), apoptosis, and differentiation.[6]
Sodium Butyrate: The in vitro effects of sodium butyrate are well-documented across a wide range of cancer cell lines. It consistently demonstrates a dose- and time-dependent inhibition of cell proliferation, with IC50 values typically in the low millimolar range.[1] Furthermore, sodium butyrate is a known inducer of apoptosis, acting through both intrinsic and extrinsic pathways.[2][3] Its ability to inhibit HDACs has been quantified, with IC50 values against specific HDAC isoforms in the sub-millimolar to low millimolar range.
Comparison:
-
Active Moiety: Both compounds deliver the same active molecule, butyrate. Therefore, their primary mechanism of action—HDAC inhibition—is expected to be identical.
-
Efficacy and Potency: Without direct comparative studies, it is difficult to definitively state whether one compound is more potent or efficacious than the other in vitro. The counter-ion (sodium vs. arginine) could potentially influence cellular uptake or exert its own biological effects. Arginine itself is involved in various cellular processes, including cell division, and its presence could theoretically modulate the overall effect of butyrate, but this has not been extensively studied in a comparative in vitro cancer context.
-
Data Availability: There is a significant disparity in the amount of available in vitro data. Sodium butyrate has been the subject of extensive research, providing a robust dataset for its effects. The limited data on this compound prevents a thorough, evidence-based comparison of its in vitro performance against sodium butyrate across a range of cancer models.
Conclusion
Both this compound and sodium butyrate are valuable research tools for studying the in vitro effects of butyrate, a potent HDAC inhibitor with anticancer properties. Sodium butyrate is extensively characterized, with a large body of literature supporting its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound also delivers the active butyrate moiety and has been shown to inhibit HDACs in vitro. However, a comprehensive, direct comparison of the in vitro potency and efficacy of this compound versus sodium butyrate is hampered by the limited availability of published data for this compound. Researchers and drug development professionals should consider the extensive existing data for sodium butyrate while acknowledging the need for further in vitro studies to fully elucidate the comparative profile of this compound. Future research should focus on direct, head-to-head in vitro comparisons of these two compounds in multiple cancer cell lines to determine if the choice of the counter-ion significantly impacts the biological activity of butyrate.
References
- 1. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies on the inhibition of colon cancer by butyrate and carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Arginine Butyrate in Focus: A Comparative Guide to HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of arginine butyrate with other prominent histone deacetylase (HDAC) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers and professionals in the field of drug development and epigenetic regulation.
Introduction to HDAC Inhibition and the Role of Butyrate
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This epigenetic modification plays a crucial role in regulating gene expression. Increased histone acetylation is generally associated with a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis. Consequently, HDAC inhibitors have emerged as a promising therapeutic strategy, particularly in oncology.
Butyrate, a short-chain fatty acid, is a well-established HDAC inhibitor. This compound, a salt of butyric acid and the amino acid arginine, is a clinically investigated compound that delivers the active butyrate moiety. While the butyrate component is responsible for HDAC inhibition, the arginine salt may influence its pharmacokinetic and pharmacodynamic properties. This guide will compare this compound (using sodium butyrate data as a proxy where specific this compound data is unavailable) with other widely studied HDAC inhibitors: Trichostatin A (TSA), Vorinostat (SAHA), and Valproic Acid (VPA).
Comparative Analysis of HDAC Inhibitory Activity
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. The following table summarizes the reported IC50 values for sodium butyrate, Trichostatin A, Vorinostat (SAHA), and Valproic Acid against various HDAC isoforms.
| HDAC Inhibitor | Class I | Class IIa | Class IIb |
| HDAC1 | HDAC2 | HDAC3 | |
| Butyrate (Sodium Salt) | ~50-400 µM | ~150-500 µM | ~100-600 µM |
| Trichostatin A (TSA) | ~1-5 nM | ~1-5 nM | ~1-5 nM |
| Vorinostat (SAHA) | ~10-50 nM | ~20-100 nM | ~20-100 nM |
| Valproic Acid (VPA) | ~0.5-2 mM | ~0.5-2 mM | ~0.5-2 mM |
Note: IC50 values can vary depending on the assay conditions and cell type used. The values presented are approximate ranges based on available literature.
Signaling Pathways Modulated by Butyrate
Butyrate exerts its cellular effects by modulating various signaling pathways, primarily through its HDAC inhibitory activity. One of the most well-documented pathways involves the induction of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.
p21Waf1/Cip1 Induction Pathway
Butyrate treatment leads to the hyperacetylation of histones in the promoter region of the CDKN1A gene, which encodes for p21Waf1/Cip1. This increased acetylation creates a more open chromatin structure, facilitating the binding of transcription factors like Sp1 and Sp3, which in turn drives the expression of p21.[1] The p21 protein then binds to and inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest at the G1 phase.[1] This mechanism is a key contributor to the anti-proliferative effects of butyrate.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate and compare HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.
Workflow:
References
A Comparative Guide to Arginine Butyrate and its Alternatives in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of arginine butyrate with other therapeutic alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in their studies.
Abstract
This compound, a salt of the short-chain fatty acid butyrate and the amino acid arginine, has garnered significant interest for its therapeutic potential, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor. This property allows it to modulate gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and induction of fetal hemoglobin. This guide cross-validates findings from multiple studies on this compound and compares its performance with key alternatives like sodium butyrate and hydroxyurea, focusing on their mechanisms of action, efficacy in specific disease models, and pharmacokinetic profiles.
Mechanism of Action: HDAC Inhibition and Downstream Effects
Butyrate, the active component of both this compound and sodium butyrate, functions as a potent inhibitor of class I and II histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes.[1]
One of the key downstream effects of butyrate-mediated HDAC inhibition is the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[3][4][5] The p21 protein plays a crucial role in cell cycle regulation by inducing G1 phase arrest.[4][6] This mechanism is central to the anti-proliferative effects of butyrate observed in cancer cells.[3]
Signaling Pathway: Butyrate-Induced Cell Cycle Arrest
Caption: Butyrate inhibits HDAC, leading to histone acetylation and p21 gene expression, which in turn inhibits the cell cycle.
Comparative Efficacy in Disease Models
Hemoglobinopathies: Sickle Cell Disease and β-Thalassemia
A primary application of this compound has been in the treatment of hemoglobinopathies, where it aims to induce the expression of fetal hemoglobin (HbF) to compensate for defective adult hemoglobin.
Comparison with Hydroxyurea: Hydroxyurea is an established therapy for sickle cell disease that also increases HbF levels.[7] While direct head-to-head clinical trials are limited, studies on this compound for sickle cell leg ulcers, a complication of the disease, have shown significant healing compared to standard local care.[8] One study reported a 53% reduction in ulcer area with this compound treatment compared to a 9% reduction in the control group.[8] Hydroxyurea is mentioned as a common but not always effective therapy for these ulcers.[8]
| Compound | Indication | Observed Effect | Supporting Data |
| This compound | Sickle Cell Leg Ulcers | Significant reduction in ulcer area | 53% reduction in ulcer area vs. 9% in control[8] |
| Hydroxyurea | Sickle Cell Disease | Increases fetal hemoglobin, reduces vaso-occlusive crises | Standard of care, but variable efficacy for leg ulcers[7][8] |
In Vitro Anti-proliferative Effects
Both this compound and sodium butyrate exhibit anti-proliferative effects in cancer cell lines, largely through the HDAC inhibition mechanism described above. The choice between the two often comes down to pharmacokinetic considerations and the specific research question.
Pharmacokinetic Profiles
The primary difference between this compound and sodium butyrate lies in their pharmacokinetic properties. Butyrate itself has a short half-life in plasma.[7] The formulation with arginine is intended to improve its delivery and cellular uptake.
| Compound | Key Pharmacokinetic Parameters | Notes |
| This compound | Rapid clearance and small volume of distribution.[9] | The arginine component may influence cellular uptake and nitric oxide pathways.[10] |
| Sodium Butyrate | Also exhibits rapid clearance. | Often used as the standard for in vitro studies of butyrate's effects. |
Experimental Protocols
In Vitro HDAC Inhibition Assay
A common method to assess the HDAC inhibitory activity of compounds like this compound and sodium butyrate is through a cell-free enzymatic assay.
Workflow:
-
Prepare HeLa Nuclear Extract: A source of HDAC enzymes.
-
Incubate: Add the test compound (e.g., this compound, sodium butyrate) and a fluorometric HDAC substrate to the nuclear extract in a 96-well plate.
-
Develop: After incubation, add a lysine developer to stop the reaction and generate a fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity, which is inversely proportional to HDAC activity.
-
Controls: Include a positive control (no inhibitor) and a known HDAC inhibitor like Trichostatin A (TSA) for comparison.[9][11]
Caption: A typical workflow for an in vitro HDAC inhibition assay.
In Vitro Sickle Cell Model
To compare the effects of this compound and hydroxyurea on sickle cells in vitro, primary erythroid progenitor cells from patients with sickle cell disease can be cultured.
Workflow:
-
Isolate Progenitors: Obtain hematopoietic progenitor cells from patient bone marrow or peripheral blood.
-
Culture and Differentiate: Culture the cells in a medium that promotes erythroid differentiation.
-
Treatment: Treat the differentiating cells with this compound, hydroxyurea, or a vehicle control.
-
Analysis: After a set period, analyze the cells for:
-
Fetal hemoglobin (HbF) levels by high-performance liquid chromatography (HPLC) or flow cytometry.
-
Cell morphology under hypoxic conditions to assess sickling.
-
Globin gene expression levels using quantitative PCR (qPCR).
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action as an HDAC inhibitor. Its ability to induce fetal hemoglobin makes it a valuable candidate for the treatment of hemoglobinopathies, and its anti-proliferative effects are relevant for cancer research. When compared to sodium butyrate, the choice may depend on the desired pharmacokinetic profile and the potential synergistic effects of arginine. In the context of sickle cell disease, while hydroxyurea remains a standard of care, this compound shows potential, particularly for complications like leg ulcers. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these compounds in various therapeutic settings. The provided experimental protocols and workflow diagrams offer a starting point for researchers designing such comparative studies.
References
- 1. Facebook [cancer.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate stimulates cyclin D and p21 and inhibits cyclin-dependent kinase 2 expression in HT-29 colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and Future Therapeutics for Treating Patients with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Heals Sickle Cell Leg Ulcers [medscape.com]
- 9. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyurea and arginine therapy: impact on nitric oxide production in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Arginine Butyrate in Combination Therapies: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic effects of arginine butyrate when combined with other therapeutic compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the enhanced efficacy of these combinations, supported by experimental data, detailed methodologies, and mechanistic insights. This compound, a compound that combines the amino acid L-arginine and the histone deacetylase (HDAC) inhibitor butyrate, has demonstrated significant potential in augmenting the therapeutic effects of various anticancer agents.
Mechanisms of Synergy
The synergistic potential of this compound stems from its dual components. Butyrate, a short-chain fatty acid, functions as a histone deacetylase (HDAC) inhibitor. This inhibition leads to the relaxation of chromatin structure, making DNA more accessible to DNA-damaging agents and altering the transcription of genes involved in cell cycle arrest, apoptosis, and immune recognition. L-arginine, on the other hand, plays a crucial role in various cellular processes, including nitric oxide synthesis and immune modulation, which can further contribute to the overall therapeutic outcome.
Comparison of Synergistic Effects with Various Compound Classes
This compound and its related compound, sodium butyrate, have been shown to act synergistically with a range of therapeutic agents, including antiviral medications, chemotherapeutics, and targeted therapies. The following sections provide a comparative overview of these combinations.
Synergy with Antiviral Agents: Ganciclovir
A significant application of this compound's synergistic activity is in the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies. In these cancers, the latent EBV genome is resistant to antiviral drugs like ganciclovir because the viral thymidine kinase (TK) enzyme, which is necessary to activate ganciclovir, is not expressed. This compound induces the expression of the viral TK gene, thereby sensitizing the cancer cells to ganciclovir-mediated apoptosis.[1][2][3]
Table 1: Clinical Efficacy of this compound in Combination with Ganciclovir
| Indication | Treatment Regimen | Number of Patients | Overall Response Rate | Complete Response (CR) | Partial Response (PR) | Reference |
| Refractory EBV+ Lymphoid Malignancies | This compound (500-2000 mg/kg/day) + Ganciclovir | 15 | 67% | 4 (27%) | 6 (40%) | [4][5] |
Synergy with Platinum-Based Chemotherapy: Cisplatin and Oxaliplatin
Sodium butyrate, a compound closely related to the active component of this compound, has demonstrated synergistic effects with platinum-based chemotherapy agents like cisplatin and oxaliplatin in various cancer cell lines. The primary mechanism involves the induction of the mitochondrial apoptosis pathway.[6][7]
Table 2: In Vitro Synergistic Effects of Sodium Butyrate with Platinum Agents
| Cancer Type | Cell Line | Combination | IC50 (Single Agent) | IC50 (Combination) | Synergy Metric | Reference |
| Cervical Cancer | HeLa | Sodium Butyrate + Cisplatin | NaB: 4.192 mM | Not explicitly stated, but combination showed significantly higher inhibition | Enhanced apoptosis | [8][9] |
| Cervical Cancer | SiHa | Sodium Butyrate + Cisplatin | NaB: 5.297 mM | Not explicitly stated, but combination showed significantly higher inhibition | Enhanced apoptosis | [8][9] |
| Gastric Cancer | HGC-27 | Sodium Butyrate + Cisplatin | Cisplatin: ~4 µg/ml; NaB: ~10 mM | IC50 of cisplatin significantly lowered with 0.5 mM NaB | Combination Index (CI) < 1 | [6][10] |
| Gastric Cancer | SGC-7901 | Sodium Butyrate + Cisplatin | Cisplatin: ~4 µg/ml; NaB: ~5 mM | IC50 of cisplatin significantly lowered with 0.5 mM NaB | Combination Index (CI) < 1 | [6][10] |
| Colorectal Cancer | HCT-8, HCT116, SW480, SW620 | Sodium Butyrate + Oxaliplatin | Not specified | Not specified | Combination Index (CI) < 1 | [7][11] |
Note: The data presented for sodium butyrate is considered a proxy for the potential synergistic effects of this compound due to the shared active butyrate moiety.
Synergy with Targeted Therapy: DAB(389)IL-2 (Denileukin Diftitox)
This compound has been shown to increase the cytotoxicity of the targeted therapy DAB(389)IL-2 in leukemia and lymphoma cells. The mechanism involves the upregulation of the p75 subunit of the Interleukin-2 receptor (IL-2Rβ).[10][12] DAB(389)IL-2 is a fusion protein that targets cells expressing the IL-2 receptor. By increasing the expression of a key component of this receptor, this compound enhances the susceptibility of cancer cells to this targeted agent.[12][13][14]
Table 3: Mechanistic Synergy of this compound with DAB(389)IL-2
| Cell Type | Combination | Key Mechanistic Finding | Outcome | Reference |
| Leukemia and Lymphoma Cells | This compound (0.06 mM) + DAB(389)IL-2 | Upregulation of IL-2Rβ subunit | Enhanced susceptibility to DAB(389)IL-2 cytotoxicity | [10][12] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability and Synergy Analysis (for Chemotherapy Combinations)
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, SiHa, HCT116, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of sodium butyrate, the chemotherapeutic agent (cisplatin or oxaliplatin), or a combination of both for 24, 48, or 72 hours.[7][8]
2. Cell Viability Assay (CCK-8 or MTT):
-
After the treatment period, a cell counting kit-8 (CCK-8) or MTT reagent is added to each well.
-
The plates are incubated for a specified time to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Cell viability is calculated as a percentage relative to untreated control cells.[7][8]
3. Synergy Quantification (Chou-Talalay Method):
-
The half-maximal inhibitory concentrations (IC50) for each drug alone are determined from the dose-response curves.
-
The combination index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.[10][15][16]
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[15][16]
Clinical Trial Protocol (for this compound and Ganciclovir)
1. Patient Population:
2. Treatment Regimen:
-
Ganciclovir is administered twice daily at standard doses.
-
This compound is administered by continuous intravenous infusion in a dose-escalating manner, typically starting from 500 mg/kg/day and escalating to 2000 mg/kg/day as tolerated, over a 21-day cycle.[4][5]
3. Efficacy and Toxicity Assessment:
-
Tumor response is evaluated using standard imaging criteria (e.g., CT scans).
-
Toxicity is monitored and graded according to established criteria to determine the maximum tolerated dose (MTD).[4]
Signaling Pathways and Mechanistic Diagrams
The synergistic effects of this compound and its related compounds are underpinned by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: Synergistic mechanism of this compound and ganciclovir.
Caption: Synergistic mechanism of butyrate and cisplatin.
Caption: Synergistic mechanism of this compound and DAB(389)IL-2.
Conclusion
This compound demonstrates considerable promise as a synergistic agent in combination cancer therapy. Its ability to modulate gene expression through HDAC inhibition, coupled with the biological activities of L-arginine, allows it to enhance the efficacy of a diverse range of anticancer drugs. The data presented in this guide highlight the potential of this compound to sensitize tumor cells to antiviral agents, platinum-based chemotherapy, and targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic potential of this compound in various therapeutic contexts and to optimize its use in combination regimens for improved patient outcomes.
References
- 1. Sodium butyrate enhances the cytotoxic effect of cisplatin by abrogating the cisplatin imposed cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epstein--Barr virus post-transplant lymphoproliferative disease and virus-specific therapy: pharmacological re-activation of viral target genes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Sodium Butyrate With Cisplatin Increases the Apoptosis of Gastric Cancer In Vivo and In Vitro via the Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of sodium butyrate and oxaliplatin on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of sodium butyrate and cisplatin against cervical carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of sodium butyrate and cisplatin against cervical carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Combining Sodium Butyrate With Cisplatin Increases the Apoptosis of Gastric Cancer In Vivo and In Vitro via the Mitochondrial Apoptosis Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inability of a Fusion Protein of IL-2 and Diphtheria Toxin (Denileukin Diftitox, DAB389IL-2, ONTAK) to Eliminate Regulatory T Lymphocytes in Patients With Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DAB(389)IL-2 (ONTAK): a novel fusion toxin therapy for lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arginine Butyrate Clinical Trials
This guide provides a meta-analysis of clinical trials investigating the therapeutic potential of arginine butyrate. It is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of its performance with alternative treatments, supported by experimental data.
Mechanism of Action
This compound is a compound that combines the amino acid L-arginine and the short-chain fatty acid butyrate. Butyrate is a known inhibitor of histone deacetylase (HDAC), which is believed to be the primary mechanism for its therapeutic effects in hemoglobinopathies. By inhibiting HDAC, butyrate is thought to induce the re-expression of the gamma-globin gene, leading to increased production of fetal hemoglobin (HbF).[1][2] Elevated HbF levels can ameliorate the clinical severity of sickle cell disease and beta-thalassemia by inhibiting the polymerization of sickle hemoglobin and improving the balance of globin chain synthesis, respectively.[3]
This compound for Refractory Sickle Cell Leg Ulcers
Overview
Leg ulcers are a chronic and debilitating complication of sickle cell disease, often refractory to standard treatments.[4] The incidental observation of ulcer healing during trials of this compound for hemoglobinopathies led to its investigation for this specific indication.[4][5]
Clinical Trial Data: this compound for Sickle Cell Leg Ulcers
| Study | Phase | Number of Ulcers (Treatment Arm) | Number of Ulcers (Control Arm) | Treatment Regimen | Key Outcomes |
| McMahon et al. (2010)[4] | II | 37 | 25 | This compound (500 mg/kg/day) IV for 5 days/week for 12 weeks + standard local care | Complete Healing (12 weeks): 30% in treatment arm vs. 8% in control arm. Complete Healing (3 months): 78% in treatment arm vs. 24% in control arm (P < 0.001). Ulcer Area Reduction (12 weeks): 44% reduction in treatment arm vs. 9.7% reduction in control arm. |
Experimental Protocol: McMahon et al. (2010)[5]
-
Study Design: A randomized, controlled, multicenter Phase II trial.
-
Patient Population: Patients with sickle cell disease who had leg ulcers refractory to standard care for at least 6 months.
-
Intervention:
-
Treatment Arm: Intravenous this compound (500 mg/kg) administered over 6-9 hours at night, 5 days a week for 12 weeks, in addition to standard local therapy.
-
Control Arm: Standard local therapy alone.
-
-
Outcome Measures: The primary outcome was the rate of complete ulcer healing. Ulcer areas were measured weekly using computerized planimetry.
Comparison with Alternative Treatments for Sickle Cell Leg Ulcers
| Treatment | Mechanism of Action | Efficacy | Limitations |
| Standard Wound Care [6][7] | Debridement, dressings, compression therapy to provide a moist wound environment and manage edema. | Variable, often insufficient for complete healing in refractory cases.[4] | Does not address the underlying pathophysiology of sickle cell ulcers. |
| Hydroxyurea [5][6] | Increases fetal hemoglobin, potentially improving microcirculation. | Limited and inconsistent evidence for ulcer healing; not its primary indication.[5][8] | Potential for myelosuppression and other side effects. |
| Skin Grafting/Flaps [6] | Surgical closure of the wound. | Can be effective but may have high failure rates in this patient population. | Requires a suitable donor site and carries surgical risks. |
| Topical Antibiotics [8] | Control of local infection. | May help in infected ulcers, but evidence for primary healing is limited.[8] | Risk of antibiotic resistance with prolonged use. |
| This compound [4] | Proposed to improve wound healing, potentially through mechanisms beyond HbF induction. | Statistically significant improvement in complete healing and ulcer area reduction in a Phase II trial.[4] | Requires intravenous administration, which can be burdensome for patients.[9] |
This compound for Fetal Hemoglobin Induction in Sickle Cell Disease
Overview
Increasing the levels of fetal hemoglobin (HbF) is a primary therapeutic strategy in sickle cell disease, as it interferes with the polymerization of sickle hemoglobin, reducing vaso-occlusive crises and other complications.[1] Butyrate compounds have been studied for their ability to reactivate gamma-globin gene expression.
Clinical Trial Data: this compound for HbF Induction in Sickle Cell Disease
| Study | Phase | Number of Patients | Treatment Regimen | Key Outcomes |
| Addy et al. (Mini Review) | N/A | 11 | Intermittent pulse therapy: this compound for 4 days followed by 10-24 drug-free days. | HbF Increase: Mean HbF increased from 7.2% to 21.0% in 9 of 11 patients. Total Hemoglobin: Increased from a mean of 7.8 g/dL to 8.8 g/dL. |
| Sher et al. (1995)[3][10] | N/A | 10 (SCD and β-thalassemia) | This compound IV (500-2000 mg/kg/day), 6 days/week for ~10 weeks. | A small, unsustained increase in fetal hemoglobin was observed in two patients with sickle cell disease.[3][10] |
Experimental Protocol: Intermittent Pulse Therapy[3]
-
Study Design: A therapeutic approach involving intermittent administration to mitigate the anti-proliferative effects of continuous butyrate exposure.
-
Patient Population: Adult patients with sickle cell disease.
-
Intervention: this compound administered intravenously for 4 consecutive days, followed by a drug-free period of 10 to 24 days. This cycle was repeated over an average of 29.9 weeks.
-
Outcome Measures: Levels of fetal hemoglobin (HbF), F cells, F reticulocytes, and total hemoglobin were monitored.
Comparison with Alternative HbF-Inducing Agents in Sickle Cell Disease
| Agent | Mechanism of Action | Efficacy | Limitations |
| Hydroxyurea [1][11] | Ribonucleotide reductase inhibitor; increases HbF through multiple proposed mechanisms. | FDA-approved, reduces pain crises and acute chest syndrome.[11][12] | Variable response, requires regular monitoring due to potential myelosuppression. |
| Decitabine [1][12] | DNA methyltransferase inhibitor, reactivates gamma-globin expression. | Can produce robust increases in HbF, even in hydroxyurea non-responders.[12] | Potential for myelosuppression; long-term safety data are limited. |
| Gene Therapy [11][13] | Introduction of a functional beta-globin gene or upregulation of gamma-globin via genetic modification of hematopoietic stem cells. | Curative potential; has shown significant clinical benefit in trials. | Complex, high-cost procedure with risks associated with myeloablation and vector-related complications. |
| This compound | Histone deacetylase inhibitor. | Demonstrated significant and sustained increases in HbF with intermittent pulse therapy in a small number of patients. | Requires intravenous administration; limited data from larger controlled trials. |
This compound for Fetal Hemoglobin Induction in Beta-Thalassemia
Overview
In beta-thalassemia, the deficiency of beta-globin chains leads to an imbalance with alpha-globin chains, causing ineffective erythropoiesis and anemia.[13][14] Increasing HbF can compensate for the lack of adult hemoglobin and improve the alpha/non-alpha globin chain ratio.[15]
Clinical Trial Data: this compound for Beta-Thalassemia
| Study | Phase | Number of Patients | Treatment Regimen | Key Outcomes |
| NCT00006136[16] | II | N/A | This compound IV, with or without epoetin alfa, in various induction and maintenance schedules. | Primary Objective: To determine if the regimen can stimulate gamma-globin production to decrease anemia and result in hematologic improvement. (Results not published in the provided snippets). |
| Sher et al. (1995)[3][10] | N/A | 10 (SCD and β-thalassemia) | This compound IV (500-2000 mg/kg/day), 6 days/week for ~10 weeks. | Increased gamma-globin mRNA and F-reticulocytes, but no significant increase in total hemoglobin.[3][10] |
Experimental Protocol: NCT00006136[17]
-
Study Design: A multicenter Phase II study.
-
Patient Population: Patients with thalassemia intermedia.
-
Intervention:
-
Induction: this compound IV over 6-14 hours on days 1-5 of weeks 1-4 and 7-10.
-
Maintenance: this compound IV on days 1-4 of subsequent odd-numbered weeks.
-
Combination: Epoetin alfa may be added for patients with an inadequate response.
-
-
Outcome Measures: The primary outcomes were changes in gamma-globin production and overall hematologic improvement. Secondary measures included changes in hemolysis markers and correlation with genotype.
Comparison with Alternative Treatments for Beta-Thalassemia
| Treatment | Mechanism of Action | Efficacy | Limitations |
| Blood Transfusions [13][14] | Regular transfusions to maintain adequate hemoglobin levels and suppress ineffective erythropoiesis. | Life-saving and prevents many complications of severe anemia. | Leads to iron overload, requiring lifelong chelation therapy.[13] |
| Iron Chelation Therapy [13][14] | Removes excess iron from the body to prevent organ damage. | Essential for patients receiving regular transfusions. | Can have significant side effects and requires high patient adherence. |
| Hematopoietic Stem Cell Transplantation (HSCT) [13][15] | Allogeneic HSCT to replace the patient's hematopoietic system. | The only established curative therapy.[13][15] | Requires a matched donor; associated with significant morbidity and mortality risks. |
| Gene Therapy [13][15] | Autologous stem cell transplantation with genetically corrected cells. | Emerging as a potentially curative option without the need for a donor. | Still largely experimental, with long-term safety and efficacy under investigation. |
| This compound [3][10] | Histone deacetylase inhibitor to induce HbF. | Showed induction of gamma-globin mRNA but did not translate to a significant clinical hematologic response in a small study.[3][10] | Efficacy appears limited based on available data; requires IV administration. |
Summary and Future Directions
Clinical trials of this compound, primarily at the Phase II level, have explored its utility in hematological disorders and their complications. The most promising results have been observed in the treatment of refractory sickle cell leg ulcers, where a randomized controlled trial demonstrated a significant improvement in healing rates compared to standard care alone.[4] For fetal hemoglobin induction, an intermittent pulse therapy regimen has shown potential in sickle cell disease, though data is limited to a small number of patients. In beta-thalassemia, the clinical benefit of this compound appears less certain, with studies showing molecular effects that did not translate into significant hematologic improvement.[3][10]
A major limitation across all indications is the requirement for intravenous administration, which poses a practical challenge for long-term therapy. Future research should focus on larger, Phase III trials to confirm the efficacy observed in sickle cell leg ulcers and to further evaluate optimal dosing strategies for HbF induction. The development of oral formulations of butyrate derivatives could represent a significant advancement, potentially broadening the therapeutic application of this class of drugs in the management of hemoglobinopathies.
References
- 1. Induction of fetal hemoglobin in the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Heals Sickle Cell Leg Ulcers [medscape.com]
- 6. dovepress.com [dovepress.com]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. wounds-uk.com [wounds-uk.com]
- 9. researchgate.net [researchgate.net]
- 10. Extended therapy with intravenous this compound in patients with beta-hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Current and future alternative therapies for beta-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Arginine Butyrate: A Comparative Analysis of its Effects on Diverse Cell Types
Arginine butyrate, a compound formed from the amino acid arginine and the short-chain fatty acid butyrate, has garnered significant attention in biomedical research for its multifaceted effects on cellular processes. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and alters the transcription of genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2][3] This guide provides a comparative overview of the documented effects of this compound on various cell types, supported by experimental data and methodologies for a scientific audience.
Effects on Cancer Cells
This compound and its active component, butyrate, exhibit potent anti-neoplastic properties across a range of cancer types. These effects are often cell-type specific and dose-dependent.[4][5]
Hematological Malignancies:
In leukemia and lymphoma cells, this compound demonstrates a capacity to enhance the efficacy of other therapeutic agents. At low, non-growth-inhibitory concentrations (0.06 mM), it upregulates the expression of the p75 subunit of the interleukin-2 receptor (IL-2Rβ).[6] This upregulation, driven by HDAC inhibition and activation of the cAMP response element (CRE), increases the susceptibility of these cancer cells to targeted toxins like DAB(389)IL-2, a fusion protein that targets cells expressing the IL-2R.[6]
Furthermore, this compound can induce the expression of the Epstein-Barr virus (EBV) thymidine kinase gene in latently infected B-cells.[1][7][8] This is particularly significant for EBV-associated lymphoid malignancies, which are typically resistant to antiviral nucleoside analogs like ganciclovir because they do not express the viral kinase. By inducing this enzyme, this compound sensitizes the malignant cells to ganciclovir, leading to targeted cell death.[7][8] A phase 1/2 clinical trial underscored this potential, showing significant anti-tumor responses in patients with refractory EBV-positive lymphoid malignancies.[7]
Colorectal Cancer:
The effects of butyrate are extensively studied in colon cancer cell lines, where it induces growth inhibition, cell cycle arrest, and apoptosis.[4][9][10] The sensitivity to butyrate varies significantly between different colon cancer cell lines, such as HCT116, HT-29, and Caco-2, highlighting the importance of cellular context.[5][10] For instance, HCT116 cells are considerably more sensitive to butyrate-induced apoptosis than HT-29 or Caco-2 cells.[10] The mechanism often involves the modulation of key signaling pathways, including the suppression of survival signals like phosphorylated ERK1/2 and c-Myc, and the upregulation of tumor suppressors like p21.[10] Apoptosis can be triggered through different caspase-dependent pathways depending on the cell line.[11]
Hepatic Cancer:
In hepatocellular carcinoma cells (Huh 7), butyrate has been shown to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[12] This process is mediated by the modulation of the miR-22/SIRT-1 signaling pathway, leading to the release of cytochrome c and the activation of caspase-3, ultimately culminating in programmed cell death.[12]
Table 1: In Vitro Efficacy of Butyrate on Colon Cancer Cell Lines
| Cell Line | Parameter | 24h | 48h | 72h | Source |
|---|---|---|---|---|---|
| HCT116 | IC₅₀ (mM) | 1.14 | 0.83 | 0.86 | [10] |
| Apoptosis (vs. control) at 4mM | - | 3.1-fold increase | - | [10] | |
| HT-29 | IC₅₀ (mM) | N/D | 2.42 | 2.15 | [10] |
| Apoptosis (vs. control) at 4mM | - | 1.7-fold increase | - | [10] | |
| [³H]Thymidine Incorporation at 5mM | 40% of control | - | - | [9] | |
| Cell Number (vs. control) at 5mM | - | 21% of control | - | [9] | |
| Caco-2 | IC₅₀ (mM) | N/D | N/D | 2.15 | [10] |
| Apoptosis (vs. control) at 4mM | - | 0.5-fold increase | - | [10] |
N/D: Not Determined
Table 2: Clinical Trial Outcomes of this compound in EBV-Associated Lymphoid Malignancies
| Parameter | Value | Details | Source |
|---|---|---|---|
| Treatment | This compound + Ganciclovir | 15 patients with refractory disease | [7] |
| Maximum Tolerated Dose (MTD) | 1000 mg/( kg/day ) | Administered by continuous infusion | [7] |
| Overall Response Rate | 67% (10/15 patients) | Within one 21-day treatment cycle | [7] |
| Complete Response (CR) | 27% (4/15 patients) | [7] |
| Partial Response (PR) | 40% (6/15 patients) | |[7] |
Effects on Immune Cells
Butyrate's influence extends to the immune system, where it can exert both immunosuppressive and immunostimulatory effects depending on the cell type and context.
-
Dendritic Cells (DCs) and Macrophages (MΦ): In vitro studies on human monocytes show that butyrate alters their differentiation into DCs and macrophages.[13] It partially inhibits the generation of mature DCs, resulting in cells with a more immature phenotype (e.g., persistent CD14 expression, decreased HLA class II) and a reduced capacity to stimulate T-cells.[13] Similarly, it impairs macrophage differentiation, leading to reduced phagocytic ability.[13] These findings suggest a novel immunosuppressive role for butyrate that could be relevant in modulating inflammatory responses.[13]
-
T-Cells: Conversely, other studies indicate that butyrate can enhance the anti-tumor functions of CD8+ T-cells. It has been shown to improve the effector and memory functions of these cells, which are critical for immune-mediated cancer control.[14] This highlights the context-dependent nature of butyrate's immunomodulatory effects.
Therapeutic Effects in Non-Malignant Disorders
The biological activity of this compound is also beneficial in non-cancer contexts, such as hemoglobinopathies.
Sickle Cell Disease:
Patients with sickle cell disease often suffer from debilitating and chronic leg ulcers that are refractory to standard treatments. In a randomized Phase II clinical trial, the administration of this compound in conjunction with standard local care significantly accelerated the healing of these ulcers compared to standard care alone.[15]
Table 3: Clinical Trial Outcomes of this compound in Sickle Cell Leg Ulcers
| Study Arm | Ulcers Healed (12 Weeks) | Ulcers Healed (3 Months) | Initial Mean Area (cm²) | Final Mean Area (cm²) | Source |
|---|---|---|---|---|---|
| Control | 8% (2/25) | 24% (6/25) | 25.7 | 23.2 | [15] |
| This compound | 30% (11/37) | 78% (29/37) | 50.6 | 28.3 | [15] |
The difference in healing at 3 months was statistically significant (P < 0.001).
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability and Proliferation Assay (e.g., MTT or [³H]Thymidine Incorporation)
-
Cell Seeding: Plate cells (e.g., HT-29, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or sodium butyrate) and a vehicle control.
-
Incubation: Incubate cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
For [³H]Thymidine: Add [³H]Thymidine to the culture medium for the final 4-24 hours of incubation. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Measure absorbance at 570 nm (for MTT) or counts per minute (for thymidine). Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described above for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment compared to the control.
Conclusion
This compound is a promising therapeutic agent with diverse, cell-type-specific effects. Its primary role as an HDAC inhibitor allows it to induce cell cycle arrest and apoptosis in a wide variety of cancer cells, with notable efficacy in hematological and colorectal malignancies. Concurrently, it demonstrates immunomodulatory properties, capable of suppressing dendritic cell maturation while enhancing the function of cytotoxic T-cells. Its clinical utility is further supported by its ability to promote tissue healing in non-malignant conditions like sickle cell leg ulcers. The variability in cellular response underscores the need for further research to delineate the precise molecular pathways governed by this compound in different physiological and pathological contexts, which will be crucial for optimizing its application in drug development.
References
- 1. Facebook [cancer.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 6. This compound increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus-associated lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1/2 trial of this compound and ganciclovir in patients with Epstein-Barr virus–associated lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Different Molecular Events Account for Butyrate-Induced Apoptosis in Two Human Colon Cancer Cell Lines [agris.fao.org]
- 12. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrate affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A randomized phase II trial of this compound with standard local therapy in refractory sickle cell leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Effects of Butyrate and Arginine Signaling in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of butyrate treatment in colorectal cancer (CRC) cells, alongside an analysis of the known signaling pathways influenced by arginine. While extensive transcriptomic data exists for butyrate, similar comprehensive datasets for arginine supplementation in CRC cells are not as readily available in the current literature. Therefore, this guide presents a detailed, data-driven summary of butyrate's impact on the transcriptome, contrasted with a pathway-focused description of arginine's role, highlighting the distinct and potentially convergent mechanisms of these two crucial nutrients in the context of colorectal cancer.
Data Presentation: Transcriptomic Impact of Butyrate on Colorectal Cancer Cells
Butyrate, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a well-documented inhibitor of histone deacetylases (HDACs) and exerts potent anti-cancer effects. Its impact on the transcriptome of colorectal cancer cells is profound, leading to widespread changes in gene expression that favor cell cycle arrest, apoptosis, and reduced proliferation.
The following table summarizes the transcriptomic changes observed in the HCT116 human colorectal cancer cell line following treatment with butyrate, as identified by RNA sequencing (RNA-seq).
| Treatment Condition | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| Butyrate (2.5 mM, 48h) | 2447 | 1337 | 1110 | Cell Cycle, DNA Replication, Apoptosis, Mismatch Repair | [1][2] |
| Butyrate (2 mM, 24h) | 7192 | 5720 | 1472 | DNA Replication, Cell Cycle, Homologous Recombination, Pyrimidine Metabolism, Mismatch Repair | [3] |
Note: The differences in the number of DEGs between studies can be attributed to variations in experimental conditions, such as butyrate concentration, treatment duration, and bioinformatics analysis pipelines.
Comparative Analysis: Butyrate vs. Arginine
While a direct, head-to-head transcriptomic comparison is limited by the available data, we can compare the known effects of butyrate at the gene expression level with the established signaling and metabolic roles of arginine in colorectal cancer.
| Feature | Butyrate Treatment | Arginine Signaling |
| Primary Mechanism | Histone Deacetylase (HDAC) inhibition, leading to global changes in gene expression. | Substrate for key enzymes (e.g., Nitric Oxide Synthase, Arginase), influencing signaling and metabolic pathways. |
| Effect on Cell Cycle | Induces cell cycle arrest, primarily at the G1/S and G2/M phases, through the regulation of genes like p21 (CDKN1A).[1][2] | Required for proliferation; arginine deprivation leads to cell cycle arrest.[4] |
| Effect on Apoptosis | Promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.[1][2] | Arginine deprivation can induce apoptosis.[4] |
| Key Signaling Pathways | Cell Cycle Checkpoint, DNA Damage Response, Apoptosis pathways.[1][2][3] | Nitric Oxide (NO) signaling, Polyamine synthesis, mTOR signaling. |
| Metabolic Impact | Regulates genes involved in fatty acid oxidation and energy metabolism. | Central to the urea cycle, and a precursor for nitric oxide, polyamines, proline, and creatine. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the transcriptomic analysis of butyrate-treated colorectal cancer cells, based on published studies.
Cell Culture and Butyrate Treatment
The HCT116 human colorectal carcinoma cell line is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing either sodium butyrate (e.g., 2.5 mM) or a vehicle control (e.g., PBS) and incubated for the desired time period (e.g., 48 hours).[2]
RNA Extraction and Quality Control
Total RNA is extracted from the cultured cells using TRIzol® Reagent or a similar RNA isolation kit according to the manufacturer's instructions. The integrity and quality of the extracted RNA are assessed using an Agilent 2100 Bioanalyzer system and Agilent RNA 6000 Nanochip.[2]
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
RNA-seq libraries are prepared from total RNA using a kit such as the Illumina TruSeq RNA preparation kit. This process typically involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.[2]
Bioinformatics Analysis
The raw sequencing reads are first assessed for quality. Adapters are trimmed, and low-quality reads are removed. The cleaned reads are then aligned to a reference human genome (e.g., hg38). The number of reads mapping to each gene is counted, and this count data is used for differential expression analysis. A software package like DESeq2 or edgeR is used to identify genes that are significantly upregulated or downregulated between the butyrate-treated and control groups. Differentially expressed genes are then used for downstream pathway and gene ontology enrichment analysis to identify the biological processes most affected by the treatment.[1][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Butyrate's mechanism of action in CRC cells.
Caption: Key metabolic pathways of L-arginine in cells.
Caption: A typical workflow for an RNA-seq experiment.
References
- 1. Overexpression of Arginine Transporter CAT-1 Is Associated with Accumulation of L-Arginine and Cell Growth in Human Colorectal Cancer Tissue | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the difference in arginine biosynthesis activity and response to arginine deprivation in pancreatic and colorectal cancer cell lines [qmro.qmul.ac.uk]
- 4. Arginine Deprivation Induces Quiescence and Confers Vulnerability to Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Arginine Butyrate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of arginine butyrate's mechanism of action with its alternatives, namely sodium butyrate and sodium phenylbutyrate. This compound is a compound comprising the short-chain fatty acid butyrate and the amino acid arginine. Its therapeutic potential stems from a multi-faceted mechanism of action, primarily centered around the inhibition of histone deacetylases (HDACs), though it also exhibits other important biological activities. This guide delves into the specificity of these mechanisms, presenting supporting experimental data, detailed protocols, and visual representations of the key pathways involved.
Executive Summary
This compound, along with sodium butyrate and sodium phenylbutyrate, exerts its biological effects through several key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: All three compounds are known to inhibit Class I and IIa HDACs, leading to hyperacetylation of histones and subsequent changes in gene expression. This is a primary mechanism behind their anti-cancer and gene-regulating effects.
-
Ammonia Scavenging: Phenylbutyrate is a pro-drug that is converted to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a compound readily excreted in the urine. This provides an alternative pathway for waste nitrogen disposal, a critical function in the treatment of urea cycle disorders. While butyrate itself does not directly scavenge ammonia in the same manner, the arginine component of this compound can play a role in the urea cycle.
-
Modulation of Cellular Signaling: These compounds influence various signaling pathways, including those involved in cell cycle arrest, apoptosis, and inflammation.
While sharing the butyrate moiety, the addition of arginine or a phenyl group alters the compounds' pharmacokinetic and pharmacodynamic properties, potentially influencing their specificity and clinical utility. Direct comparative studies on the HDAC isoform specificity of this compound are limited in the publicly available literature. However, based on the known activities of butyrate, it is expected to be a broad inhibitor of Class I and IIa HDACs.
Comparative Data on Mechanism of Action
The following tables summarize the available quantitative data for this compound and its key alternatives.
| Compound | Target HDAC Classes | IC50 Values (mM) | Other Mechanisms of Action | Key Therapeutic Applications |
| This compound | Expected to be Class I and IIa (based on butyrate moiety) | Data not readily available for specific isoforms | - Arginine component can influence nitric oxide (NO) synthesis - May enhance cytotoxicity of other agents (e.g., ganciclovir in EBV+ lymphomas)[1] | - Sickle cell disease[2] - β-thalassemia - EBV-associated lymphoid malignancies[1][3] |
| Sodium Butyrate | Class I and IIa (no inhibition of HDAC6 and HDAC10)[4] | - HDAC1: 0.3[5] - HDAC2: 0.4[5] - HDAC3: Data not consistently reported - HDAC7: 0.3[5] | - Anti-inflammatory effects[6] - Modulation of gut microbiome | - Investigational for various cancers and inflammatory conditions |
| Sodium Phenylbutyrate | Class I and IIa | - HDAC (total): 1.21 - 1.92 (in glioblastoma cell lines)[5] | - Ammonia Scavenging (via conversion to phenylacetate)[7] - Chemical chaperone (ER stress reduction) | - Urea cycle disorders[7] - Investigational for cancer and neurodegenerative diseases |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Test compounds (this compound, Sodium Butyrate, Sodium Phenylbutyrate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
HDAC Assay Buffer
-
Test compound at various concentrations
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (solvent alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the compounds on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for cell growth inhibition.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
This compound, sodium butyrate, and sodium phenylbutyrate are related compounds with overlapping but distinct mechanisms of action. Their primary shared mechanism is the inhibition of Class I and IIa histone deacetylases, which underlies many of their therapeutic effects. However, the presence of arginine or a phenyl group introduces additional functionalities, such as influencing nitric oxide signaling or providing an alternative pathway for ammonia excretion.
While direct comparative data on the HDAC isoform specificity of this compound remains to be fully elucidated, its activity is likely similar to that of sodium butyrate. The choice between these agents in a drug development context will depend on the specific therapeutic indication, desired pharmacokinetic profile, and the relative importance of their secondary mechanisms of action. Further head-to-head preclinical and clinical studies are warranted to fully delineate the specific advantages of each compound for different disease applications.
References
- 1. gosset.ai [gosset.ai]
- 2. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Characterization by RNA-seq Unravels the Mechanisms of Butyrate-Induced Epigenomic Regulation in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Arginine Butyrate: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of arginine butyrate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been developed by synthesizing safety data from its constituent components, L-arginine and sodium butyrate, adopting a cautious approach that prioritizes safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat to prevent skin and eye contact.[1]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.[1]
Quantitative Data for Constituent Components
The following table summarizes key quantitative data for L-Arginine and Sodium Butyrate, which inform the recommended disposal procedures.
| Property | L-Arginine | Sodium Butyrate | Source(s) |
| Molecular Formula | C₆H₁₄N₄O₂ | C₄H₇NaO₂ | |
| Melting Point | 222 °C (decomposes) | 250 - 253 °C | [1][2] |
| pH | ~11.4 (10% aq. solution) | Not Available | [1] |
| Solubility in Water | Soluble | Not Available | [1] |
| log Pow (Octanol/Water Partition Coefficient) | -4.20 at 20 °C | Not Available | |
| Toxicity to Fish (LC50) | Not Available | 77 mg/l (96 h, Pimephales promelas) | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires adherence to all federal, state, and local regulations. The following protocol is a general guideline; always consult with your institution's EHS office for specific requirements.
Step 1: Waste Characterization and Segregation
-
Hazard Assessment: Based on the data for sodium butyrate, this compound waste should be treated as potentially hazardous. Sodium butyrate is classified as harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life.[2] Therefore, this compound should not be disposed of down the drain or in regular trash.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Segregate the following types of waste:
-
Unused or Expired this compound: The pure chemical compound.
-
Contaminated Labware: Disposable items such as pipette tips, weighing boats, gloves, and centrifuge tubes that have come into direct contact with this compound.
-
Aqueous Solutions: Any solutions containing dissolved this compound.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused or expired this compound and contaminated solid labware in a designated, leak-proof, and sealable container.
-
Whenever possible, use the original container for the pure chemical waste. If not feasible, use a container that is compatible with the chemical.
-
-
Liquid Waste:
-
Collect aqueous solutions containing this compound in a designated, clearly labeled carboy or other appropriate liquid waste container.
-
-
Empty Containers:
-
An empty container that held this compound should be treated as hazardous waste and disposed of through your institution's EHS office.[3] Some institutions may permit triple-rinsing of containers that held non-acutely hazardous materials for disposal in regular trash; however, given the hazards of the butyrate component, this should only be done with explicit EHS approval.
-
Step 3: Labeling
Proper labeling of waste containers is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label or the specific chemical waste tag provided by your institution to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity or volume of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within your laboratory.
-
Ensure the storage area is away from drains and incompatible chemicals.
Step 5: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste program.
-
Follow all institutional procedures for scheduling a waste pickup.
Spill Response Protocol
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate vicinity of the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container. For a liquid spill, use absorbent pads or other suitable materials to contain and absorb the liquid.
-
Cleanup: Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always prioritize the specific guidelines and regulations provided by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Arginine butyrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arginine butyrate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is compiled from safety data sheets of related compounds, including L-Arginine and Sodium Butyrate, in the absence of a specific SDS for this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards to protect against dust particles and potential splashes.[1][2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or other protective clothing. | Inspect gloves before use and dispose of them properly after handling. Protective clothing should cover all exposed skin to prevent contact.[1][2][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when dust is generated, exposure limits are exceeded, or if irritation is experienced. A particulate filter respirator is suitable for nuisance dust exposures.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical for maintaining a safe laboratory.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
-
Preparation and Use :
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
Disposal Plan
All chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Unused Material : Unused or expired this compound should be disposed of as chemical waste. Do not dispose of it in the regular trash or down the drain.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Materials : Any materials, such as gloves, wipes, or containers, that come into contact with this compound should be treated as chemical waste and disposed of accordingly.
-
Containers : Empty containers should be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Do not reuse empty containers.[7]
Experimental Workflow and Safety
The following diagrams illustrate the safe handling workflow and a conceptual signaling pathway involving components of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Conceptual signaling pathways of Arginine and Butyrate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
